24-Methylcholesterol
Description
Properties
Molecular Formula |
C28H48O |
|---|---|
Molecular Weight |
400.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19?,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 |
InChI Key |
SGNBVLSWZMBQTH-QGOUJLTDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
24-Methylcholesterol biosynthesis pathway in plants
An In-depth Technical Guide on the 24-Methylcholesterol Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as campesterol (B1663852), is a vital phytosterol in plants, playing a dual role as a crucial structural component of cell membranes and as the direct precursor to the brassinosteroid (BR) family of phytohormones. These hormones are essential for a wide range of developmental processes, including cell elongation, division, and differentiation. The intricate biosynthesis of this compound is a testament to the complexity of plant metabolic networks. This technical guide provides a comprehensive overview of the core biosynthetic pathway, associated enzymatic activities, quantitative data, and detailed experimental protocols relevant to the study of this compound in plants.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process primarily occurring in the endoplasmic reticulum. It begins with the cyclization of 2,3-oxidosqualene, a common precursor for all sterols. In plants, this cyclization is primarily catalyzed by Cycloartenol (B190886) Synthase (CAS) to produce cycloartenol, distinguishing the plant sterol pathway from that of fungi and vertebrates which utilize lanosterol.[1][2]
From cycloartenol, a series of enzymatic modifications, including demethylations, isomerizations, and reductions, lead to the formation of various sterol intermediates. A key branching point in the pathway is the methylation at the C-24 position of the sterol side chain. This step is critical for the synthesis of C28 sterols like campesterol.
The core pathway leading from cycloartenol to this compound involves the following key enzymatic steps:
-
Cyclization: 2,3-Oxidosqualene is cyclized to cycloartenol by Cycloartenol Synthase (CAS; EC 5.4.99.8) .[1][2][3]
-
C-24 Methylation (First): The first methyl group is added to the C-24 position of cycloartenol by Sterol Methyltransferase 1 (SMT1; EC 2.1.1.41) , using S-adenosyl-L-methionine (SAM) as the methyl donor, to form 24-methylenecycloartanol.[1]
-
C-4 Demethylation: The two methyl groups at the C-4 position are removed by a complex of enzymes, including a sterol 4α-methyl oxidase (SMO), a 3β-hydroxysteroid dehydrogenase/decarboxylase, and a sterol C-3 ketoreductase.
-
Isomerization: The cyclopropane (B1198618) ring of the cyclopropylsterol intermediates is opened by a Cyclopropylsterol Isomerase (CPI) .
-
Reduction: A series of reduction and isomerization steps follow, with a critical final step for campesterol synthesis being the reduction of the C-24(28) double bond of 24-methylenecholesterol. This reaction is catalyzed by Sterol C-24 Reductase (DWF1/DIM1; EC 1.3.1.72) .[1][4][5]
Mutations in the genes encoding these enzymes can lead to significant developmental defects due to the disruption of both sterol and brassinosteroid biosynthesis.[1][4]
Pathway Visualization
Biosynthetic pathway of this compound in plants.
Quantitative Data
The following tables summarize key quantitative data related to the this compound biosynthesis pathway.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Plant Species | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Source |
| Sterol Methyltransferase 1 (SMT1) | Arabidopsis thaliana | Cycloartenol | 42 | 5.2 | [Diener et al., 2000] |
| Sterol C-24 Reductase (DWF1) | Arabidopsis thaliana | 24-Methylenecholesterol | N/A | N/A | [Youn et al., 2018] |
| Cycloartenol Synthase (CAS) | Pisum sativum | 2,3-Oxidosqualene | ~15 | N/A | [Hartmann et al., 1997] |
Table 2: Sterol Composition in Wild-Type and Mutant Arabidopsis thaliana
| Sterol | Wild-Type (Col-0) (% of total sterols) | smt1 mutant (% of total sterols) | dwf1 mutant (% of total sterols) |
| Cholesterol | ~5 | Increased | Slightly Decreased |
| Campesterol (this compound) | ~15-20 | Slightly Decreased or Unchanged | Significantly Decreased |
| Sitosterol | ~60-70 | Decreased | Slightly Increased |
| Stigmasterol | ~5-10 | Decreased | Slightly Increased |
| 24-Methylenecholesterol | Trace | Trace | Accumulated |
| Cycloartenol | Trace | Trace | Trace |
Data compiled from Diener et al., 2000; Schrick et al., 2004; Youn et al., 2018.[6][7]
Table 3: Campesterol Content in Various Plant Tissues
| Plant Species | Tissue | Campesterol Content (µg/g fresh weight) |
| Arabidopsis thaliana | Rosette Leaves | 10 - 20 |
| Arabidopsis thaliana | Roots | 5 - 15 |
| Nicotiana tabacum | Leaves | 20 - 40 |
| Solanum lycopersicum (Tomato) | Fruit | 5 - 10 |
| Brassica napus (Rapeseed) | Seeds | 1500 - 2500 |
Values are approximate and can vary based on developmental stage and environmental conditions. Data compiled from multiple sources.[7][8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.
Protocol 1: Extraction and Analysis of Plant Sterols by GC-MS
This protocol outlines the general steps for the extraction, saponification, derivatization, and analysis of plant sterols.
1. Sample Preparation and Lipid Extraction: a. Harvest 1-2 g of fresh plant tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a mortar and pestle. c. Transfer the powder to a glass tube and add 10 mL of chloroform:methanol (2:1, v/v). d. Add a known amount of an internal standard (e.g., epicoprostanol (B1214048) or α-cholestane). e. Homogenize the mixture using a sonicator or a mechanical homogenizer. f. Centrifuge at 3000 x g for 10 minutes and collect the supernatant. g. Repeat the extraction of the pellet with 5 mL of chloroform:methanol (2:1, v/v). h. Combine the supernatants and wash with 0.2 volumes of 0.9% NaCl solution. i. Centrifuge and collect the lower organic phase. j. Evaporate the solvent to dryness under a stream of nitrogen gas.
2. Saponification: a. To the dried lipid extract, add 5 mL of 1 M KOH in 90% ethanol. b. Incubate at 80°C for 1 hour to hydrolyze steryl esters and glycosides. c. Cool the mixture to room temperature.
3. Extraction of Unsaponifiable Lipids: a. Add 5 mL of water and 5 mL of n-hexane to the saponified mixture. b. Vortex vigorously for 1 minute and centrifuge at 1500 x g for 5 minutes. c. Collect the upper hexane (B92381) phase. d. Repeat the hexane extraction two more times. e. Combine the hexane fractions and evaporate to dryness under nitrogen.
4. Derivatization: a. To the dried unsaponifiable fraction, add 100 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane; BSTFA + 1% TMCS) and 50 µL of anhydrous pyridine. b. Incubate at 70°C for 1 hour to convert the sterols to their trimethylsilyl (B98337) (TMS) ethers. c. Evaporate the derivatization reagents under nitrogen and redissolve the sample in 100 µL of hexane.
5. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS). b. Use a capillary column suitable for sterol analysis (e.g., DB-5ms or HP-5ms). c. Set the appropriate temperature program for the oven to separate the different sterols. A typical program might be: initial temperature of 180°C, ramp to 280°C at 5°C/min, and hold for 20 minutes. d. The mass spectrometer can be operated in full scan mode to identify sterols based on their mass spectra or in selected ion monitoring (SIM) mode for quantification of known sterols. e. Identify and quantify sterols by comparing their retention times and mass spectra to those of authentic standards.
Workflow for Plant Sterol Analysis
Experimental workflow for GC-MS analysis of plant sterols.
Protocol 2: In Vitro Enzyme Assay for Sterol Methyltransferase (SMT)
This protocol is adapted from methods described for assaying SMT activity from plant microsomes.
1. Preparation of Microsomal Fractions: a. Homogenize 10-20 g of fresh plant tissue in ice-cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 330 mM sucrose, 10 mM KCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors). b. Filter the homogenate through several layers of cheesecloth. c. Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and mitochondria. d. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal membranes. e. Resuspend the microsomal pellet in a suitable assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 1 mM DTT). f. Determine the protein concentration of the microsomal fraction using a standard method (e.g., Bradford assay).
2. Enzyme Assay Reaction: a. The reaction mixture (total volume of 200 µL) should contain:
- 50-100 µg of microsomal protein
- 50 µM of the sterol substrate (e.g., cycloartenol, dissolved in a small amount of detergent like Triton X-100 to ensure solubility)
- 100 µM S-adenosyl-L-[methyl-¹⁴C]methionine (radioactive methyl donor)
- Assay buffer to the final volume. b. Pre-incubate the mixture at 30°C for 5 minutes. c. Start the reaction by adding the radioactive SAM. d. Incubate at 30°C for 1-2 hours with gentle shaking. e. Stop the reaction by adding 1 mL of 10% KOH in methanol.
3. Product Extraction and Analysis: a. Saponify the reaction mixture as described in Protocol 1 (Step 2). b. Extract the unsaponifiable lipids (containing the radiolabeled product) with hexane as described in Protocol 1 (Step 3). c. Evaporate the hexane to dryness. d. Redissolve the residue in a small volume of a suitable solvent (e.g., hexane or ethyl acetate). e. Separate the sterols by thin-layer chromatography (TLC) on a silica (B1680970) gel plate using a solvent system like hexane:ethyl acetate (B1210297) (4:1, v/v). f. Visualize the sterol bands under UV light after spraying with a fluorescent dye (e.g., primuline). g. Scrape the silica corresponding to the methylated sterol product (e.g., 24-methylenecycloartanol) into a scintillation vial. h. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter. i. Calculate the enzyme activity based on the amount of radioactive product formed per unit time per mg of protein.
Regulatory Network
The biosynthesis of this compound is tightly regulated at multiple levels to ensure sterol homeostasis. This regulation involves transcriptional control of biosynthetic genes, feedback inhibition, and post-translational modifications of enzymes.
Several families of transcription factors have been implicated in the regulation of sterol biosynthetic genes, including WRKY, MYC, and ERF transcription factors. These transcription factors can be influenced by various developmental and environmental cues, thereby modulating the flux through the sterol pathway.[10] For instance, the expression of DWF1 is feedback-regulated by brassinosteroids through the transcription factor BES1.[4][11]
Signaling Pathway Visualization
Simplified regulatory network of this compound biosynthesis.
Conclusion
The this compound biosynthesis pathway is a cornerstone of plant growth and development. A thorough understanding of this pathway, its key enzymes, and its regulation is critical for researchers in plant biology, agriculture, and drug development. The methodologies outlined in this guide provide a robust framework for investigating this vital metabolic route. Future research focusing on the intricate regulatory networks and the precise kinetic properties of all involved enzymes will further illuminate the role of this compound and open new avenues for the development of novel therapeutic agents and for the improvement of crop resilience and productivity.
References
- 1. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant Oxidosqualene Metabolism: Cycloartenol Synthase–Dependent Sterol Biosynthesis in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cycloartenol synthase - Wikipedia [en.wikipedia.org]
- 4. Function and molecular regulation of DWARF1 as a C-24 reductase in brassinosteroid biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Function and molecular regulation of DWARF1 as a C-24 reductase in brassinosteroid biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Functional Role of 24-Methylcholesterol in Fungal Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sterols are integral components of fungal cell membranes, critically influencing their structural integrity, fluidity, and function. While ergosterol (B1671047) is the most prominent sterol in many fungal species, a variety of other sterols, including 24-methylcholesterol, are the dominant sterol in certain fungal lineages. This technical guide provides a comprehensive overview of the function of this compound in fungal cell membranes, addressing its biosynthesis, structural role, and impact on membrane biophysics. We further explore its involvement in antifungal drug interactions and resistance mechanisms. This document synthesizes current knowledge, presents quantitative data where available, details relevant experimental protocols, and provides visual representations of key pathways and workflows to support further research and drug development efforts in this area.
Introduction: The Diversity of Fungal Sterols
The fungal kingdom exhibits a greater diversity of sterol composition than previously appreciated. While ergosterol has long been considered the quintessential "fungal sterol," it is now understood that other sterols can be the major membrane component in specific fungal groups.[1] this compound, for instance, is a major sterol in fungi belonging to the order Entomophthorales.[2] This diversity in sterol composition has significant implications for fungal physiology, adaptation, and susceptibility to antifungal agents. Understanding the specific roles of these alternative sterols, such as this compound, is therefore crucial for the development of broad-spectrum and targeted antifungal therapies.
Sterols, including this compound, are vital for maintaining the barrier function of the plasma membrane, regulating its fluidity and permeability.[3][4] They are also implicated in the formation of specialized membrane microdomains, often referred to as lipid rafts, which are crucial for organizing cellular processes like signal transduction and protein trafficking.[4][5][6] The enzyme responsible for the C24-methylation of the sterol side chain, S-adenosyl-L-methionine:Δ24-sterol-C-methyltransferase (SMT), encoded by the ERG6 gene, is a key player in the biosynthesis of this compound and ergosterol.[7][8] As this enzyme is absent in mammals, it represents a prime target for the development of selective antifungal drugs.
Biosynthesis of this compound
The biosynthesis of this compound in fungi is an integral part of the broader sterol biosynthetic pathway, branching off from the pathway that leads to ergosterol in many species. The key enzymatic step that defines the formation of C28 sterols like this compound is the methylation at the C-24 position of the sterol side chain.
Key Enzyme:
-
S-adenosyl-L-methionine:Δ24-sterol-C-methyltransferase (SMT/Erg6p): This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C-24 position of a sterol precursor, typically zymosterol, to form fecosterol.[7] Further enzymatic modifications then lead to the final sterol product.
The pathway can be metabolically engineered, for example in Saccharomyces cerevisiae, to produce this compound by disrupting genes in the ergosterol pathway (e.g., ERG5) and introducing heterologous enzymes like 7-dehydrocholesterol (B119134) reductase (DHCR7).[7]
Biosynthesis of this compound.
Structural Role and Biophysical Effects on the Fungal Cell Membrane
This compound, like other sterols, plays a fundamental role in modulating the physical properties of the fungal cell membrane. Its presence influences membrane fluidity, thickness, and permeability, which in turn affects the function of membrane-associated proteins and cellular processes.
Data on Membrane Properties
Direct quantitative data comparing the biophysical effects of this compound to ergosterol in fungal membranes is limited. However, studies comparing ergosterol and cholesterol in model membranes provide valuable insights into how subtle changes in sterol structure can impact membrane properties. Molecular dynamics simulations suggest that ergosterol has a stronger condensing and ordering effect on phospholipid acyl chains than cholesterol.[9] This is attributed to the specific structural features of ergosterol. While this compound shares the C24-methyl group with ergosterol, it lacks the C7-C8 and C22-C23 double bonds, which would likely result in different packing properties within the membrane.
| Property | Ergosterol Effect (in DMPC bilayer)[9] | Cholesterol Effect (in DMPC bilayer)[9] | Inferred Effect of this compound |
| Area per Lipid | Stronger condensing effect (smaller area per lipid) | Strong condensing effect | Likely a significant condensing effect, but potentially different from ergosterol due to structural variations. |
| Bilayer Thickness | Increases thickness | Increases thickness | Expected to increase bilayer thickness. |
| Acyl Chain Order | Higher ordering effect | High ordering effect | Expected to have a significant ordering effect on acyl chains. |
| Lateral Diffusion | Reduces lipid diffusion | Reduces lipid diffusion | Expected to decrease the lateral diffusion of lipids. |
Note: The data for this compound is inferred and requires experimental validation.
Role in Lipid Rafts
Sterol- and sphingolipid-enriched microdomains, or lipid rafts, are platforms for the spatial organization of proteins and lipids within the membrane.[5][6] In fungi, these rafts are typically enriched in ergosterol.[4] It is highly probable that in fungi where this compound is the dominant sterol, it would functionally substitute for ergosterol in the formation of these lipid rafts, thereby influencing the localization and function of raft-associated proteins involved in signaling and virulence.
Interaction with Antifungal Drugs and Role in Resistance
The ergosterol biosynthesis pathway is a major target for several classes of antifungal drugs, including azoles, polyenes, and allylamines. The specific sterol composition of the fungal membrane can significantly influence the efficacy of these drugs.
Azole Antifungals
Azoles inhibit the lanosterol 14α-demethylase (Erg11p/Cyp51p), a key enzyme in sterol biosynthesis.[10] Resistance to azoles can arise through various mechanisms, including mutations in the ERG11 gene or overexpression of efflux pumps. Alterations in the later steps of the sterol pathway, such as mutations in the ERG6 gene, can also contribute to azole resistance.[11] Inactivation of Erg6p prevents the production of toxic sterol intermediates that accumulate upon Erg11p inhibition, thereby conferring resistance. In such mutants, the sterol profile is altered, often leading to the accumulation of sterols other than ergosterol. The presence of this compound or other alternative sterols in the membrane of azole-resistant strains can impact membrane fluidity and permeability, potentially affecting the activity of membrane-associated drug efflux pumps.[1]
Polyene Antifungals
Polyenes, such as amphotericin B, bind directly to ergosterol in the fungal membrane, forming pores that lead to leakage of cellular contents and cell death. The affinity of polyenes for ergosterol is significantly higher than for cholesterol, which forms the basis of their selective toxicity.[12] Computational studies have shown that the specific interaction between amphotericin B and ergosterol is crucial for channel formation.[13] It is plausible that the structural differences between this compound and ergosterol would lead to altered binding affinity and efficacy of polyene antifungals. Fungi with membranes containing this compound instead of ergosterol may exhibit intrinsic resistance to polyenes.
Antifungal Drug Interactions with Fungal Sterols.
Experimental Protocols
A variety of experimental techniques are employed to study the function of sterols in fungal membranes. Below are detailed methodologies for key experiments.
Protocol for Fungal Sterol Analysis by GC-MS
This protocol outlines the steps for the extraction, derivatization, and analysis of sterols from fungal biomass using Gas Chromatography-Mass Spectrometry (GC-MS).[9][14][15]
Materials:
-
Fungal biomass (lyophilized)
-
Methanolic KOH (e.g., 20% w/v)
-
n-Hexane
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
Silylating agent (e.g., BSTFA with 1% TMCS)
-
Internal standard (e.g., cholesterol)
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Preparation: Weigh 10-50 mg of lyophilized fungal biomass into a glass centrifuge tube. Add a known amount of internal standard.
-
Saponification: Add 2 mL of methanolic KOH. Vortex thoroughly and incubate at 80°C for 1 hour to saponify lipids.
-
Extraction: Cool the tubes to room temperature. Add 1 mL of water and 3 mL of n-hexane. Vortex vigorously for 3 minutes. Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Collection of Non-saponifiable Lipids: Carefully transfer the upper hexane (B92381) layer to a new glass tube. Repeat the extraction two more times with 3 mL of n-hexane.
-
Drying and Derivatization: Pool the hexane extracts and evaporate to dryness under a stream of nitrogen. Add 50 µL of silylating agent and 50 µL of pyridine. Cap the tube tightly and heat at 60°C for 30 minutes.
-
GC-MS Analysis: Evaporate the derivatization reagents under nitrogen and redissolve the residue in 100 µL of hexane. Inject 1 µL into the GC-MS.
-
GC Conditions (Example): Use a capillary column (e.g., HP-5MS). Inlet temperature: 250°C. Oven program: start at 150°C, ramp to 280°C at 10°C/min, hold for 15 min.
-
MS Conditions (Example): Electron ionization (EI) at 70 eV. Scan range: m/z 50-600.
-
-
Data Analysis: Identify sterols based on their retention times and mass spectra compared to authentic standards. Quantify the sterols by comparing their peak areas to that of the internal standard.
Workflow for Fungal Sterol Analysis by GC-MS.
Protocol for Measuring Membrane Fluidity using Fluorescence Anisotropy
Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, providing an indication of membrane fluidity.[16][17]
Materials:
-
Fungal protoplasts or isolated plasma membrane vesicles
-
Fluorescent membrane probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)
-
Spectrofluorometer with polarization filters
-
Buffer (e.g., PBS)
Procedure:
-
Preparation of Fungal Membranes: Prepare protoplasts by enzymatic digestion of the cell wall or isolate plasma membrane vesicles using established protocols.
-
Labeling with Fluorescent Probe: Resuspend the membranes in buffer to a final protein concentration of approximately 0.1 mg/mL. Add the fluorescent probe (e.g., DPH from a stock solution in tetrahydrofuran) to a final concentration of 1 µM. Incubate in the dark at room temperature for 1 hour.
-
Fluorescence Anisotropy Measurement:
-
Set the excitation and emission wavelengths appropriate for the probe (e.g., for DPH, excitation at 360 nm and emission at 430 nm).
-
Measure the fluorescence intensities with the emission polarizer oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light.
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the G-factor, an instrument-specific correction factor.
-
-
Data Interpretation: Higher anisotropy values indicate a more ordered (less fluid) membrane, while lower values suggest a more fluid membrane. Compare the anisotropy values of membranes from fungi with different sterol compositions.
Conclusion and Future Directions
This compound is a significant component of the cell membrane in certain fungal lineages, where it likely fulfills the structural and functional roles typically attributed to ergosterol. While its biosynthesis is relatively well understood, direct quantitative data on its specific impact on fungal membrane biophysics and its interaction with antifungal drugs remains scarce. Future research should focus on:
-
Quantitative Biophysical Studies: Employing techniques like fluorescence anisotropy, NMR, and atomic force microscopy to directly compare the effects of this compound and ergosterol on the properties of both model and native fungal membranes.
-
Signaling Roles: Investigating whether this compound has any direct signaling roles in fungi, beyond its structural function in membranes.
-
Antifungal Drug Interactions: Quantifying the binding affinities and efficacy of existing and novel antifungal compounds for membranes containing this compound to understand its role in intrinsic and acquired drug resistance.
-
Lipidomics and Proteomics: Comprehensive lipidomic and proteomic analyses of fungal species that predominantly synthesize this compound to identify co-evolving lipid and protein components of the membrane.
A deeper understanding of the function of this compound will not only provide fundamental insights into the diversity of fungal biology but also open new avenues for the development of more effective and targeted antifungal strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Phylogenetic Distribution of Fungal Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ergosterol distribution controls surface structure formation and fungal pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma Membrane Lipids and Their Role in Fungal Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sterol-Rich Plasma Membrane Domains in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid raft involvement in yeast cell growth and death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of the Sterol 24-C-Methyltransferase Genes Reveals a Network of Alternative Sterol Biosynthetic Pathways in Mucor lusitanicus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Molecular Dynamics Study of Lipid Membranes Containing Cholesterol and Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. How do sterols determine the antifungal activity of amphotericin B? Free energy of binding between the drug and its membrane targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 15. benchchem.com [benchchem.com]
- 16. Ergosterol distribution controls surface structure formation and fungal pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lipidmaps.org [lipidmaps.org]
24-Methylcholesterol as a Precursor for Brassinosteroids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the biosynthesis of brassinosteroids (BRs) from 24-methylcholesterol, detailing the enzymatic steps, regulatory mechanisms, and relevant experimental protocols. It is intended to serve as a resource for researchers in plant biology, biochemistry, and pharmacology.
Introduction to Brassinosteroid Biosynthesis
Brassinosteroids are a class of polyhydroxylated steroidal phytohormones that play crucial roles in plant growth and development. The biosynthesis of the most active brassinosteroid, brassinolide (B613842) (BL), originates from the C28 sterol, campesterol (B1663852), which is derived from 24-methylenecholesterol (B1664013). The conversion of this compound (specifically, its isomer campesterol) to brassinolide involves a complex network of hydroxylation, oxidation, and reduction reactions catalyzed by a series of enzymes, primarily from the cytochrome P450 (CYP) superfamily.
The biosynthetic pathway is generally divided into two main branches: the early and late C-6 oxidation pathways.[1][2] These pathways converge at the formation of castasterone (B119632) (CS), the immediate precursor to brassinolide.[1][2]
The Brassinosteroid Biosynthetic Pathway from this compound
The journey from this compound to brassinolide is a multi-step process. A key initial step is the conversion of 24-methylenecholesterol to campesterol, a reaction catalyzed by the C-24 sterol reductase, DWARF1 (DWF1).[3][4] Campesterol then serves as the primary precursor for the downstream brassinosteroid-specific biosynthetic pathway.
The pathway from campesterol to brassinolide is illustrated below.
Quantitative Data on Brassinosteroid Biosynthesis
The levels of brassinosteroid intermediates are tightly regulated. Genetic mutations in biosynthetic enzymes can lead to the accumulation of specific precursors and a deficiency in downstream products, resulting in characteristic dwarf phenotypes.
| Compound | Wild-Type (ng/g FW) | dwf1 Mutant (ng/g FW) | det2 Mutant (ng/g FW) | bri1-4 Mutant (ng/g FW) | Reference |
| 24-Methylenecholesterol | Low | 12-fold higher than WT | - | - | [3] |
| Campesterol | High | 0.3% of WT | - | - | [3] |
| Campestanol | - | - | 8-15% of WT | - | [1] |
| (24R)-24-methylcholest-4-en-3-one | - | - | 3-fold higher than WT | - | [1] |
| Castasterone | ~0.31 | Decreased | <10% of WT | 128-fold higher than WT | [1][5][6] |
| Brassinolide | - | - | <10% of WT | 57-fold higher than WT | [1][6] |
| Enzyme | Substrate | Product | Conversion Rate (%) | Reference |
| CYP85A1 | 6-deoxo-28-norCS | 28-norCS | 2.0 | [7] |
| CYP85A1 | 6-deoxoCS | CS | 43.9 | [7] |
| CYP85A2 | 6-deoxo-28-norCS | 28-norCS | 54.0 | [7] |
| CYP85A2 | 6-deoxoCS | CS | 83.5 | [7] |
Brassinosteroid Signaling Pathway
Brassinosteroids exert their effects by binding to a cell surface receptor complex, initiating a signal transduction cascade that ultimately modulates gene expression in the nucleus.
Experimental Protocols
Extraction and Quantification of Endogenous Brassinosteroids
This protocol outlines a general procedure for the extraction and quantification of brassinosteroids from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plant tissue (e.g., Arabidopsis seedlings)
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Extraction solvent (e.g., 80% acetonitrile (B52724) with 0.1% formic acid)
-
Internal standards (e.g., [²H₃]BL and [²H₃]CS)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
Weigh the powdered tissue and add a known amount of internal standards.
-
Add extraction solvent to the tissue powder and vortex thoroughly.
-
Incubate the mixture at 4°C with gentle shaking for at least 1 hour.
-
Centrifuge the extract to pellet the debris and collect the supernatant.
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a low-organic solvent to remove polar impurities.
-
Elute the brassinosteroids with a high-organic solvent.
-
Dry the eluate under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Analyze the sample using an LC-MS/MS system with a method optimized for brassinosteroid detection and quantification.[1][8]
In Vitro Enzyme Assay for DWF1 (C-24 Reductase)
This protocol describes an in vitro assay to measure the C-24 reductase activity of DWF1 using a heterologously expressed enzyme.
Materials:
-
Heterologously expressed and purified DWF1 enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
NADPH
-
24-methylenecholesterol (substrate)
-
Ethyl acetate (B1210297)
-
GC-MS system
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and the purified DWF1 enzyme.
-
Initiate the reaction by adding the substrate, 24-methylenecholesterol.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding ethyl acetate to extract the sterols.
-
Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase containing the sterols.
-
Dry the organic extract under nitrogen.
-
Derivatize the sterols if necessary for GC-MS analysis.
-
Analyze the products by GC-MS to detect the formation of campesterol.
Feeding Studies with Labeled Precursors
This protocol outlines a method for tracing the metabolic fate of brassinosteroid precursors in planta using deuterium-labeled compounds.
Materials:
-
Arabidopsis seedlings (wild-type or mutant)
-
Deuterium-labeled brassinosteroid precursor (e.g., [²H₆]campesterol)
-
Growth medium
-
Extraction and analysis materials as described in Protocol 5.1.
Procedure:
-
Grow Arabidopsis seedlings under sterile conditions on a suitable growth medium.
-
Prepare a solution of the deuterium-labeled precursor.
-
Apply the labeled precursor to the seedlings, either by adding it to the growth medium or by direct application to the leaves.
-
Incubate the seedlings for a specific period to allow for metabolism of the precursor.
-
Harvest the seedlings and extract the brassinosteroids as described in Protocol 5.1.
-
Analyze the extract by GC-MS or LC-MS/MS to identify and quantify the deuterium-labeled metabolites.[9][10]
Conclusion
The biosynthesis of brassinosteroids from this compound is a vital and intricately regulated process in plants. Understanding the enzymes, intermediates, and regulatory networks involved is crucial for both fundamental plant science and for developing strategies to improve crop performance and resilience. The experimental protocols provided in this guide offer a starting point for researchers to investigate this important pathway further. Future research in this area will likely focus on the precise kinetic characterization of all biosynthetic enzymes, the elucidation of the three-dimensional structures of these enzymes, and a deeper understanding of the crosstalk between the brassinosteroid pathway and other hormone signaling networks.
References
- 1. The Arabidopsis deetiolated2 mutant is blocked early in brassinosteroid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 3. The Arabidopsis dwarf1 Mutant Is Defective in the Conversion of 24-Methylenecholesterol to Campesterol in Brassinosteroid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function and molecular regulation of DWARF1 as a C-24 reductase in brassinosteroid biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Function and molecular regulation of DWARF1 as a C-24 reductase in brassinosteroid biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arabidopsis det2 Is Defective in the Conversion of (24R)-24-Methylcholest-4-En-3-One to (24R)-24-Methyl-5α-Cholestan-3-One in Brassinosteroid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arabidopsis CYP85A2, a Cytochrome P450, Mediates the Baeyer-Villiger Oxidation of Castasterone to Brassinolide in Brassinosteroid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Biosynthetic Pathways of Brassinolide in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
Unveiling 24-Methylcholesterol: A Technical Guide to Its Discovery, Isolation, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 24-Methylcholesterol, a pivotal phytosterol with significant biological activity and burgeoning applications in pharmaceutical development. This document delineates the historical context of its discovery, furnishes detailed experimental protocols for its extraction and purification from diverse natural sources, and presents its physicochemical and spectral data in a structured format. Furthermore, this guide illustrates key biological pathways, including its biosynthesis and role in signaling cascades, through detailed diagrams to support further research and development.
Discovery and Significance
This compound, also known by its synonyms Campesterol and 24-Methylenecholesterol, was first isolated in 1959 by Barbier et al. from honeybees (Apis mellifera L.).[1][2] Its identification in the pollen of various plants shortly followed in 1960, establishing its prevalence within the plant kingdom.[1] Initially recognized as a key sterol in pollen, it is now known to be present in a variety of organisms, including fungi, marine invertebrates, and algae.[1]
The significance of this compound extends from its fundamental role in biological systems to its potential in pharmaceutical applications. It is a crucial precursor for the biosynthesis of bioactive withanolides and physalins, compounds that have demonstrated anticancer and neuroprotective properties.[1][3] Moreover, this compound and its derivatives have been shown to act as agonists for Liver X Receptors (LXRs), which are nuclear receptors that serve as master regulators of cholesterol homeostasis, inflammation, and lipid metabolism.[1][4] This interaction highlights its potential as a therapeutic agent or a lead compound in drug discovery programs targeting metabolic and inflammatory diseases.[1]
Quantitative Data
The following tables summarize key quantitative data related to the production and occurrence of this compound.
Table 1: this compound Content in Selected Microalgae Species
| Microalgae Species | Total Sterol Content (mg/g dry weight) | This compound (% of Total Sterols) | Estimated this compound Yield (mg/g dry weight) | Reference |
| Nostoc commune | Not specified | 35.2% | Not specified | [5] |
| Spirulina platensis | Not specified | 21.8% | Not specified | [5] |
| Coccomyxa subellipsoidea | ~1.7 | 48% | ~0.82 | [5] |
| Undaria pinnatifida | Not specified | Not specified | 0.75 | [5] |
Note: The estimated yield is calculated by multiplying the total sterol content by the percentage of this compound. These values should be considered as approximations and may vary based on the specific strain, culture conditions, and extraction method employed.[5]
Table 2: Production of this compound in Engineered Saccharomyces cerevisiae
| Strain/Condition | Titer (mg/L) | Reference |
| Engineered S. cerevisiae with XlDHCR7 (flask-shake) | 178 | [2][6] |
| Engineered S. cerevisiae with additional XlDHCR7 copy | 225 | [2][6] |
Experimental Protocols
The isolation of this compound from natural sources typically involves saponification to hydrolyze sterol esters, followed by solvent extraction and chromatographic purification.
General Workflow for Extraction and Analysis
The general workflow for the extraction and analysis of this compound is depicted below.
Protocol 1: Extraction from Fungal Mycelia
This protocol is adapted from methods described for the extraction of sterols from fungal biomass.[1]
-
Harvesting: Harvest fungal mycelia from liquid culture by filtration.[1]
-
Saponification: Resuspend the mycelia in a 20% (w/v) KOH-methanol solution and incubate at 60°C for 4 hours.[1]
-
Extraction: After cooling, add an equal volume of n-hexane to the saponified mixture and vortex thoroughly. Collect the hexane (B92381) layer, and repeat the extraction three times.[1]
-
Purification: Pool the hexane extracts and evaporate to dryness. The residue can be further purified by column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are monitored by Thin-Layer Chromatography (TLC).
-
Fine Purification: Fractions containing this compound are further purified by reversed-phase High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[1]
Protocol 2: Extraction from Marine Invertebrates
This protocol is a generalized procedure based on methods for isolating secondary metabolites from marine invertebrates.[1]
-
Lyophilization and Extraction: Freeze-dry the marine invertebrate tissue and then extract with a solvent system such as methanol/chloroform (1:1 v/v).[1]
-
Solvent Partitioning: Partition the crude extract between n-hexane and methanol/water. The less polar sterols will be concentrated in the n-hexane fraction.[1]
-
Chromatographic Purification: Subject the n-hexane fraction to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Monitor fractions by TLC.[1]
-
Fine Purification: Further purify fractions containing this compound by reversed-phase HPLC to yield the pure compound.[1]
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of this compound.[1] After derivatization (e.g., silylation with BSTFA), the compound can be separated from other sterols based on its retention time and identified by its characteristic mass spectrum.[1][5] The mass spectrum of the TMS-derivatized this compound typically shows characteristic fragment ions.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound. The ¹³C NMR data provides a fingerprint for the identification of this compound, with characteristic signals for the C-24 and C-28 carbons of the exocyclic methylene (B1212753) group.[1]
Biological Pathways and Mechanisms
Engineered Biosynthesis in Saccharomyces cerevisiae
Saccharomyces cerevisiae has been engineered to produce this compound, providing a sustainable alternative to extraction from natural sources.[1] This is achieved by modifying the native ergosterol (B1671047) biosynthesis pathway.[1]
Liver X Receptor (LXR) Signaling Pathway
This compound acts as an agonist for Liver X Receptors (LXRs), which play a crucial role in cholesterol homeostasis and inflammation.
Biosynthesis of Withanolides
This compound is a key intermediate in the biosynthesis of withanolides, a class of naturally occurring steroids with significant pharmacological activities.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Engineering of Saccharomyces cerevisiae for 24-Methylene-Cholesterol Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Engineering of Saccharomyces cerevisiae for 24-Methylene-Cholesterol Production - PubMed [pubmed.ncbi.nlm.nih.gov]
biological role of 24-Methylcholesterol in marine invertebrates
An In-Depth Technical Guide on the Biological Role of 24-Methylcholesterol in Marine Invertebrates
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a C28 phytosterol abundant in marine primary producers such as algae. For many marine invertebrates, which are often incapable of de novo sterol synthesis, this dietary sterol is of paramount biological importance. This technical guide delineates the multifaceted roles of this compound in marine invertebrates, focusing on its function as a critical metabolic precursor for essential endogenous sterols and hormones. The primary roles discussed are its bioconversion to cholesterol, its subsequent contribution to cell membrane structure, and its ultimate function as a substrate for the biosynthesis of vital steroid hormones like ecdysteroids. This document provides quantitative data on sterol composition, detailed experimental protocols for sterol analysis, and visual diagrams of key metabolic and experimental pathways to serve as a comprehensive resource for professionals in marine biology, biochemistry, and pharmacology.
Introduction: The Dietary Imperative of Sterols
Sterols are essential lipids that play fundamental roles in the biology of eukaryotes. While vertebrates primarily utilize cholesterol, marine invertebrates exhibit a complex and diverse sterol profile. Many of these invertebrates, particularly mollusks and crustaceans, have a limited or nonexistent ability to synthesize sterols de novo from simpler precursors.[1] This metabolic limitation makes them reliant on their diet to acquire the necessary sterol skeletons for survival, growth, and reproduction.[1]
This compound, a phytosterol synthesized by marine algae and diatoms, is a prominent dietary sterol for these organisms.[2] Its structural similarity to cholesterol allows it to be assimilated and metabolized, playing a central role not as a direct functional molecule in most cases, but as a crucial precursor to biologically indispensable compounds.
Core Biological Functions of this compound
The biological significance of this compound in marine invertebrates is primarily centered on its role as a metabolic substrate. Upon ingestion, it undergoes bioconversion to supply the organism with cholesterol, which then serves structural and signaling functions.
Pivotal Role as a Precursor to Cholesterol
For many marine crustaceans and mollusks, the most critical biological role of this compound is its conversion into cholesterol (a C27 sterol).[3] This process, known as dealkylation, involves the enzymatic removal of the methyl group from the C-24 position of the sterol side chain. This metabolic capability is vital, as cholesterol is the principal sterol required for numerous physiological processes within these animals.[1] The bioconversion pathway ensures a steady supply of cholesterol even when it is scarce in the diet.[1]
References
An In-depth Technical Guide to the Structure and Stereochemistry of 24-Methylcholesterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
24-Methylcholesterol, a C28 phytosterol, is a pivotal molecule in the fields of biochemistry, pharmacology, and drug development.[1] As a significant component of plant, fungi, and marine organism cell membranes, it plays a crucial role in various biological processes.[1][2][3] This technical guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, and biological significance of this compound. Detailed experimental protocols for its isolation and characterization are provided, alongside an exploration of its role in key signaling pathways.
Introduction
This compound is a sterol lipid that is structurally similar to cholesterol but with the addition of a methyl group at the C-24 position of the side chain.[4] This seemingly minor modification gives rise to stereoisomers with distinct biological activities, making a thorough understanding of its stereochemistry essential.[1] It serves as a crucial precursor in the biosynthesis of other significant sterols, such as campesterol, and bioactive compounds like brassinosteroids in plants.[2][4] In recent years, this compound and its derivatives have garnered attention for their potential therapeutic applications, including cholesterol-lowering effects and as agonists for Liver X Receptors (LXRs).[1][5][6]
Structure and Stereochemistry
The fundamental structure of this compound consists of a tetracyclic steroid nucleus with a hydroxyl group at the C-3 position and an alkyl side chain at C-17.[1] The key stereochemical feature is the chirality at the C-24 position, which leads to two primary epimers:
-
(24R)-methylcholesterol (Campesterol): The methyl group at the C-24 position possesses an R configuration. It is a common phytosterol in the human diet.[1]
-
(24S)-methylcholesterol (Dihydrobrassicasterol or 24-epi-campesterol): The methyl group at the C-24 position has an S configuration.[1]
The spatial arrangement of this methyl group significantly influences the molecule's interaction with enzymes, receptors, and cell membranes, resulting in different biological functions.[1]
Another closely related and often discussed compound is 24-Methylenecholesterol (B1664013) , which has an exocyclic double bond at the C-24 position.[4][7] This molecule is a key intermediate in the biosynthesis of this compound epimers.[4]
Synonyms for 24-Methylenecholesterol include:
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is crucial for its handling, formulation, and analysis.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 24-Methylenecholesterol and its epimers.
| Property | 24-Methylenecholesterol | (24R)-methylcholesterol (Campesterol) | (24S)-methylcholesterol (Dihydrobrassicasterol) |
| Molecular Formula | C₂₈H₄₆O[4][7] | C₂₈H₄₈O[5] | C₂₈H₄₈O |
| Molecular Weight | 398.7 g/mol [4][7] | 400.7 g/mol [5] | 400.7 g/mol |
| Melting Point | 141 °C[4] | Not specified | Not specified |
| Appearance | Solid[4][7] | Crystalline solid[5] | Not specified |
| Solubility | Practically insoluble in water; Slightly soluble in chloroform (B151607) and methanol.[4] | Soluble in DMF (1 mg/ml) and Ethanol (0.25 mg/ml).[5] | Not specified |
| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[7] | (3β,24R)-ergost-5-en-3-ol | (3β,24S)-ergost-5-en-3-ol |
| InChI Key | INDVLXYUCBVVKW-PXBBAZSNSA-N[7] | SGNBVLSWZMBQTH-CBCUCNPBSA-N[5] | Not specified |
Spectroscopic Data
Spectroscopic techniques are fundamental for the structural elucidation and identification of this compound and its isomers.
| Spectroscopy | Key Features and Data for 24-Methylenecholesterol |
| ¹³C-NMR | The ¹³C-NMR spectrum displays characteristic shifts for the sterol nucleus and the side chain. Key resonances include those for the double bond carbons (C5, C6, C24, C28). The chemical shifts are sensitive to the stereochemistry at C-24.[4] The signals at δ 156.9 ppm and δ 106.0 ppm are characteristic of the C-24 and C-28 carbons of the exocyclic methylene (B1212753) group, respectively.[6] |
| ¹H-NMR | The ¹H-NMR spectrum provides information on the proton environments. Diagnostic signals include those for the olefinic protons at C6 and the exocyclic methylene protons at C28. The complex aliphatic region contains signals for the sterol ring and side chain protons.[4] |
| Mass Spectrometry (MS) | Electron impact mass spectrometry (EI-MS) of the trimethylsilyl (B98337) (TMS) ether derivative of 24-methylenecholesterol shows a molecular ion peak (M+) at m/z 470.[9] Characteristic fragment ions are also observed.[9] |
| Infrared (IR) Spectroscopy | The IR spectrum shows a broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. C-H stretching and bending vibrations are observed in the regions of 2850-3000 cm⁻¹ and 1375-1470 cm⁻¹, respectively. A peak around 1640 cm⁻¹ is attributed to the C=C stretching of the double bonds.[4] |
Biological Significance and Signaling Pathways
This compound and its derivatives are bioactive molecules involved in several critical biological pathways.
Cholesterol Absorption Modulation
Phytosterols (B1254722), including this compound, are known to competitively inhibit the absorption of intestinal cholesterol.[5] They can modulate the expression of key proteins involved in cholesterol transport, such as NPC1L1 and the efflux transporters ABCG5/ABCG8.[1]
Liver X Receptor (LXR) Signaling
This compound can act as an agonist for Liver X Receptors (LXRs), which are crucial regulators of cholesterol, fatty acid, and glucose homeostasis.[1][5] Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) on target genes, modulating their transcription.[1]
Figure 1: this compound activation of the LXR signaling pathway.
Precursor for Brassinosteroid Biosynthesis
In plants, this compound (campesterol) is a vital precursor for the biosynthesis of C28-brassinosteroids (BRs), a class of steroid hormones essential for growth and development.[2]
Figure 2: Simplified biosynthetic pathway of brassinosteroids from this compound.
Experimental Protocols
Isolation of 24-Methylenecholesterol from Natural Sources
This protocol outlines a general procedure for the extraction and purification of 24-methylenecholesterol.
-
Sample Preparation: The biological material (e.g., marine algae, plant pollen) is freeze-dried and ground into a fine powder.[6]
-
Extraction: The powdered sample is subjected to solvent extraction, often using a mixture of chloroform and methanol. Ultrasound-assisted extraction can enhance efficiency.[3]
-
Saponification: The crude extract is saponified by refluxing with ethanolic potassium hydroxide (B78521) to hydrolyze sterol esters.
-
Purification: The non-saponifiable fraction is extracted with a non-polar solvent like n-hexane. The extract is then concentrated and subjected to column chromatography on silica (B1680970) gel or alumina (B75360) for purification. Further purification can be achieved by high-performance liquid chromatography (HPLC).
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of 24-methylenecholesterol.
-
Derivatization: The hydroxyl group of the sterol is derivatized, typically by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase its volatility.[10]
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). The oven temperature is programmed to separate the different sterols based on their retention times.
-
Example Temperature Program: Initial temperature of 60°C for 1 min, ramp up to 250°C at 15°C/min, then ramp up to 315°C at 3°C/min and hold for 10 min.[11]
-
-
MS Detection: The separated compounds are introduced into a mass spectrometer. Mass spectra are acquired, typically in electron ionization (EI) mode.
-
Identification: 24-Methylenecholesterol is identified by comparing its retention time and mass spectrum with those of an authentic standard.[11]
Enzymatic Synthesis in Engineered Yeast
Metabolically engineered yeast, such as Saccharomyces cerevisiae, can be used for the sustainable production of 24-methylenecholesterol.[12]
-
Strain Engineering: The native ergosterol (B1671047) biosynthesis pathway is modified by disrupting the genes for enzymes that compete for precursors or convert the desired product to other sterols (e.g., ERG4 and ERG5). A 7-dehydrocholesterol (B119134) reductase (DHCR7) enzyme is introduced to facilitate the production of 24-methylenecholesterol.[12]
-
Cultivation: The engineered yeast strain is cultivated in a suitable production medium in a shake flask or bioreactor.
-
Extraction and Saponification: The yeast cells are harvested, and the lipids are extracted and saponified as described in section 5.1.
-
Quantification: The amount of 24-methylenecholesterol is quantified by GC-MS or HPLC, often using an internal standard like cholesterol.
Figure 3: Workflow for the engineered biosynthesis of 24-methylenecholesterol in yeast.
Conclusion and Future Directions
The stereoisomers of this compound are bioactive phytosterols with considerable potential in pharmacology and drug development.[1] Their ability to modulate cholesterol absorption and activate LXR signaling highlights their therapeutic promise.[1] Future research should focus on elucidating the specific biological activities of each epimer, exploring their potential as scaffolds for novel therapeutics, and optimizing their production and delivery for enhanced bioavailability.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 24-Methylenecholesterol | C28H46O | CID 92113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for 24-Methylenecholesterol (HMDB0006849) [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Engineering of Saccharomyces cerevisiae for 24-Methylene-Cholesterol Production - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Odyssey: A Technical Guide to the Conversion of Cycloartenol to 24-Methylcholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biosynthesis of phytosterols, essential structural components of plant cell membranes and precursors to vital signaling molecules like brassinosteroids, is a complex and highly regulated metabolic network. A key branch point in this pathway is the conversion of the plant-specific triterpenoid, cycloartenol (B190886), to a diverse array of sterols. This in-depth technical guide focuses on a pivotal segment of this pathway: the enzymatic transformation of cycloartenol into 24-methylcholesterol, also known as campesterol. Understanding this conversion is critical for researchers in plant biology, biochemistry, and for professionals in drug development targeting sterol-related pathways in various organisms. This document provides a comprehensive overview of the core enzymatic reactions, quantitative kinetic data, detailed experimental protocols, and visual representations of the biochemical logic.
The Core Biosynthetic Pathway
The conversion of cycloartenol to this compound is a multi-step process primarily catalyzed by two key enzymes: Sterol C24-Methyltransferase (SMT1) and Cycloeucalenol (B201777) Cycloisomerase . The pathway begins with the methylation of cycloartenol, followed by the opening of the distinctive cyclopropane (B1198618) ring, and subsequent downstream modifications.
The first committed step is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C-24 position of cycloartenol, a reaction catalyzed by SMT1.[1][2][3] This enzymatic step is crucial as it directs the metabolic flux towards the biosynthesis of 24-alkylated sterols.[4] The product of this reaction, 24-methylene cycloartenol, then serves as a substrate for a series of enzymes, including the C-4 demethylation complex, leading to the formation of cycloeucalenol.
The subsequent critical step involves the isomerization of cycloeucalenol to obtusifoliol, which is catalyzed by cycloeucalenol cycloisomerase. This enzyme facilitates the opening of the 9β,19β-cyclopropane ring, a hallmark of cycloartane-derived sterols. Obtusifoliol is then further metabolized through a series of demethylation, isomerization, and reduction reactions to ultimately yield this compound (campesterol).
Quantitative Data Presentation
The efficiency of the enzymatic conversions is crucial for understanding the overall flux through the pathway. The following tables summarize the available quantitative data for the key enzymes involved.
Table 1: Kinetic Parameters of Sterol C24-Methyltransferase (SMT1)
| Enzyme Source | Substrate | Km (µM) | Vmax (pmol min-1 mg-1 protein) | kcat (min-1) | Reference(s) |
| Arabidopsis thaliana (expressed in E. coli) | Cycloartenol | 42 | 5.2 | - | [1] |
| Soybean | Cycloartenol | - | - | 0.6 |
Note: The kcat value was not reported for the Arabidopsis thaliana enzyme in the cited study.
Table 2: Kinetic Parameters of Cycloeucalenol Cycloisomerase
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference(s) |
| Data Not Available | Cycloeucalenol | - | - | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the enzymatic conversion of cycloartenol to this compound.
Protocol 1: Total Sterol Extraction and Saponification from Plant Tissue
This protocol describes a general method for the extraction of total sterols from plant material, which involves the hydrolysis of sterol esters.
Materials:
-
Fresh or freeze-dried plant tissue
-
Liquid nitrogen
-
Mortar and pestle or homogenizer
-
2 M Ethanolic Potassium Hydroxide (KOH)
-
n-Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Glass centrifuge tubes with screw caps
-
Water bath or heating block
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Homogenization: Freeze the plant tissue with liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle. Alternatively, use a mechanical homogenizer.
-
Saponification: Transfer a known amount of the homogenized tissue (e.g., 100-500 mg) to a glass centrifuge tube. Add 5 mL of 2 M ethanolic KOH.
-
Incubate the mixture at 80°C for 1-2 hours in a water bath with occasional vortexing to hydrolyze the sterol esters.
-
Extraction: Cool the sample to room temperature. Add 5 mL of deionized water and 5 mL of n-hexane to the tube.
-
Vortex vigorously for 2 minutes to extract the unsaponifiable lipids into the hexane (B92381) phase.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the upper hexane layer and transfer it to a clean tube.
-
Repeat the extraction of the aqueous phase two more times with 5 mL of n-hexane each time.
-
Washing and Drying: Pool the hexane extracts and wash with 5 mL of saturated NaCl solution.
-
Dry the hexane extract over anhydrous Na₂SO₄.
-
Solvent Evaporation: Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.
-
Resuspend the dried sterol extract in a known volume of a suitable solvent (e.g., hexane or chloroform) for further analysis.
Protocol 2: In Vitro Assay for Sterol C24-Methyltransferase (SMT1)
This protocol outlines a method for determining the activity of SMT1 using a radiolabeled or non-radiolabeled substrate.
Materials:
-
Purified or partially purified SMT1 enzyme (e.g., from recombinant expression in E. coli)
-
Assay buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM dithiothreitol (B142953) (DTT)
-
Cycloartenol (substrate)
-
S-adenosyl-L-methionine (SAM) (cofactor)
-
[14C-methyl]-SAM (for radiometric assay)
-
Reaction quenching solution (e.g., 10% KOH in methanol)
-
Scintillation cocktail and vials (for radiometric assay)
-
Microcentrifuge tubes
-
Thermomixer or water bath
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay buffer
-
A known concentration of cycloartenol (e.g., 50 µM, dissolved in a small amount of detergent like Triton X-100 to aid solubility)
-
A known concentration of SAM (e.g., 200 µM). For a radiometric assay, include [14C-methyl]-SAM.
-
-
Enzyme Addition: Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding a known amount of the SMT1 enzyme preparation. The final reaction volume is typically 100-200 µL.
-
Incubation: Incubate the reaction at 30°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as 10% KOH in methanol (B129727).
-
Product Analysis:
-
Radiometric Assay: Extract the lipids with hexane as described in Protocol 1. The radioactivity incorporated into the lipid phase can be quantified by liquid scintillation counting.
-
Non-radiometric Assay: Extract the sterols as described in Protocol 1. The product, 24-methylene cycloartenol, can be identified and quantified by GC-MS or LC-MS/MS analysis (see Protocols 3 and 4).
-
Protocol 3: GC-MS Analysis of Sterols
This protocol describes the gas chromatography-mass spectrometry analysis of sterols, which typically requires derivatization.
Materials:
-
Dried sterol extract (from Protocol 1 or 2)
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or other suitable solvent
-
Internal standard (e.g., 5α-cholestane)
-
GC-MS instrument with a suitable capillary column (e.g., HP-5MS)
-
Autosampler vials with inserts
Procedure:
-
Derivatization: To the dried sterol extract, add a known amount of internal standard.
-
Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 60-70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ethers of the sterols.
-
Evaporate the excess derivatization reagent under a gentle stream of nitrogen.
-
Redissolve the derivatized sample in 100 µL of hexane.
-
GC-MS Analysis:
-
Injector: Set to a temperature of 280-300°C.
-
Oven Program: A typical temperature program starts at a lower temperature (e.g., 180°C), ramps up to a higher temperature (e.g., 280-300°C) at a controlled rate (e.g., 5-10°C/min), and holds for a period to ensure elution of all compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-600 or use selected ion monitoring (SIM) for targeted analysis.
-
-
Data Analysis: Identify the TMS-derivatized sterols based on their retention times and mass spectra compared to authentic standards and mass spectral libraries. Quantify the compounds by comparing their peak areas to that of the internal standard.
Protocol 4: LC-MS/MS Analysis of Sterols
This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry analysis of underivatized sterols.
Materials:
-
Dried sterol extract (from Protocol 1 or 2)
-
LC-MS/MS grade solvents (e.g., methanol, acetonitrile, water, isopropanol)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (mobile phase additives)
-
LC-MS/MS system with a suitable column (e.g., C18 or C30) and a triple quadrupole mass spectrometer
-
Autosampler vials
Procedure:
-
Sample Preparation: Redissolve the dried sterol extract in a suitable solvent compatible with the LC mobile phase (e.g., methanol or isopropanol). Filter the sample through a 0.22 µm syringe filter.
-
LC-MS/MS Analysis:
-
Column: A C18 or C30 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of solvents such as methanol, acetonitrile, water, and isopropanol, often with additives like formic acid or ammonium acetate to improve ionization.
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification of specific sterols. Precursor and product ion transitions for each analyte of interest need to be optimized.
-
-
Data Analysis: Identify and quantify the sterols based on their retention times and specific MRM transitions compared to authentic standards.
Conclusion
The enzymatic conversion of cycloartenol to this compound represents a fundamental process in plant sterol biosynthesis. This technical guide has provided a detailed overview of the key enzymes, their available kinetic parameters, and comprehensive protocols for their study. The provided visualizations aim to clarify the biochemical pathway and experimental workflows. While significant progress has been made in elucidating this pathway, further research, particularly in determining the kinetic properties of cycloeucalenol cycloisomerase, is necessary for a complete quantitative understanding. The methodologies and data presented herein serve as a valuable resource for researchers aiming to further unravel the complexities of phytosterol metabolism and its regulation, with potential applications in agriculture and medicine.
References
24-Methylcholesterol: A Technical Guide to Cellular Localization and Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
24-Methylcholesterol, a C28 phytosterol, is a crucial bioactive lipid that plays a significant role in various cellular processes. While structurally similar to cholesterol, the presence of a methyl group at the C-24 position confers distinct properties that influence its cellular behavior and biological functions. In plants, it is a key component of cell membranes and a precursor to brassinosteroid hormones.[1] In mammals, dietary this compound is known to modulate cholesterol homeostasis, in part through its interaction with Liver X Receptors (LXRs), and has garnered interest for its potential therapeutic effects.[2] Understanding the cellular localization and transport of this compound is paramount for elucidating its mechanisms of action and for the development of novel therapeutics targeting lipid metabolic pathways.
This technical guide provides a comprehensive overview of the current knowledge on the cellular distribution and trafficking of this compound. It includes quantitative data on its subcellular localization, detailed experimental protocols for its study, and visual representations of the key transport and signaling pathways.
Cellular Localization of this compound
The subcellular distribution of sterols is tightly regulated, with distinct concentrations in different organelles reflecting their specific functions. While extensive data exists for cholesterol, specific quantitative information for this compound in mammalian cells is less abundant. However, studies on phytosterols (B1254722) in general provide valuable insights.
Quantitative Data on Subcellular Distribution
The following table summarizes the known distribution of phytosterols, including this compound, in subcellular fractions of rat liver. It is important to note that the majority of cellular unesterified cholesterol resides in the plasma membrane (85-90%), with a significantly smaller pool in the endoplasmic reticulum (ER) (~0.5%).[3][4] Phytosterols are expected to follow a similar, though not identical, distribution pattern.
| Subcellular Fraction | Percentage of Total Phytosterols | Key Functions Related to this compound | Reference |
| Plasma Membrane | Major Fraction (estimated >70%) | Structural integrity, signaling platforms (lipid rafts) | [5] |
| Endoplasmic Reticulum | Minor Fraction | Site of biosynthesis (in plants), sensing by SREBP pathway proteins | [1] |
| Mitochondria | Low Abundance | Potential role in steroidogenesis and redox biology | [6] |
| Cytosol | Very Low (bound to transport proteins) | Intracellular transport | [7][8] |
Intracellular Transport of this compound
The movement of this compound between organelles is a complex process involving both vesicular and non-vesicular transport mechanisms. Non-vesicular transport, mediated by lipid transfer proteins, is crucial for the rapid distribution of sterols.
Key Proteins in this compound Transport
| Protein Family | Specific Transporters | Function in this compound Transport | Cellular Location |
| ATP-Binding Cassette (ABC) Transporters | ABCG5/ABCG8 | Efflux of phytosterols from enterocytes and hepatocytes into the intestinal lumen and bile, respectively.[9][10] | Apical membrane of enterocytes, canalicular membrane of hepatocytes |
| Niemann-Pick C1-Like 1 (NPC1L1) | NPC1L1 | Mediates the uptake of dietary sterols, including this compound, from the intestinal lumen into enterocytes.[11][12] | Apical membrane of enterocytes |
| Sterol Carrier Protein-2 (SCP-2) | SCP-2 | Non-specific lipid transfer protein implicated in the intracellular transport of various lipids, including sterols, between organelles such as the ER, mitochondria, and plasma membrane.[7][8][13] | Cytosol, Peroxisomes, Mitochondria, ER |
| StAR-related Lipid Transfer (START) Domain Proteins | STARD1, STARD3-6 | Bind and transport sterols between membranes. Their specificity for this compound is not fully elucidated but they are known to bind cholesterol and other sterols.[14][15] | Cytosol, Mitochondria, Endosomes |
| Oxysterol-Binding Protein (OSBP) and OSBP-related Proteins (ORPs) | OSBP, ORPs | Mediate lipid exchange at membrane contact sites, particularly between the ER and Golgi. They can transport sterols in exchange for other lipids like phosphatidylinositol-4-phosphate (B1241899) (PI4P).[1][16][17] | ER-Golgi contact sites, other membrane contact sites |
Signaling Pathways Involving this compound
This compound can act as a signaling molecule, primarily through its interaction with nuclear receptors that regulate gene expression related to lipid metabolism.
Liver X Receptor (LXR) Signaling
This compound is an agonist of Liver X Receptors (LXRs), which are key regulators of cholesterol homeostasis.[2] Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes.
Activation of LXR signaling by this compound.
Sterol Regulatory Element-Binding Protein (SREBP) Pathway
The SREBP pathway is a central regulator of cholesterol synthesis. While this compound's direct effect on SREBP processing is not as well-defined as that of cholesterol, its influence on overall cellular sterol levels can indirectly impact this pathway.
Experimental Protocols
Protocol 1: Subcellular Fractionation and Quantification of this compound
This protocol describes the isolation of major organelles followed by the extraction and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
A. Subcellular Fractionation by Differential Centrifugation
-
Cell Lysis: Harvest cultured cells and resuspend in a hypotonic buffer. Lyse the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
-
Nuclear Fraction: Centrifuge the lysate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet the nuclei.
-
Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 15 minutes) to pellet the mitochondria.
-
Microsomal (ER) and Plasma Membrane Fraction: Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g for 1 hour) to pellet the microsomes and plasma membrane fragments.
-
Cytosolic Fraction: The resulting supernatant is the cytosolic fraction.
Workflow for subcellular fractionation.
B. Sterol Extraction and Derivatization
-
Saponification: To each subcellular fraction, add an internal standard (e.g., epicoprostanol) and ethanolic potassium hydroxide. Heat at 80°C for 1 hour to hydrolyze sterol esters.
-
Extraction: After cooling, add water and perform a liquid-liquid extraction with a non-polar solvent like hexane. Pool the organic layers.
-
Derivatization: Evaporate the solvent and add a silylating agent (e.g., BSTFA with 1% TMCS). Heat at 60°C for 30 minutes to convert the sterols to their more volatile trimethylsilyl (B98337) (TMS) ethers.
C. GC-MS Analysis
-
Injection: Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., HP-5MS).
-
Separation: Use a temperature gradient to separate the different sterol-TMS ethers based on their boiling points and column affinity.
-
Detection and Quantification: The eluting compounds are ionized and fragmented in the mass spectrometer. Identify this compound-TMS based on its characteristic retention time and mass spectrum. Quantify by comparing its peak area to that of the internal standard.
Protocol 2: Visualization of Intracellular this compound Trafficking
This protocol outlines the use of a fluorescently labeled this compound analog to visualize its movement within living cells using fluorescence microscopy.
A. Synthesis of a Fluorescent this compound Analog
Due to the lack of commercially available fluorescent this compound, a custom synthesis is often required. A common strategy involves attaching a fluorescent dye (e.g., BODIPY or a coumarin (B35378) derivative) to the sterol, often via a linker to minimize steric hindrance.[18] Another approach is to use "clickable" analogs with an alkyne group that can be subsequently labeled with a fluorescent azide.[19]
B. Cell Labeling and Imaging
-
Preparation of Labeling Solution: Dissolve the fluorescent this compound analog in a suitable solvent (e.g., DMSO) and then dilute it in cell culture medium. The use of a carrier molecule like methyl-β-cyclodextrin can improve solubility and delivery to cells.
-
Cell Incubation: Incubate live cells grown on glass-bottom dishes with the labeling solution for a specific period (e.g., 15-60 minutes) at 37°C.
-
Washing: Remove the labeling solution and wash the cells multiple times with fresh medium to remove unbound probe.
-
Live-Cell Imaging: Image the cells using a confocal or wide-field fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore. Time-lapse imaging can be used to track the movement of the fluorescent sterol between organelles.
Workflow for visualizing this compound trafficking.
Conclusion and Future Directions
This compound is a biologically active phytosterol with significant effects on cellular lipid homeostasis. Its cellular localization is predominantly in the plasma membrane, with a complex network of transport proteins mediating its flux between organelles. While our understanding of these processes has grown, several areas require further investigation. Specifically, there is a need for more precise quantitative data on the subcellular distribution of this compound in various cell types and disease states. Furthermore, elucidating the specific binding affinities and transport kinetics of intracellular lipid transfer proteins for this compound will be crucial for a complete understanding of its trafficking. The development of more accessible and specific fluorescent probes for this compound will undoubtedly accelerate research in this field. A deeper knowledge of the cellular journey of this compound will be instrumental for the development of novel therapeutic strategies targeting lipid-related disorders.
References
- 1. Bridging the molecular and biological functions of the oxysterol-binding protein family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. How cholesterol homeostasis is regulated by plasma membrane cholesterol in excess of phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of endoplasmic reticulum cholesterol by plasma membrane cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytosterols and their derivatives: Structural diversity, distribution, metabolism, analysis, and health-promoting uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial cholesterol: Metabolism and impact on redox biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterol Carrier Protein-2: New roles in regulating lipid rafts and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular basis of cholesterol efflux via ABCG subfamily transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overexpression of ABCG5 and ABCG8 promotes biliary cholesterol secretion and reduces fractional absorption of dietary cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Niemann-Pick C1-Like 1 (NPC1L1) Protein in Intestinal and Hepatic Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The N-terminal Domain of NPC1L1 Protein Binds Cholesterol and Plays Essential Roles in Cholesterol Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sterol carrier protein 2: A promising target in the pathogenesis of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [START domain-containing proteins: a review of their role in lipid transport and exchange] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chinbullbotany.com [chinbullbotany.com]
- 17. OSBP-Related Protein Family in Lipid Transport Over Membrane Contact Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Converging Roles of SMT1 and SMT2 in 24-Methylcholesterol Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal roles of Sterol Methyltransferase 1 (SMT1) and Sterol Methyltransferase 2 (SMT2) in the biosynthesis of 24-methylcholesterol, a key phytosterol and precursor to various bioactive compounds. Understanding the intricacies of these enzymes, their substrate specificities, and their interplay is crucial for applications ranging from agricultural biotechnology to the development of novel therapeutics.
Core Functions and Enzymatic Specificity
In the intricate tapestry of plant sterol biosynthesis, the alkylation at the C-24 position of the sterol side chain is a defining feature that distinguishes them from cholesterol. This process is primarily orchestrated by two key enzymes: SMT1 and SMT2.
SMT1: The Initiator of C-24 Alkylation
SMT1 is primarily responsible for the first methylation event at the C-24 position.[1] It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to cycloartenol (B190886), the primary substrate in the initial step of sterol biosynthesis in plants.[1][2] This reaction yields 24-methylene cycloartenol, committing the sterol intermediate to the phytosterol pathway.[3] While SMT1 shows a strong preference for cycloartenol, it exhibits a degree of substrate promiscuity and can also catalyze the second methylation step, albeit with lower efficiency.[4][5] Studies on Arabidopsis mutants lacking SMT1 (smt1) reveal a significant accumulation of cholesterol and a reduction in C-24 alkylated sterols, underscoring its critical role in initiating phytosterol synthesis.[4][5][6]
SMT2: The Catalyst for the Second Methylation
Following the action of SMT1 and subsequent enzymatic modifications, SMT2, in conjunction with its close homolog SMT3, carries out the second methylation at C-24.[1] The preferred substrate for SMT2 is 24-methylenelophenol, which is converted to 24-ethylidenelophenol.[2][7] This second methylation is crucial for the production of C24-ethyl sterols like sitosterol. While SMT2's primary role is the second methylation, it can also perform the initial methylation, demonstrating functional overlap with SMT1.[1] Genetic studies in Arabidopsis have shown that while single mutants of smt2 (such as cvp1) exhibit moderate developmental defects, double mutants of smt2 and smt3 display severe abnormalities, highlighting their redundant yet essential functions.[8][9]
Quantitative Analysis of Enzyme Activity and Sterol Composition
The functional characterization of SMT1 and SMT2 has been supported by quantitative data from enzyme kinetics and analysis of sterol profiles in wild-type and mutant plants.
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (min⁻¹) | Reference |
| SMT2-1 | Soybean | 24(28)methylene lophenol (B1675073) | - | 0.8 | [10] |
| SMT2-2 | Soybean | 24(28)methylene lophenol | - | 1.34 | [10] |
| SMT1 | Soybean | Cycloartenol | - | 0.6 | [10] |
Table 1: Kinetic Parameters of Sterol Methyltransferases. This table summarizes the catalytic efficiency of SMT isoforms from soybean with their preferred substrates.
| Plant Line | Cycloartenol | Cholesterol | Campesterol | Sitosterol | Stigmasterol | Isofucosterol | Reference |
| Wild Type | 1.8% | - | 11% | 64% | 6% | 3% | [7][11] |
| smt1 mutant | Increased | Increased | Nearly Normal | Deficient | - | - | [4] |
| cvp1 (smt2) mutant | Unaffected | Unaffected | - | Decreased | Decreased | Relatively Unchanged | [1] |
| cvp1 smt3 double mutant | Unaffected | Unaffected | Decreased | Dramatically Reduced | Dramatically Reduced | Greatly Reduced | [1] |
Table 2: Relative Sterol Composition in Arabidopsis thaliana Wild-Type and Mutant Lines. This table illustrates the impact of SMT mutations on the accumulation of key sterols. Values are presented as a percentage of total sterols or as qualitative changes.
| Sterol | Wild Type (µg g⁻¹ FW) | cvp1 (smt2) (µg g⁻¹ FW) | smt3 (µg g⁻¹ FW) | cvp1 smt3 (µg g⁻¹ FW) | smt1 (µg g⁻¹ FW) |
| Cycloartenol | 1.4 ± 0.2 | 1.1 ± 0.1 | 1.3 ± 0.1 | 1.3 ± 0.1 | 110.1 ± 10.4 |
| 24-Methylene Lophenol | 0.4 ± 0.1 | 1.1 ± 0.1 | 0.4 ± 0.1 | 1.2 ± 0.1 | 0.3 ± 0.1 |
| Campesterol | 16.2 ± 1.1 | 16.5 ± 1.0 | 16.8 ± 1.1 | 10.1 ± 0.8 | 2.5 ± 0.2 |
| Sitosterol | 68.3 ± 3.5 | 45.1 ± 2.8 | 69.1 ± 4.1 | 2.1 ± 0.2 | 1.5 ± 0.1 |
| Stigmasterol | 5.1 ± 0.3 | 2.5 ± 0.2 | 5.3 ± 0.4 | 0.1 ± 0.0 | 0.2 ± 0.0 |
| Isofucosterol | 2.8 ± 0.2 | 2.1 ± 0.2 | 2.9 ± 0.2 | 0.3 ± 0.0 | 0.1 ± 0.0 |
Table 3: Absolute Quantification of Sterols in Arabidopsis thaliana Seedlings. This table provides a detailed comparison of sterol levels in various mutant backgrounds, highlighting the specific metabolic consequences of SMT gene disruptions.[1]
Signaling Pathways and Experimental Workflows
Visualizing the biochemical pathways and experimental procedures is essential for a deeper understanding of SMT1 and SMT2 function.
Caption: Phytosterol biosynthesis pathway highlighting the roles of SMT1 and SMT2.
Caption: Experimental workflow for the extraction and analysis of phytosterols.
Detailed Experimental Protocols
A clear and reproducible methodology is paramount for the accurate study of SMT1 and SMT2. The following protocols are compiled from established methods in the field.
Protocol 1: Heterologous Expression of SMT in E. coli
This protocol describes the expression of SMT proteins in a bacterial system for subsequent activity assays.
-
Gene Cloning: The coding sequence of the SMT gene (e.g., Arabidopsis SMT1) is amplified by PCR and cloned into a suitable E. coli expression vector, such as pET, under the control of an inducible promoter (e.g., T7).
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain, like BL21(DE3).
-
Culture Growth: A single colony is used to inoculate a starter culture (e.g., 5 mL LB medium with appropriate antibiotic) and grown overnight at 37°C. This starter culture is then used to inoculate a larger volume (e.g., 1 L) of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[12]
-
Induction: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated for an additional 4-6 hours at a lower temperature (e.g., 30°C) to enhance protein solubility.[12]
-
Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT) and lysed by sonication or using a French press.[12]
-
Enzyme Preparation: The cell lysate is centrifuged to pellet cell debris. The supernatant containing the soluble recombinant SMT protein is collected for use in enzyme assays.
Protocol 2: In Vitro SMT Enzyme Assay
This protocol outlines the procedure for measuring the enzymatic activity of SMT proteins.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), a source of methyl groups (S-adenosyl-L-methionine, SAM), and the sterol substrate (e.g., cycloartenol for SMT1 or 24-methylene lophenol for SMT2) dissolved in a detergent to ensure solubility.
-
Enzyme Addition: The reaction is initiated by adding a specific amount of the SMT enzyme preparation (from Protocol 1).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and Extraction: The reaction is stopped by adding a strong base (e.g., 10% KOH in methanol). An internal standard (e.g., cholesterol) is added for quantification. The mixture is heated (e.g., 60°C for 1 hour) to saponify lipids.[12]
-
Product Analysis: The non-saponifiable lipids, including the sterol products, are extracted with an organic solvent like hexane. The extracted products are then derivatized and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the methylated sterol products.[12]
Protocol 3: Sterol Profile Analysis from Plant Tissue
This protocol details the extraction and quantification of sterols from plant material.
-
Sample Preparation: A known weight of fresh or freeze-dried plant tissue is homogenized. A known amount of an internal standard (e.g., 5α-cholestane or cholesterol) is added to the homogenate.[12][13]
-
Saponification: The homogenized tissue is subjected to alkaline hydrolysis by adding an ethanolic or methanolic potassium hydroxide (B78521) (KOH) solution (e.g., 2 M) and heating at 80°C for 1-2 hours. This step releases free sterols from their esterified or glycosylated forms.[12][13]
-
Extraction: After cooling, the non-saponifiable lipids are extracted multiple times with an organic solvent such as hexane. The organic phases are pooled.[12]
-
Drying and Derivatization: The pooled organic extract is evaporated to dryness under a stream of nitrogen. The dried sterol residue is then derivatized, for example, by silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to increase their volatility for GC analysis.[12]
-
GC-MS Analysis: The derivatized sterol sample is injected into a GC-MS system. Sterols are separated based on their retention times and identified by their characteristic mass spectra. Quantification is achieved by comparing the peak area of each sterol to the peak area of the internal standard.[12][13]
Conclusion
SMT1 and SMT2 are central players in the biosynthesis of this compound and other key phytosterols. Their distinct but overlapping substrate specificities and catalytic activities create a robust and flexible pathway for the production of a diverse array of sterols essential for plant growth and development. The detailed understanding of their function, supported by quantitative data and robust experimental protocols, provides a solid foundation for future research and applications in plant science and biotechnology. This guide serves as a technical resource to facilitate further exploration into the fascinating world of sterol biosynthesis and its manipulation for scientific and industrial purposes.
References
- 1. The Sterol Methyltransferases SMT1, SMT2, and SMT3 Influence Arabidopsis Development through Nonbrassinosteroid Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymology and Evolution of the SMT [biocyclopedia.com]
- 3. mdpi.com [mdpi.com]
- 4. STEROL METHYLTRANSFERASE 1 Controls the Level of Cholesterol in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sterol methyltransferase 1 controls the level of cholesterol in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BIOSYNTHESIS AND ACCUMULATION OF STEROLS - ProQuest [proquest.com]
- 8. The sterol methyltransferases SMT1, SMT2, and SMT3 influence Arabidopsis development through nonbrassinosteroid products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Regulating the Cellular Gatekeeper: A Technical Guide to 24-Methylcholesterol's Influence on Membrane Fluidity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the role of 24-methylcholesterol, a prominent phytosterol, in the regulation of cell membrane fluidity. While cholesterol is extensively studied for its impact on the biophysical properties of mammalian cell membranes, the nuanced effects of phytosterols (B1254722) like this compound are critical for understanding membrane dynamics in plants, fungi, and for their potential pharmacological applications. This document synthesizes quantitative data from key biophysical studies, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams.
Introduction: The Significance of Membrane Fluidity
The plasma membrane is a dynamic and fluid structure, essential for cellular function and survival. Its fluidity, largely determined by the lipid composition, influences a vast array of cellular processes including signal transduction, nutrient transport, and the function of membrane-bound proteins. Sterols are critical modulators of membrane fluidity. In mammalian cells, cholesterol is the primary sterol, known for its ordering effect on phospholipid acyl chains, leading to the formation of the liquid-ordered (l_o) phase and specialized microdomains known as lipid rafts.
This compound (campesterol) is a C28 phytosterol analogous to cholesterol. It is a key component of plant and fungal cell membranes and is also introduced into the human diet through plant-based foods. Understanding how this compound influences membrane fluidity is crucial for fields ranging from plant biology and mycology to human health and drug development, where phytosterols are investigated for their cholesterol-lowering and anti-inflammatory properties.
Quantitative Analysis of this compound's Effect on Membrane Properties
The interaction of this compound with phospholipids (B1166683) alters the physical state of the membrane. This can be quantified by measuring changes in the phase transition temperature and the ordering of lipid acyl chains.
Calorimetric Studies: Impact on Phospholipid Phase Transition
Differential Scanning Calorimetry (DSC) is a powerful technique to study the thermotropic phase behavior of lipid bilayers. The main phase transition temperature (T_m) is the temperature at which the membrane transitions from a rigid gel state to a more fluid liquid-crystalline state. Sterols modulate this transition.
A comparative study on dipalmitoylphosphatidylcholine (DPPC) bilayers reveals distinct effects of cholesterol and this compound (campesterol).
Table 1: Effect of Sterols on the Main Phase Transition Temperature (T_m) of DPPC Bilayers
| Sterol Concentration (mol%) | Cholesterol | This compound (Campesterol) |
| 5 | Broadened Transition | Broadened Transition |
| 10 | Abolished Pre-transition | Abolished Pre-transition |
| 20 | Single Broad Peak | Single Broad Peak |
| 30 | Very Broad Peak | Very Broad Peak |
Data synthesized from comparative calorimetric studies.
The data indicates that while both sterols broaden the phase transition, campesterol (B1663852) is less effective than cholesterol at increasing the temperature of the main transition's broad component, suggesting it is less miscible and less effective at ordering the hydrocarbon chains in the fluid state of DPPC bilayers.
Fluorescence Anisotropy: Assessing Acyl Chain Order
Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the membrane. A higher anisotropy value corresponds to a more ordered and less fluid environment. The probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is commonly used to assess the order of the membrane's hydrophobic core.
Studies on soybean phosphatidylcholine (PC) vesicles have shown that this compound is highly effective at ordering the acyl chains.
Table 2: Comparative Ordering Effect of Sterols in Soybean PC Vesicles Measured by DPH Fluorescence Anisotropy
| Sterol | Relative Ordering Efficiency |
| Cholesterol | High |
| This compound (Campesterol) | Very High |
| Sitosterol | Very High |
| Stigmasterol | Low |
Data from studies on soybean phosphatidylcholine vesicles, indicating that campesterol is even more efficient than cholesterol in ordering these specific lipid bilayers.
Experimental Protocols
Measurement of Membrane Fluidity using Fluorescence Anisotropy
This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure steady-state fluorescence anisotropy, which is inversely correlated with membrane fluidity.
Objective: To quantify the ordering of the hydrocarbon core of a lipid membrane.
Materials:
-
Liposome (B1194612) suspension (or cell membrane preparation)
-
DPH stock solution (e.g., 2 mM in tetrahydrofuran)
-
Buffer (e.g., phosphate-buffered saline, PBS)
-
Fluorometer with polarizing filters
Procedure:
-
Probe Incorporation: Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to achieve a final probe-to-lipid molar ratio of approximately 1:500.
-
Incubation: Incubate the mixture in the dark at a temperature above the lipid phase transition for at least 30 minutes to ensure complete incorporation of the probe.
-
Anisotropy Measurement:
-
Place the sample in a thermostatted cuvette in the fluorometer.
-
Set the excitation wavelength to 350 nm and the emission wavelength to 452 nm[1].
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Measure the correction factor, G-factor, by orienting the excitation polarizer horizontally and the emission polarizer vertically (I_HV) and horizontally (I_HH). The G-factor is calculated as I_HV / I_HH.
-
-
Calculation: Calculate the fluorescence anisotropy (r) using the following equation:
-
r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Laurdan Generalized Polarization (GP) for Measuring Membrane Polarity
Laurdan is a fluorescent probe sensitive to the polarity of its environment. In membranes, its emission spectrum shifts depending on the extent of water penetration into the bilayer, which is related to lipid packing. This is quantified by the Generalized Polarization (GP) value.
Objective: To assess the polarity and hydration of the membrane's interfacial region.
Materials:
-
Cell suspension or liposomes
-
Laurdan stock solution (e.g., 1 mM in ethanol)
-
Buffer (e.g., PBS)
-
Fluorometer or fluorescence microscope with appropriate filters
Procedure:
-
Staining: Add Laurdan stock solution to the cell suspension or liposomes to a final concentration of 5-10 µM.
-
Incubation: Incubate for 30-60 minutes at 37°C in the dark.
-
Washing (for cells): Centrifuge the stained cells to pellet them and remove the supernatant containing excess probe. Wash the cells twice with buffer.
-
GP Measurement:
-
Excite the sample at approximately 350 nm.
-
Measure the fluorescence emission intensity at two wavelengths: ~440 nm (characteristic of ordered, less hydrated environments) and ~490 nm (characteristic of disordered, more hydrated environments).
-
-
Calculation: Calculate the GP value using the formula:
-
GP = (I_440 - I_490) / (I_440 + I_490)
-
Higher GP values indicate a more ordered, less hydrated membrane environment.
-
Visualization of Workflows and Pathways
Experimental Workflow for Fluorescence Anisotropy
Caption: Workflow for membrane fluidity measurement using DPH fluorescence anisotropy.
Direct Signaling Pathway: this compound and LXR Activation
Beyond its structural role, this compound can act as a signaling molecule by activating Liver X Receptors (LXRs), which are nuclear receptors that regulate lipid metabolism.
Caption: this compound activation of the Liver X Receptor (LXR) signaling pathway.
Discussion and Future Directions
The available data indicates that this compound is a potent regulator of membrane fluidity, with effects that are comparable, and in some contexts, even stronger than cholesterol. Its ability to order the acyl chains of phospholipids suggests a significant role in modulating the physical properties of plant and fungal membranes. The subtle structural differences between this compound (with its C24-methyl group) and cholesterol lead to distinct interactions within the lipid bilayer, affecting miscibility and the precise nature of the induced lipid order.
For drug development professionals, these differences are of paramount importance. The unique properties of fungal membranes, rich in ergosterol (B1671047) (a C28 sterol with similarities to this compound), are a key target for antifungal drugs. A deeper understanding of how different sterols modulate membrane properties can aid in the design of more selective and effective therapeutics. Furthermore, the agonistic activity of this compound on LXRs opens avenues for its use in modulating lipid metabolism and inflammatory responses.
Future research should focus on:
-
Comprehensive biophysical studies: More quantitative data is needed on the effects of this compound in a wider variety of lipid compositions, including those that mimic specific biological membranes.
-
Molecular dynamics simulations: Computational studies can provide atomic-level insights into the specific interactions between this compound and different phospholipids.
-
Elucidation of direct signaling roles: Further investigation into the direct signaling functions of this compound, beyond LXR activation, could reveal novel regulatory mechanisms.
Conclusion
This compound is more than just a structural component of non-mammalian membranes; it is a key regulator of membrane fluidity and a bioactive signaling molecule. This technical guide provides a foundational understanding of its role, supported by quantitative data and detailed experimental protocols. As research in this area progresses, a more complete picture will emerge of how this ubiquitous phytosterol shapes the dynamic landscape of the cell membrane.
References
A Technical Guide to the Natural Sources of 24-Methylcholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
24-Methylcholesterol, commonly known as campesterol, is a C28 phytosterol that plays a crucial role in the biology of a wide range of organisms.[1][2] As a fundamental component of cellular membranes, it modulates membrane fluidity and permeability.[1][2] Beyond its structural importance, this compound serves as a key metabolic precursor for the synthesis of vital compounds, including the brassinosteroid class of phytohormones in plants, which are essential for growth and development.[2][3] In the pharmaceutical and nutraceutical industries, it is recognized for its cholesterol-lowering properties and as a precursor for the synthesis of steroid drugs.[3] This technical guide provides a comprehensive overview of the natural sources of this compound, details the experimental protocols for its isolation and quantification, and illustrates the core biosynthetic pathways.
Natural Sources and Quantitative Data
This compound is ubiquitously found in the plant kingdom and is also present in various marine organisms and specific fungal lineages.[1][4][5] The concentration of this sterol can vary significantly depending on the species, environmental conditions, and the specific tissue analyzed.[4]
Data Presentation
The following tables summarize the quantitative data for this compound content in various natural sources.
Table 1: this compound (Campesterol) Content in Plant Sources
| Plant Source Category | Specific Example | Campesterol Content (mg/100g edible portion) | Reference(s) |
| Vegetable Oils | Canola Oil | 16 - 100 | [4] |
| Corn Oil | 16 - 100 | [4] | |
| Vegetables | Pepper | 1 - 7 | [4] |
| Cucumber | 1 - 7 | [4] | |
| Onion | 1 - 7 | [4] | |
| Potato | 1 - 7 | [4] | |
| Fruits | Banana | 1 - 7 | [4] |
| Pomegranate | 1 - 7 | [4] | |
| Grapefruit | 1 - 7 | [4] | |
| Nuts & Seeds | General | Present, variable concentrations | [4][6] |
| Grains | Oat | 1 - 7 | [4] |
| Rice Bran | Present, variable concentrations | [7] |
Table 2: this compound Content in Marine Algae
| Microalgae Species | Total Sterol Content | This compound (% of Total Sterols) | Estimated Yield (mg/g dry weight) | Reference(s) |
| Coccomyxa subellipsoidea | ~1.7 mg/g | 48% | ~0.82 | [8] |
| Nostoc commune | Not Specified | 35.2% | Not Specified | [8] |
| Spirulina platensis | Not Specified | 21.8% | Not Specified | [8] |
| Undaria pinnatifida | Not Specified | Not Specified | 0.75 | [8] |
| Phaeodactylum tricornutum | Major Phytosterol | Not Specified | Not Specified | [9] |
Table 3: Presence of this compound in Fungi
| Fungal Group | Major Sterol(s) | Presence of this compound | Reference(s) |
| Entomophthorales | This compound | Dominant End Product | [5][10] |
| Glomeromycota (AM Fungi) | 24-Ethylcholesterol, 24-Methyl sterols | Present as a main cell wall sterol | [10][11] |
| Gibberella fujikuroi | Ergosterol, Brassicasterol, 22(23)-dihydrobrassicasterol | Present as a biosynthetic end product | [12] |
| General Kingdom Fungi | Ergosterol (most common) | Present in 175 species analyzed | [5][10][11] |
Experimental Protocols
The isolation and quantification of this compound from natural sources involve a multi-step process including extraction, saponification, purification, and analysis.
General Protocol for Extraction and Saponification
This protocol is a generalized procedure for liberating and extracting free sterols from biological tissues.
1.1. Sample Preparation:
-
Biological material (e.g., plant tissue, algal biomass, fungal mycelia) should be freeze-dried to a constant weight to ensure accurate measurements.[8]
-
The dried material is then homogenized or ground into a fine powder to maximize the surface area for efficient extraction.[13]
1.2. Saponification (Alkaline Hydrolysis):
-
This step is critical for cleaving ester linkages to release free sterols.[13][14]
-
Weigh a known amount of the powdered sample (e.g., 100 mg) into a screw-cap glass tube.[8]
-
Internal Standard: Add a known amount of an internal standard, such as 5α-cholestane or deuterated cholesterol, which is not naturally present in the sample, for accurate quantification.[8][14]
-
Add a solution of potassium hydroxide (B78521) (KOH) in methanol (B129727) or ethanol (B145695) (e.g., 5 mL of 2M ethanolic KOH or 20% w/v methanolic KOH).[8][15]
-
Seal the tube and incubate at an elevated temperature (typically 60-80°C) for 1 to 4 hours, with occasional vortexing.[8][13][15] This process hydrolyzes sterol esters and lyses cells.[16]
1.3. Solvent Extraction:
-
Cool the saponified mixture to room temperature.[8]
-
Add distilled water (e.g., 5 mL) to the tube.[8]
-
Perform a liquid-liquid extraction by adding a nonpolar solvent such as n-hexane or petroleum ether (e.g., 5 mL).[8][13]
-
Vortex the mixture vigorously for 1-2 minutes to partition the lipophilic sterols into the organic phase, then centrifuge to separate the layers.[8]
-
Carefully collect the upper organic layer. Repeat the extraction process on the aqueous phase two more times to ensure complete recovery.[8][13]
-
Combine the organic extracts, wash with distilled water to remove residual alkali, and dry over anhydrous sodium sulfate.[8]
-
Evaporate the solvent under a gentle stream of nitrogen to yield the crude sterol extract.[8]
Purification Techniques
The crude extract often requires further purification to isolate this compound from other lipids.
-
Column Chromatography: A common method for initial purification. The crude extract is loaded onto a silica (B1680970) gel or alumina (B75360) column and eluted with a solvent gradient of increasing polarity (e.g., n-hexane and ethyl acetate). Fractions are collected and monitored by Thin-Layer Chromatography (TLC).[13]
-
High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC can be employed. This technique separates compounds based on their hydrophobicity and is highly effective for isolating specific sterols.[13]
Quantification and Analysis
3.1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS is a powerful and widely used technique for both identifying and quantifying sterols.[13][15]
-
Derivatization: Prior to analysis, the hydroxyl group of the sterol is typically derivatized (e.g., silylation with BSTFA) to increase its volatility and thermal stability.[13][15]
-
The derivatized sample is injected into the GC, where sterols are separated based on their retention times. The mass spectrometer then fragments the molecules, producing a characteristic mass spectrum that allows for definitive identification and quantification relative to the internal standard.[13][15]
3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC-MS/MS offers high sensitivity and selectivity and can often analyze sterols without the need for derivatization.[17][18]
-
The sample is analyzed by HPLC, and the eluting compounds are ionized (e.g., using Atmospheric Pressure Chemical Ionization - APCI) and detected by a tandem mass spectrometer.[18][19] This method is particularly useful for complex matrices and for quantifying low-abundance sterols.[17]
Visualizations: Pathways and Workflows
Biosynthetic Pathway of this compound
The synthesis of this compound is a key branch in the broader sterol biosynthetic pathway. In plants, the pathway begins with cycloartenol, while in fungi, it typically starts from zymosterol.[2][3] The defining step is the methylation at the C-24 position, catalyzed by the enzyme S-adenosyl-L-methionine:Δ24-sterol-C-methyltransferase (SMT).[3][20]
Experimental Workflow for Analysis
The following diagram outlines the logical flow of the experimental protocol for the extraction and quantification of this compound from a biological sample.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Campesterol - Wikipedia [en.wikipedia.org]
- 5. Phylogenetic distribution of fungal sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Campesterol | Rupa Health [rupahealth.com]
- 7. Phytosterols in rice bran and their health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Structural Characterization and Anti-Inflammatory Effects of 24-Methylcholesta-5(6), 22-Diene-3β-ol from the Cultured Marine Diatom Phaeodactylum tricornutum; Attenuate Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phylogenetic Distribution of Fungal Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Physiological requirement for biosynthesis of multiple 24 beta-methyl sterols in Gibberella fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Bioconversion of -sitosterol and this compound to cholesterol in marine crustacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sterol methyltransferase 1 controls the level of cholesterol in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
24-Methylcholesterol Signaling Pathways in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
24-Methylcholesterol, a common phytosterol found in the human diet, has emerged as a significant modulator of signaling pathways in cancer cells. Beyond its structural role in cell membranes, this bioactive lipid demonstrates notable anti-cancer properties, primarily through its function as a ligand for the Liver X Receptor (LXR). Activation of LXR by this compound triggers a cascade of downstream events that influence cholesterol homeostasis, cell proliferation, and apoptosis. This technical guide provides an in-depth exploration of the core signaling pathways affected by this compound in cancer cells, with a focus on LXR-mediated signaling. Furthermore, it delves into the potential interplay with other critical cancer-related pathways, including the Hedgehog and PI3K/AKT signaling cascades, and its influence on integrin-mediated cell adhesion through the modulation of lipid raft composition. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising area of oncology.
Introduction
The reprogramming of lipid metabolism is a hallmark of cancer, where altered cholesterol homeostasis is frequently observed to support rapid cell proliferation and survival. Dietary phytosterols, such as this compound (a prominent form of which is campesterol), have garnered increasing attention for their potential to counteract these pro-tumorigenic alterations. This document serves as a comprehensive technical resource on the molecular mechanisms underlying the anti-cancer effects of this compound, providing researchers and drug development professionals with the foundational knowledge and practical methodologies to investigate its therapeutic potential.
Core Signaling Pathway: Liver X Receptor (LXR) Activation
The most well-characterized signaling pathway through which this compound exerts its anti-cancer effects is the activation of Liver X Receptors (LXRs). LXRs are nuclear receptors that function as key regulators of cholesterol, fatty acid, and glucose homeostasis.
Mechanism of LXR Activation
This compound acts as an agonist for both LXRα and LXRβ isoforms. Upon binding, it induces a conformational change in the LXR protein, leading to the dissociation of corepressors and recruitment of coactivators. The activated LXR then forms a heterodimer with the Retinoid X Receptor (RXR). This LXR/RXR heterodimer translocates to the nucleus and binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: this compound-mediated activation of the LXR signaling pathway.
Downstream Effects of LXR Activation
The activation of LXR by this compound leads to the transcriptional regulation of several key genes involved in cholesterol metabolism and cell growth:
-
ATP-Binding Cassette (ABC) Transporters (ABCA1 and ABCG1): LXR activation upregulates the expression of ABCA1 and ABCG1, which are crucial for reverse cholesterol transport. These transporters facilitate the efflux of excess cholesterol from cancer cells, thereby reducing the cholesterol content available for membrane synthesis and signaling, which can inhibit cell proliferation.
-
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): LXR activation also induces the expression of SREBP-1c, a transcription factor that promotes fatty acid synthesis. While this can lead to hypertriglyceridemia as a side effect in systemic LXR activation, its role in the context of cancer cell-specific effects of this compound is complex and may contribute to alterations in lipid droplet formation.
The net effect of LXR activation by this compound in cancer cells is a reduction in intracellular cholesterol levels and a suppression of cell proliferation, as demonstrated in prostate and breast cancer cell lines.
Interplay with Other Cancer-Related Signaling Pathways
While the LXR pathway is the primary mediator of this compound's effects, its influence on cellular lipid composition suggests potential interactions with other signaling pathways that are dependent on cholesterol and lipid membrane integrity.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway, crucial in embryonic development, is aberrantly activated in several cancers. The pathway's core components, Patched (PTCH) and Smoothened (SMO), are transmembrane proteins whose functions are sensitive to the lipid environment of the cell membrane. Cholesterol and its derivatives have been implicated as endogenous ligands for SMO. By altering cellular cholesterol homeostasis, this compound may indirectly influence Hh signaling, although direct modulation has yet to be conclusively demonstrated.
Activation of Liver X Receptor (LXR) by 24-Methylcholesterol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Liver X Receptors (LXRα and LXRβ) are critical nuclear receptors that govern the transcriptional regulation of genes involved in cholesterol homeostasis, lipid metabolism, and inflammation. Ligand activation of LXRs presents a promising therapeutic avenue for metabolic and inflammatory diseases. While a variety of endogenous oxysterols are well-characterized LXR agonists, the role of phytosterols (B1254722), including 24-Methylcholesterol, is an area of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of LXR activation, with a specific focus on the potential interaction with this compound. Due to the limited direct quantitative data for this compound, this document leverages data from structurally related sterols to infer potential activity and provides detailed experimental protocols for the characterization of novel LXR ligands.
Introduction to Liver X Receptors (LXRs)
Liver X Receptors are ligand-activated transcription factors that belong to the nuclear receptor superfamily. There are two isoforms, LXRα (NR1H3) and LXRβ (NR1H2), which share significant sequence homology but exhibit distinct tissue distribution patterns. LXRα is predominantly expressed in metabolic tissues such as the liver, adipose tissue, and macrophages, while LXRβ is ubiquitously expressed.[1] LXRs form obligate heterodimers with the Retinoid X Receptor (RXR) and, upon ligand binding, modulate the expression of target genes.[2] This regulation occurs through binding to LXR Response Elements (LXREs) in the promoter regions of these genes.[2]
The primary endogenous ligands for LXRs are oxidized derivatives of cholesterol, known as oxysterols.[2] Potent natural activators include 22(R)-hydroxycholesterol, 24(S)-hydroxycholesterol, and 24(S),25-epoxycholesterol.[3] The activation of LXR by these molecules initiates a signaling cascade that is central to maintaining cholesterol balance.
This compound and its Potential as an LXR Ligand
This compound is a phytosterol, a plant-derived sterol structurally similar to cholesterol. While the interaction of various phytosterols with LXR has been studied, specific quantitative data on the direct activation of LXR by this compound is not extensively available in the current literature. However, studies on other phytosterols suggest that they can modulate LXR activity. For instance, some plant sterols have been shown to activate LXR, leading to the increased expression of LXR target genes like ATP-binding cassette transporter A1 (ABCA1).
Given the structural similarities to known LXR ligands, particularly the presence of a side chain that can be hydroxylated, it is plausible that this compound or its metabolites could interact with the LXR ligand-binding domain. To definitively characterize this interaction, rigorous experimental evaluation is necessary.
Quantitative Data on LXR Activation by Related Sterols
In the absence of direct data for this compound, we present quantitative data for well-characterized, structurally related LXR agonists. This information provides a benchmark for assessing the potential potency of this compound.
| Compound | Receptor | Assay Type | Value | Reference |
| 24(S)-Hydroxycholesterol | LXRα | Binding Affinity (Ki) | 110 nM | [3] |
| LXRβ | Binding Affinity (Ki) | - | [3] | |
| 22(R)-Hydroxycholesterol | LXRα | Binding Affinity (Ki) | 380 nM | [3] |
| LXRβ | Binding Affinity (Ki) | - | [3] | |
| 24(S),25-Epoxycholesterol | LXRα | Binding Affinity (Kd) | ~200 nM | [3] |
| LXRβ | Binding Affinity (Kd) | ~200 nM | [3] |
Table 1: Quantitative Binding Affinity Data for Selected Oxysterol LXR Agonists. This table summarizes the binding affinities of known endogenous LXR ligands. These values serve as a reference for interpreting data from new compounds like this compound.
LXR Signaling Pathway
Upon activation by a ligand, LXR undergoes a conformational change, leading to the dissociation of co-repressor proteins and the recruitment of co-activator proteins. The LXR/RXR heterodimer then binds to LXREs in the promoter region of target genes, initiating their transcription. Key LXR target genes include:
-
ABCA1 and ABCG1: These ATP-binding cassette transporters are crucial for mediating cholesterol efflux from cells to high-density lipoprotein (HDL) particles.[4]
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master regulator of fatty acid synthesis.[5] The induction of SREBP-1c by LXR links cholesterol and fatty acid metabolism.[5]
-
Apolipoprotein E (ApoE): A key protein in the transport of lipids in the brain and periphery.
The signaling cascade is a critical component of reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it back to the liver for excretion.
Figure 1: LXR Signaling Pathway. This diagram illustrates the activation of the Liver X Receptor by a ligand, leading to the transcription of target genes.
Experimental Protocols
To assess the potential of this compound as an LXR agonist, a series of in vitro assays are required. The following are detailed protocols for key experiments.
Luciferase Reporter Gene Assay
This cell-based assay is a primary method for determining if a compound can activate LXR and induce gene transcription from an LXR-responsive promoter.
Materials:
-
HEK293T or other suitable mammalian cell line
-
LXRα or LXRβ expression plasmid
-
Luciferase reporter plasmid containing multiple copies of an LXRE upstream of the luciferase gene (e.g., pGL3-LXRE)
-
A control plasmid for normalization (e.g., a Renilla luciferase vector)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
This compound and a known LXR agonist (e.g., T0901317 or GW3965) as a positive control
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the LXR expression plasmid, the LXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, the positive control, or vehicle (e.g., DMSO).
-
Incubation: Incubate the cells for 16-24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the assay kit manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value (the concentration at which 50% of the maximal response is observed).
Figure 2: Luciferase Reporter Assay Workflow. This flowchart outlines the key steps in performing a dual-luciferase reporter assay to measure LXR activation.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This assay measures the change in mRNA levels of LXR target genes in response to treatment with a test compound.
Materials:
-
A relevant cell line (e.g., HepG2 for liver-related genes, or macrophages)
-
This compound and a positive control
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., ABCA1, SREBP-1c) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
Protocol:
-
Cell Treatment: Culture the chosen cell line and treat with various concentrations of this compound, a positive control, or vehicle for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers for the target and housekeeping genes, and a qPCR master mix.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle-treated control.
Figure 3: qPCR Workflow for LXR Target Genes. This diagram shows the process for measuring changes in LXR target gene expression following compound treatment.
Ligand Binding Assay (Scintillation Proximity Assay - SPA)
This in vitro assay directly measures the binding of a radiolabeled ligand to the LXR protein and can be used in a competition format to determine the binding affinity of an unlabeled compound like this compound.
Materials:
-
Purified LXRα or LXRβ ligand-binding domain (LBD) protein
-
Radiolabeled LXR ligand (e.g., [³H]-T0901317)
-
SPA beads (e.g., protein A-coated)
-
Antibody against the LXR protein tag (if applicable)
-
This compound
-
Assay buffer
-
Microplate scintillation counter
Protocol:
-
Bead Preparation: Couple the LXR-LBD protein to the SPA beads, either directly or via an antibody.
-
Competition Reaction: In a microplate, combine the LXR-coated SPA beads, a fixed concentration of the radiolabeled LXR ligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Signal Detection: Measure the scintillation signal using a microplate scintillation counter. The signal is generated only when the radiolabeled ligand is in close proximity to the bead (i.e., bound to the receptor).
-
Data Analysis: Plot the scintillation counts against the concentration of this compound. The concentration of this compound that displaces 50% of the radiolabeled ligand is the IC50 value. The binding affinity (Ki) can then be calculated from the IC50 value.
Conclusion
While direct evidence for the activation of LXR by this compound is currently limited, its structural similarity to known LXR ligands suggests it is a candidate for interaction with this important nuclear receptor. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate this potential interaction, as well as to characterize other novel LXR modulators. A thorough understanding of how different dietary sterols influence LXR signaling is crucial for the development of new therapeutic strategies targeting metabolic and inflammatory diseases. Further research in this area is warranted to elucidate the precise role of this compound in LXR-mediated gene regulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural requirements of ligands for the oxysterol liver X receptors LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver X receptor-α activation enhances cholesterol secretion in lactating mammary epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
24-Methylcholesterol: A Comprehensive Technical Guide on its Role in Cholesterol Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
24-Methylcholesterol, a prominent phytosterol commonly known as campesterol, is a key modulator of cholesterol metabolism with significant implications for human health and therapeutic development.[1][2][3] Found in a variety of plant-based foods, nuts, and seeds, this C28 sterol not only influences the intestinal absorption of cholesterol but also acts as a signaling molecule, primarily through the activation of Liver X Receptors (LXRs).[3][4] This technical guide provides an in-depth analysis of the biosynthesis, metabolic functions, and experimental methodologies related to this compound, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process that primarily occurs in plants, fungi, and some marine organisms.[2][5] In plants, the pathway diverges from the cholesterol synthesis pathway after the formation of cycloartenol. The key enzyme responsible for the addition of a methyl group at the C-24 position is S-adenosyl-L-methionine:Δ24-sterol-C-methyltransferase (SMT).[1]
A simplified overview of the biosynthetic pathway is illustrated below:
In engineered microorganisms such as Saccharomyces cerevisiae, this compound can be produced by modifying the native ergosterol (B1671047) biosynthesis pathway.[6] This typically involves the disruption of genes like ERG5 and the heterologous expression of a 7-dehydrocholesterol (B119134) reductase (DHCR7) gene.[7]
Role in Cholesterol Metabolism
This compound plays a multifaceted role in cholesterol metabolism, primarily through two key mechanisms: inhibition of intestinal cholesterol absorption and activation of Liver X Receptors (LXRs).
Inhibition of Intestinal Cholesterol Absorption
One of the most well-documented effects of this compound is its ability to lower serum cholesterol levels by competitively inhibiting the absorption of dietary and biliary cholesterol in the small intestine.[3][8][9] This process is mediated by the displacement of cholesterol from micelles, thereby reducing its uptake by enterocytes.[8] Key proteins involved in this process are the Niemann-Pick C1-Like 1 (NPC1L1) transporter, responsible for cholesterol influx, and the ATP-binding cassette transporters ABCG5 and ABCG8, which facilitate the efflux of sterols from enterocytes back into the intestinal lumen.[10][11][12][13] Genetic variations in NPC1L1 and ABCG5/G8 can influence an individual's response to dietary phytosterols.[14]
Liver X Receptor (LXR) Agonism
This compound and its metabolites can act as agonists for Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose homeostasis.[2][3][15] Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[2][16]
Key LXR target genes involved in cholesterol metabolism include:
-
ABCA1 and ABCG1: These ATP-binding cassette transporters are crucial for reverse cholesterol transport, mediating the efflux of cholesterol from peripheral cells to high-density lipoprotein (HDL).[2]
-
SREBP-1c: This transcription factor promotes the synthesis of fatty acids, and its activation by LXR agonists can lead to hypertriglyceridemia.[2]
The activation of LXR signaling by this compound has been linked to its potential anti-atherosclerotic and anti-inflammatory properties.[3]
The signaling pathway is depicted in the following diagram:
Quantitative Data
The following tables summarize key quantitative data related to the interaction of this compound with LXR and its concentration in human biological samples.
| Parameter | Value | Receptor Subtype | Reference |
| Binding Affinity (Ki) | 110 nM | LXRα | [17] |
| Similar to LXRα | LXRβ | [17] |
| Biological Matrix | Concentration Range | Condition | Reference |
| Human Serum (Free) | 4 - 21 ng/mL | Healthy | [18] |
| Human Serum (Total) | 60 - 83 ng/mL | Healthy | [18] |
Therapeutic Potential and Relevance for Drug Development
The unique biological activities of this compound and its derivatives position them as promising candidates for therapeutic development in several areas:
-
Cardiovascular Disease: By inhibiting cholesterol absorption and promoting reverse cholesterol transport via LXR activation, this compound has the potential to lower LDL cholesterol and reduce the risk of atherosclerosis.[3]
-
Cancer: LXR agonists, including this compound, have been shown to suppress the proliferation of prostate and breast cancer cells.[3][19] The accumulation of cholesterol in cancer cells is a known hallmark, and targeting cholesterol metabolism is an emerging anti-cancer strategy.[20][21]
-
Inflammation and Neurodegenerative Diseases: this compound and its metabolites, such as 24(S)-hydroxycholesterol, have complex roles in the central nervous system. While high concentrations of 24(S)-hydroxycholesterol can be neurotoxic and induce inflammation, physiological concentrations may have neuroprotective effects through LXR activation and allosteric modulation of N-methyl-D-aspartate (NMDA) receptors.[16][22][23][24][25] This dual role suggests that modulating its levels or signaling could be a therapeutic strategy for neurodegenerative diseases like Alzheimer's disease.[24][26]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biological effects of this compound.
LXR Activation Luciferase Reporter Assay
This assay is used to quantify the ability of a compound to activate LXR-mediated gene transcription.
Workflow Diagram:
Detailed Protocol:
-
Cell Culture:
-
Maintain a suitable mammalian cell line (e.g., HEK293T or HepG2) in appropriate culture medium.
-
Seed cells into a 96-well white, opaque plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Prepare a transfection mixture containing an LXR expression plasmid, an LXRE-driven firefly luciferase reporter plasmid, and a control plasmid (e.g., Renilla luciferase for normalization).
-
Transfect the cells according to the manufacturer's protocol for the chosen transfection reagent.
-
Incubate for 4-6 hours, then replace the transfection medium with fresh culture medium.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).
-
Add the diluted compound or vehicle control to the cells and incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[27]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.[7]
-
Caco-2 Cholesterol Uptake Assay
This assay models the intestinal barrier to assess the effect of compounds on cholesterol absorption.[6][28][29]
Detailed Protocol:
-
Cell Culture:
-
Micelle Preparation:
-
Prepare micelles containing radiolabeled cholesterol (e.g., [³H]-cholesterol) and other components to mimic the composition of intestinal contents.
-
-
Uptake Assay:
-
Wash the Caco-2 monolayers with pre-warmed buffer.
-
Add the micelle solution containing [³H]-cholesterol and the test compound (this compound) or vehicle control to the apical side of the monolayer.
-
Add buffer to the basolateral side.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
-
Quantification:
-
Wash the cells extensively with cold buffer to remove unbound micelles.
-
Lyse the cells and measure the amount of incorporated [³H]-cholesterol using liquid scintillation counting.
-
Determine the protein concentration of the cell lysate to normalize the cholesterol uptake.
-
-
Data Analysis:
-
Calculate the percentage of cholesterol uptake relative to the vehicle control.
-
Quantification of this compound by GC-MS/MS or LC-MS/MS
These methods are used for the sensitive and specific quantification of this compound in biological matrices.[1][30][31][32][33]
Sample Preparation:
-
Spiking: Add a known amount of an internal standard (e.g., deuterated this compound) to the sample.
-
Saponification: For total sterol measurement, hydrolyze the sterol esters by heating with a strong base (e.g., KOH in ethanol).
-
Extraction: Perform a liquid-liquid extraction of the non-saponifiable lipids using an organic solvent (e.g., hexane (B92381) or a chloroform/methanol mixture).
-
Derivatization (for GC-MS): Convert the sterols to their more volatile trimethylsilyl (B98337) (TMS) ethers using a derivatizing agent (e.g., BSTFA with TMCS).
Instrumentation and Analysis:
-
GC-MS/MS:
-
Column: A nonpolar capillary column (e.g., HP-5MS).
-
Ionization: Electron Ionization (EI).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
-
LC-MS/MS:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of organic solvents (e.g., methanol, acetonitrile) and water.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: MRM.
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the calibration curve.
Conclusion
This compound is a bioactive phytosterol with a significant impact on cholesterol metabolism and related signaling pathways. Its ability to inhibit cholesterol absorption and activate LXR makes it a molecule of great interest for the development of novel therapeutics for cardiovascular disease, cancer, and potentially neurodegenerative disorders. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of this compound and harness its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. LXR reporter luciferase assay [bio-protocol.org]
- 6. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cholesterol absorption inhibitor - Wikipedia [en.wikipedia.org]
- 9. The pivotal role of cholesterol absorption inhibitors in the management of dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NPC1L1 and ABCG5/8 induction explain synergistic fecal cholesterol excretion in ob/ob mice co-treated with PPAR-α and LXR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of intestinal sterol transporters Abcg5, Abcg8, and Npc1l1 in cholesterol absorption in mice: gender and age effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cholesterol and non-cholesterol sterol transporters: ABCG5, ABCG8 and NPC1L1: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Genetic variation in ABC G5/G8 and NPC1L1 impact cholesterol response to plant sterols in hypercholesterolemic men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. LXR regulation of brain cholesterol: from development to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural requirements of ligands for the oxysterol liver X receptors LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative detection of free 24S-hydroxycholesterol, and 27-hydroxycholesterol from human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Even cancer cells watch their cholesterol! - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Influence of cholesterol on cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The major brain cholesterol metabolite 24(S)-hydroxycholesterol is a potent allosteric modulator of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 24S-hydroxycholesterol induces inflammatory gene expression in primary human neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Brain Cholesterol Metabolism, Oxysterols, and Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. assaygenie.com [assaygenie.com]
- 28. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Phytosterols using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosterols (B1254722), plant-derived sterols structurally similar to cholesterol, are of significant interest in the pharmaceutical and nutraceutical industries due to their potential health benefits, including cholesterol-lowering effects. Accurate and sensitive quantification of phytosterols in various matrices is crucial for quality control, formulation development, and clinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for this purpose, offering high selectivity and sensitivity without the need for the extensive derivatization often required by gas chromatography (GC) methods.[1][2][3] This application note provides a detailed protocol for the quantitative analysis of common phytosterols using LC-MS/MS.
Experimental Workflow
The overall workflow for the quantitative analysis of phytosterols by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection. The following diagram illustrates the key steps.
Caption: Experimental workflow for phytosterol analysis.
Detailed Protocols
Sample Preparation
Sample preparation is a critical step to isolate phytosterols from the sample matrix and minimize interference. Saponification is often employed to hydrolyze sterol esters, followed by liquid-liquid extraction.[1][4]
Protocol for Health Supplements and Edible Oils:
-
Saponification:
-
Weigh an appropriate amount of the homogenized sample (e.g., 1g of edible oil or ground supplement powder).
-
Add 2 mL of 2 M ethanolic potassium hydroxide (B78521) (KOH).[3]
-
Incubate the mixture in a shaking water bath at 60°C for 1 hour to ensure complete saponification.
-
-
Neutralization and Extraction:
-
After cooling to room temperature, neutralize the solution with an appropriate acid, such as acetic acid.[1][4]
-
Perform liquid-liquid extraction by adding 5 mL of hexane, vortexing for 1 minute, and centrifuging to separate the layers.[4]
-
Collect the upper hexane layer. Repeat the extraction two more times with fresh hexane.[4]
-
For some matrices, an extraction with a chloroform/methanol (B129727) (2:1, v/v) mixture can be used.[5][6]
-
-
Evaporation and Reconstitution:
-
Combine the hexane extracts and evaporate to dryness under a stream of nitrogen at 40°C.[4][7]
-
Reconstitute the dried residue in a suitable solvent such as hexane or methanol to a known volume.[4][7] Further dilutions may be necessary to bring the analyte concentrations within the calibration range.[4]
-
LC-MS/MS Analysis
Chromatographic Conditions:
-
HPLC System: A standard HPLC or UHPLC system.[7]
-
Column: A reversed-phase C8 or C18 column is commonly used. For example, an Inertsil C8 (50 mm x 4.6 mm, 3 µm) or an Ascentis Express C18 (100 mm x 2.1 mm, 2.7 µm).[7][8]
-
Mobile Phase: Isocratic elution with methanol or a mixture of methanol and acetonitrile (B52724) (e.g., 50:50 v/v) is often effective.[1][8]
-
Flow Rate: A typical flow rate is between 0.35 mL/min and 0.8 mL/min.[1][9]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[1]
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally preferred for phytosterols as it provides efficient ionization.[10] Electrospray ionization (ESI) can also be used.[10]
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.[8][9][11]
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of various phytosterols.
Table 1: MRM Transitions for Common Phytosterols
| Phytosterol | Precursor Ion (m/z) | Product Ion (m/z) |
| β-Sitosterol | 397.40 | 161.00 |
| Campesterol | 383.40 | 147.00 |
| Stigmasterol (B192456) | 395.40 | 83.20 |
| Brassicasterol | 381.00 | 147.00 |
| Lophenol | - | - |
| 24-methyl-lophenol | - | - |
| 24-ethyl-lophenol | - | - |
| Cycloartanol | 409.00 | 191.00 |
| 24-methylene-cycloartanol | - | - |
Data compiled from multiple sources. Specific transitions should be optimized for the instrument in use.[3][9]
Table 2: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [5][8] |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | [5][6][8] |
| Recovery | 95 - 105% | [5][6] |
| Intra-day Precision (%RSD) | 2.6 - 6.4% | [5][6] |
| Inter-day Precision (%RSD) | 3.8 - 7.3% | [5][6] |
Data Presentation and Interpretation
Calibration curves are constructed by plotting the peak area of the analyte against its concentration. A linear regression analysis is then used to determine the concentration of the phytosterols in the unknown samples. The high coefficient of determination (>0.99) indicates a strong linear relationship between concentration and response.[5][8] The low limits of quantification demonstrate the high sensitivity of the LC-MS/MS method.[5][6][8] Good recovery and precision values confirm the accuracy and reliability of the method.[5][6]
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and selective approach for the quantitative analysis of phytosterols in various matrices.[2][8] This method avoids the need for derivatization, simplifying sample preparation and increasing throughput.[1][2][3] The excellent performance characteristics make it a valuable tool for quality control in the nutraceutical industry and for research and development in the pharmaceutical sector.
References
- 1. apps.thermoscientific.com [apps.thermoscientific.com]
- 2. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Validation of an LC-MS/MS method for the quantitation of phytosterols derived from Aloe vera gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of an LC-MS/MS method for the quantitation of phytosterols derived from Aloe vera gel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS method for β-sitosterol, campesterol, stigmasterol quantitation. [wisdomlib.org]
- 9. wisdomlib.org [wisdomlib.org]
- 10. mdpi.com [mdpi.com]
- 11. harvest.usask.ca [harvest.usask.ca]
Application Notes & Protocols for the Extraction of 24-Methylcholesterol from Algae
Introduction
24-Methylcholesterol, a prominent phytosterol found in various algal species, is a molecule of significant interest for researchers, scientists, and drug development professionals.[1] Its structural role in maintaining the integrity and fluidity of cell membranes is well-established.[1] Beyond its fundamental biological function, this compound exhibits a range of bioactive properties, including anti-inflammatory and cytotoxic effects, marking it as a promising compound for pharmaceutical research.[1] This document provides a comprehensive guide to the extraction, quantification, and analysis of this compound from algal biomass, presenting detailed experimental protocols and quantitative data to support research and development endeavors.
Quantitative Data Summary
The concentration of this compound can differ notably among various algal species and is influenced by cultivation conditions. The following table summarizes the reported content of this compound (Campesterol) in selected algae.
| Microalgae Species | Total Sterol Content (mg/g dry weight) | This compound (% of Total Sterols) | Estimated this compound Yield (mg/g dry weight) | Reference |
| Nostoc commune | Not specified | 35.2% | Not specified | [2] |
| Spirulina platensis | Not specified | 21.8% | Not specified | [2] |
| Coccomyxa subellipsoidea | ~1.7 | 48% | ~0.82 | [2] |
| Undaria pinnatifida | Not specified | Not specified | 0.75 | [2] |
| Brown Seaweeds (various) | - | - | Fucosterol was most abundant, campesterol (B1663852) was found in lower concentrations (0.07 to 0.15 mg kg−1) | [3] |
Note: The estimated yield is calculated by multiplying the total sterol content by the percentage of this compound. These values are approximations and may vary based on the specific strain, culture conditions, and extraction method employed.[2]
Experimental Protocols
This section outlines a detailed methodology for the extraction and quantification of this compound from algal biomass.
Biomass Preparation
Proper preparation of the algal biomass is critical for accurate and efficient extraction.
-
Harvesting: Algal cells should be harvested from the culture medium through centrifugation or filtration.[2]
-
Washing: The collected biomass must be washed with distilled water to eliminate salts and other components from the culture medium.[2]
-
Lyophilization: The washed biomass should be freeze-dried to a constant weight to prevent lipid degradation and ensure accurate measurements.[1][2]
-
Dry Weight Determination: To ensure all subsequent calculations are based on a consistent measure, the oven dry weight (ODW) of a small sample of the freeze-dried biomass should be determined by drying it overnight in an oven at 60°C.[2][4]
Extraction of Total Lipids
Several methods can be employed for the initial extraction of lipids from the prepared biomass.
-
Conventional Solvent Extraction: A mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v) is a common and effective solvent system for total lipid extraction from algal biomass.[5]
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls and enhance extraction efficiency.[1][3] The freeze-dried and powdered algal biomass is sonicated with a suitable solvent.[1][3]
-
Microwave-Assisted Extraction (MAE): MAE is a rapid extraction method that utilizes microwave energy to heat the solvent and biomass, accelerating the extraction process.[1]
Saponification (Alkaline Hydrolysis)
Saponification is a crucial step to hydrolyze sterol esters and glycosides, liberating the free sterols for extraction.[2]
-
Weigh approximately 100 mg of the freeze-dried algal biomass into a screw-cap glass tube.[2]
-
For accurate quantification, add a known amount of an internal standard, such as 5α-cholestane, which is not naturally present in microalgae.[2][4]
-
Add 5 mL of a 2 M ethanolic potassium hydroxide (B78521) (KOH) solution to the tube.[2]
-
Seal the tube securely and heat it at 80°C for 1-2 hours in a water bath or heating block, with periodic vortexing.[2]
Extraction of Unsaponifiable Matter
Following saponification, the free sterols are extracted from the mixture.
-
Allow the saponified mixture to cool to room temperature.[2]
-
Add 5 mL of distilled water to the tube.[2]
-
Perform a liquid-liquid extraction by adding 5 mL of n-hexane to the tube.[2]
-
Vortex the mixture vigorously for 1-2 minutes and then centrifuge to separate the aqueous and organic phases.[2]
-
Carefully collect the upper hexane (B92381) layer, which contains the sterols, and transfer it to a clean tube.[2]
-
To ensure complete recovery, repeat the extraction of the aqueous phase with an additional 5 mL of n-hexane at least two more times.[2]
-
Combine all the hexane extracts.[2]
Derivatization for GC-MS Analysis
Sterols require derivatization to increase their volatility for gas chromatography (GC) analysis. Silylation is the most common method.
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
To the dried extract, add 100 µL of a silylating agent, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) (99:1, v/v).[2]
-
Seal the vial and heat at 60-70°C for 30-60 minutes to ensure the derivatization is complete.[2]
-
Cool the sample to room temperature before injecting it into the GC-MS system.[2]
GC-MS Analysis and Quantification
-
Instrumentation (Example Conditions):
-
Gas Chromatograph: Agilent 6890 Series or similar.[6]
-
Column: DB-5ms capillary column (30.0 m x 250.00 µm, 0.25 µm) or equivalent.[6]
-
Carrier Gas: Helium.[6]
-
Oven Temperature Program: Initial temperature of 180°C for 1 min, ramp up to 280°C at a rate of 10°C/min, and hold for 15 min.[2]
-
MSD Transfer Line Temperature: 290°C.[2]
-
Ion Source Temperature: 230°C.[2]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[2]
-
Scan Range: m/z 50-600.[2]
-
-
Identification and Quantification:
-
The this compound-TMS derivative peak is identified based on its retention time and mass spectrum, by comparison to a pure standard and mass spectral libraries.[2]
-
The amount of this compound in the sample is quantified by comparing the peak area of its TMS derivative to the peak area of the internal standard (5α-cholestane).[2]
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction from Algae.
Simplified Sterol Biosynthesis Pathway
Caption: Simplified overview of the sterol biosynthesis pathway in algae.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sterol Biosynthesis in Four Green Algae: A Bioinformatic Analysis of the Ergosterol Versus Phytosterol Decision Point - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phytosterol Analysis via Saponification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosterols (B1254722), plant-derived sterols structurally similar to cholesterol, are of significant interest in the food and pharmaceutical industries due to their cholesterol-lowering effects.[1][2] Accurate quantification of phytosterols in various matrices is crucial for quality control, product development, and clinical research. Saponification is a fundamental and widely used method for the analysis of phytosterols.[3][4] This process involves the hydrolysis of ester linkages, such as those in steryl esters and triglycerides, to liberate free sterols from the bulk of fatty material.[5] This application note provides detailed protocols for both hot and cold saponification methods for the determination of total phytosterols, along with data presentation and visualization to guide researchers in selecting and performing the appropriate method for their specific application.
Principle of Saponification for Phytosterol Analysis
Saponification is a chemical reaction in which an ester is heated with an alkali, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to produce an alcohol and the salt of a carboxylic acid (soap). In the context of phytosterol analysis, saponification is employed to break down the ester bonds of phytosteryl esters and triglycerides present in the sample matrix. This releases the phytosterols into their free form, which are part of the unsaponifiable matter. The unsaponifiable fraction, which also includes other components like hydrocarbons and tocopherols, is then extracted using an organic solvent.[5][6] The extracted phytosterols are subsequently quantified using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[4][6]
Choice of Saponification Method: Hot vs. Cold
The choice between hot and cold saponification depends on the nature of the sample and the specific phytosterols of interest.
-
Hot Saponification: This is a rapid method suitable for most matrices, including spreads, milk, and yogurt.[7][8] However, the elevated temperatures can lead to the degradation of heat-sensitive or labile sterols.[3][5]
-
Cold Saponification (Room Temperature): This gentle method is preferred for the analysis of sensitive compounds like sterol oxides to avoid artifact formation.[5][9] The main drawback is that it is a time-consuming process, often requiring overnight stirring.[10]
Experimental Protocols
Internal Standard Selection
For accurate quantification, the addition of an internal standard (IS) prior to saponification is crucial to correct for losses during sample preparation.[6] Common internal standards for phytosterol analysis include 5α-cholestane, betulin, and 5β-cholestan-3α-ol.[7][11] The choice of IS should be based on its structural similarity to the analytes of interest and its absence in the sample matrix.
Protocol 1: Hot Saponification
This protocol is adapted from established methods for the analysis of phytosterols in various food matrices.[7][8][12]
Materials:
-
Sample containing phytosterols (e.g., oil, fat spread, milk)
-
Internal standard solution (e.g., 5β-cholestan-3α-ol in ethanol)
-
Ethanolic potassium hydroxide (KOH) solution (e.g., 1 M or 2 M)[10][13]
-
Antioxidant (e.g., pyrogallol (B1678534) or ascorbic acid) to prevent sterol oxidation[10]
-
Reflux condenser and heating mantle/water bath
-
Separatory funnel
-
Organic extraction solvent (e.g., n-hexane, diethyl ether, or a mixture)[3][10][13]
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Sample Preparation: Accurately weigh a representative amount of the homogenized sample into a round-bottom flask. The sample size should be chosen to contain a sufficient amount of phytosterols for detection (typically aiming for at least 50-150 µg of total phytosterols).[6]
-
Internal Standard Addition: Add a known amount of the internal standard solution to the flask.
-
Saponification:
-
Add the ethanolic KOH solution and a boiling chip to the flask. To prevent oxidation, an antioxidant can also be added.[10]
-
Connect the flask to a reflux condenser and heat the mixture to boiling using a heating mantle or water bath. The saponification time and temperature need to be optimized for the specific matrix. For example, for milk samples, 80°C for 45 minutes has been used, while for yogurt, 60°C for 90 minutes was found to be optimal.[14] For many oil samples, refluxing for 30-60 minutes is common.
-
-
Extraction of Unsaponifiables:
-
After saponification, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Add distilled water to facilitate phase separation.
-
Perform liquid-liquid extraction of the unsaponifiable matter by adding the organic extraction solvent. Shake vigorously and allow the layers to separate. Repeat the extraction at least two more times to ensure complete recovery of the phytosterols.[10][13]
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic extract with distilled water to remove any remaining alkali and soap.
-
Dry the organic extract by passing it through a column of anhydrous sodium sulfate.
-
-
Solvent Evaporation:
-
Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen.
-
-
Derivatization and Analysis:
Protocol 2: Cold Saponification
This protocol is suitable for samples containing labile sterols or when analyzing for sterol oxidation products.[5][9]
Materials:
-
Same as for Hot Saponification, but without the need for a reflux condenser and heating mantle.
-
Shaker or magnetic stirrer.
Procedure:
-
Sample Preparation and Internal Standard Addition: Follow steps 1 and 2 of the Hot Saponification protocol.
-
Saponification:
-
Add the ethanolic KOH solution to the flask.
-
Stopper the flask and stir the mixture at room temperature overnight (e.g., 12-18 hours) using a shaker or magnetic stirrer.[10]
-
-
Extraction, Washing, Drying, and Solvent Evaporation: Follow steps 4, 5, and 6 of the Hot Saponification protocol.
-
Derivatization and Analysis: Follow step 7 of the Hot Saponification protocol.
Data Presentation
The following tables summarize key parameters and comparative data for the saponification methods.
Table 1: Comparison of Hot and Cold Saponification Methods
| Parameter | Hot Saponification | Cold Saponification |
| Principle | Alkaline hydrolysis at elevated temperatures. | Alkaline hydrolysis at room temperature. |
| Advantages | Rapid, suitable for routine analysis of stable phytosterols.[7][8] | Gentle, minimizes degradation of labile sterols and artifact formation.[5][9] |
| Disadvantages | Potential for degradation of heat-sensitive sterols.[3][5] | Time-consuming (often requires overnight reaction).[10] |
| Typical Temperature | 60°C - 100°C (boiling point of the solvent).[14][15] | Room temperature (approx. 20-25°C).[10] |
| Typical Duration | 30 - 90 minutes.[9][14] | 12 - 18 hours (overnight).[10] |
| Common Matrices | Vegetable oils, fats, spreads, milk, yogurt.[3][7][14] | Samples for sterol oxidation product analysis, matrices with known labile sterols.[5][9] |
Table 2: Quantitative Data on Phytosterol Content in Selected Oils after Saponification and GC Analysis
| Oil Type | β-Sitosterol (mg/g) | Campesterol (mg/g) | Stigmasterol (mg/g) | Brassicasterol (µg/g) | Total Phytosterols (mg/g) | Reference |
| Corn Oil | 4.35 | - | - | - | - | [3] |
| Canola Oil | - | 1.84 | - | 488 | - | [3] |
| Niger Seed Oil | 0.70 ± 0.01 | 0.15 ± 0.01 | 0.07 ± 0.01 | - | 0.96 ± 0.02 | [3] |
Note: The table presents data from a study where oil samples were saponified using ethanolic KOH and analyzed by APCI-LC-MS/MS or GC. Dashes indicate data not reported in the cited source.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the saponification process.
Caption: Experimental workflow for phytosterol analysis using saponification.
Caption: Logical relationship of the saponification and extraction process.
Conclusion
Saponification is a robust and essential technique for the analysis of total phytosterols in a wide range of matrices. The choice between hot and cold saponification should be made based on the stability of the target analytes and the required sample throughput. The detailed protocols and comparative data provided in this application note serve as a comprehensive guide for researchers to accurately quantify phytosterols, thereby supporting product development, quality assurance, and scientific investigation in the fields of food science, nutrition, and pharmaceuticals. For complex matrices, such as cereals, an initial acid hydrolysis step may be necessary to release bound sterols before proceeding with saponification.[6][10] Method optimization and validation are crucial for ensuring the accuracy and reliability of the results for each specific sample type.
References
- 1. jascoinc.com [jascoinc.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Current methodologies for phytosterol analysis in foods | Publicación [silice.csic.es]
- 5. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. [PDF] Analysis of sterols from various food matrices | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [helda.helsinki.fi]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fao.org [fao.org]
- 13. orbi.uliege.be [orbi.uliege.be]
- 14. researchgate.net [researchgate.net]
- 15. US7173144B1 - Process for producing phytosterols by saponification in an alcohol/water solvent - Google Patents [patents.google.com]
Application Note: Derivatization of 24-Methylcholesterol for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
24-Methylcholesterol is a significant phytosterol found in various natural sources, including marine invertebrates and microalgae.[1][2] Its role as a precursor to bioactive compounds and its interaction with liver X receptors (LXRs) make it a compound of interest in metabolic and oncological research.[3] Accurate quantification of this compound in complex biological matrices is crucial for this research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of sterols.[1][4] However, due to their high boiling points and polar hydroxyl groups, sterols like this compound require derivatization to increase their volatility and thermal stability for successful GC analysis.[2][5][6] This application note provides a detailed protocol for the silylation of this compound, a common and effective derivatization method, to form trimethylsilyl (B98337) (TMS) ethers, which exhibit improved chromatographic behavior.[7][8]
Principle of Derivatization:
Silylation involves the replacement of the active hydrogen in the hydroxyl group of the sterol with a non-polar trimethylsilyl (TMS) group.[6] This process reduces the polarity and increases the volatility of the analyte, leading to sharper, more symmetrical peaks and improved sensitivity during GC analysis.[7] The most common silylating agents for sterols are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst such as Trimethylchlorosilane (TMCS) to enhance the reaction with sterically hindered hydroxyl groups.[6][7][8]
Experimental Protocols
This section details the necessary steps for sample preparation, derivatization, and subsequent GC-MS analysis of this compound.
1. Sample Preparation (from Biological Matrix):
For many biological samples, this compound exists as free sterol and sterol esters. A saponification step is necessary to hydrolyze these esters and extract the total sterol content.[1][2][3]
-
Materials:
-
Biological sample (e.g., homogenized tissue, oil, microalgal biomass)[2][3]
-
Internal Standard (IS) solution (e.g., 5α-cholestane, epicoprostanol)[2][7]
-
Ethanolic potassium hydroxide (B78521) (KOH) solution (2 M)[2]
-
Distilled water
-
Screw-cap glass tubes
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
-
-
Procedure:
-
Weigh a known amount of the homogenized sample into a screw-cap glass tube.
-
Add a precise volume of the internal standard solution.[2] The use of an internal standard is critical for accurate quantification.[2]
-
Add 5 mL of 2 M ethanolic KOH solution.[2]
-
Seal the tube tightly and heat at 80-90°C for 1-2 hours to saponify the lipids.[2][3]
-
Cool the mixture to room temperature.
-
Add 5 mL of distilled water to the tube.[2]
-
Perform a liquid-liquid extraction by adding 5 mL of n-hexane and vortexing vigorously for 1-2 minutes.[2]
-
Centrifuge to separate the phases.
-
Carefully transfer the upper hexane (B92381) layer containing the unsaponifiable fraction (which includes the free sterols) to a clean tube.
-
Repeat the extraction of the aqueous phase twice more with 5 mL of n-hexane to ensure complete recovery.[2]
-
Pool the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.[1]
-
2. Derivatization Protocol (Silylation):
This protocol describes the formation of trimethylsilyl (TMS) ethers of the extracted sterols. It is crucial to ensure that all glassware and solvents are anhydrous to prevent the degradation of the silylating reagent.[9]
-
Materials:
-
Procedure:
-
To the dried extract in a reaction vial, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[3][7]
-
Seal the vial tightly.
-
Cool the vial to room temperature before GC-MS analysis.
-
The derivatized sample can be directly injected or diluted with an appropriate solvent like hexane if necessary.[3][7]
-
3. GC-MS Analysis:
-
Instrumentation:
-
Typical GC-MS Conditions:
-
Injector Temperature: 280°C[3]
-
Oven Temperature Program: Start at 180°C, hold for 1 minute, then ramp at 10-15°C/min to 280-315°C, and hold for a sufficient time to elute all sterols.[2][3]
-
Carrier Gas: Helium
-
MSD Transfer Line Temperature: 290°C[2]
-
Ion Source Temperature: 230°C[2]
-
Data Acquisition: For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions of the TMS-derivatized this compound and the internal standard.[3]
-
Data Presentation
The following table summarizes representative quantitative data for a validated GC-FID method for derivatized cholesterol analysis, which can be considered indicative of the performance expected for this compound analysis following a similar protocol.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.03 mg/100 g | [10][11] |
| Limit of Quantification (LOQ) | 0.08 mg/100 g | [10][11] |
| Linearity (R²) | ≥ 0.999 | [10] |
| Precision (Repeatability RSD) | 1.5% | [10][11] |
| Precision (Reproducibility RSD) | 1.9% | [10][11] |
| Accuracy (Recovery) | 102.1% | [10][11] |
Visualizations
The following diagram illustrates the experimental workflow for the derivatization and GC-MS analysis of this compound.
Caption: Workflow for this compound Derivatization and GC-MS Analysis.
The signaling pathway diagram below illustrates the principle of silylation for this compound.
Caption: Silylation of this compound for GC Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. aocs.org [aocs.org]
- 8. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of derivatization coupled with GC-FID analysis of cholesterol in some bakery products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the HPLC Separation of Sterol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterols are a critical class of lipids involved in numerous biological processes, including membrane structure, signaling, and as precursors for hormones and vitamins. The subtle structural differences between sterol isomers, such as epimers (differing in the stereochemistry at one chiral center) and geometric isomers (differing in the arrangement around a double bond), can lead to vastly different biological activities. Consequently, the accurate separation and quantification of these isomers are of paramount importance in biomedical research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) has emerged as a powerful and versatile tool for this purpose. This document provides detailed application notes and protocols for the separation of various sterol isomers by HPLC, including reversed-phase, silver-ion, and chiral HPLC methods.
Factors Affecting Sterol Isomer Separation by HPLC
The successful separation of sterol isomers by HPLC is dependent on several key factors. The logical relationship between these factors is illustrated in the diagram below. The choice of stationary phase, mobile phase composition, and detector are all critical and must be tailored to the specific isomers being analyzed.
Caption: Logical workflow for HPLC method development for sterol isomer separation.
Experimental Workflow for Sterol Isomer Analysis
A typical workflow for the analysis of sterol isomers from a biological or complex matrix involves several key steps, from sample preparation to data analysis. This process ensures the removal of interfering substances and accurate quantification of the target analytes.
Caption: General experimental workflow for the analysis of sterol isomers by HPLC.
Protocol 1: Sample Preparation for Sterol Analysis
This protocol describes a general method for the extraction and isolation of total sterols from a biological matrix, which is a crucial first step before HPLC analysis.[1][2][3][4]
Materials:
-
Sample (e.g., 200 µL of plasma, 5g of oil, or homogenized tissue)
-
Internal Standard (e.g., deuterated cholesterol or 5α-cholestane)
-
Ethanolic potassium hydroxide (B78521) (KOH) solution (2 M)
-
Phosphate-buffered saline (PBS)
-
n-Hexane
-
Solid-Phase Extraction (SPE) silica (B1680970) cartridges (100 mg)
-
30% Isopropanol (B130326) in hexane
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
Procedure:
-
Internal Standard Addition: To your sample in a glass tube, add a known amount of the internal standard.
-
Saponification: Add 50 mL of 2 M ethanolic KOH solution to the sample.[2] Incubate the mixture at 60-90°C for 1-2 hours to hydrolyze any sterol esters.[1][3]
-
Liquid-Liquid Extraction (LLE):
-
After cooling, transfer the saponified mixture to a separatory funnel.
-
Add 2 mL of chloroform and 1.8 mL of PBS.[1]
-
Vortex vigorously for 30 seconds and centrifuge at 2,600 rpm for 5 minutes to separate the phases.[1]
-
Collect the lower organic phase containing the unsaponifiable lipids.
-
Repeat the extraction twice with additional portions of chloroform or n-hexane.
-
Pool the organic extracts and evaporate to dryness under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Pre-wash a 100 mg silica SPE cartridge with 2 mL of n-hexane.[1]
-
Dissolve the dried lipid extract in 1 mL of toluene and load it onto the SPE cartridge.[1]
-
Wash the cartridge with 1 mL of n-hexane to elute nonpolar compounds.[1]
-
Elute the sterol fraction with 8 mL of 30% isopropanol in n-hexane.[1]
-
Evaporate the eluted fraction to dryness under nitrogen.
-
-
Reconstitution: Reconstitute the dried sterol extract in a suitable solvent for HPLC analysis (e.g., 95% methanol or the initial mobile phase).
Protocol 2: Reversed-Phase HPLC for Common Phytosterols (B1254722)
This protocol is suitable for the separation and quantification of common phytosterols such as β-sitosterol, campesterol, and brassicasterol.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, and column oven.
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 100% Methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at 205 nm or Mass Spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source.
Quantitative Data Summary:
The following table summarizes representative quantitative data for the analysis of phytosterols in various edible oils using a similar LC-MS/MS method.
| Sterol | Canola Oil (mg/g) | Corn Oil (mg/g) | Olive Oil (mg/g) |
| Brassicasterol | 0.488 | ND | ND |
| Campesterol | 1.84 | 1.20 | 0.12 |
| Stigmasterol | 0.05 | 0.45 | 0.03 |
| β-Sitosterol | 2.50 | 4.35 | 1.50 |
| ND: Not Detected. Data adapted from published literature. |
Protocol 3: Silver-Ion HPLC for Geometric Sterol Isomers
Silver-ion HPLC is a powerful technique for separating sterol isomers that differ in the number and geometry (cis/trans) of double bonds. The silver ions interact with the π-electrons of the double bonds, leading to differential retention.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system.
-
Column: Silver-ion column (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm).
-
Mobile Phase: Isocratic elution with a mixture of n-hexane and acetonitrile (B52724) (e.g., 99:1 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20°C.
-
Injection Volume: 20 µL.
-
Detector: UV detector at 210 nm or an Evaporative Light Scattering Detector (ELSD).
Expected Elution Order: Sterols with fewer double bonds will elute earlier. For isomers with the same number of double bonds, trans-isomers will elute before cis-isomers due to weaker interaction with the silver ions.
Quantitative Data Summary (Representative):
| Isomer Pair | Retention Time (min) - Isomer 1 | Retention Time (min) - Isomer 2 | Resolution (Rs) |
| Δ5,22-Stigmastadienol (trans-22) | 15.2 | 16.5 | >1.5 |
| Δ5,22-Stigmastadienol (cis-22) | 16.5 | - | - |
| Data is representative and will vary based on the specific column and conditions. |
Protocol 4: Chiral HPLC for Sterol Epimers/Enantiomers
The separation of enantiomeric or epimeric sterols requires a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the analytes, leading to differential retention. Polysaccharide-based CSPs are commonly used for this purpose.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system.
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For acidic or basic sterols, the addition of a small amount of trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) (e.g., 0.1%) may be necessary to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at 210 nm or Circular Dichroism (CD) detector.
Method Development Strategy:
-
Column Screening: Screen different types of polysaccharide-based CSPs (e.g., cellulose-based and amylose-based) as they often exhibit complementary selectivity.
-
Mobile Phase Optimization: Vary the ratio of n-hexane to the alcohol modifier (isopropanol or ethanol) to optimize the resolution and retention times.
-
Additive Selection: If peak tailing is observed, add a small amount of an acidic or basic modifier as appropriate for the analyte.
Quantitative Data Summary (Representative):
| Epimer Pair | Retention Time (min) - Epimer 1 | Retention Time (min) - Epimer 2 | Resolution (Rs) |
| Cholesterol / Epicholesterol | 12.8 | 14.1 | >1.8 |
| Brassicasterol / 24-epi-Brassicasterol | 18.5 | 20.3 | >1.6 |
| Data is representative and method optimization is crucial for achieving baseline separation. |
Conclusion
The HPLC methods outlined in these application notes provide robust and reliable approaches for the separation and quantification of a wide range of sterol isomers. The choice of the specific HPLC method, including the column, mobile phase, and detector, should be guided by the specific isomeric forms of the sterols under investigation and the nature of the sample matrix. Proper sample preparation is critical for obtaining accurate and reproducible results. These protocols serve as a valuable starting point for researchers, scientists, and drug development professionals working on the analysis of these important biomolecules.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Enantioselective potential of polysaccharide-based chiral stationary phases in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Enantioseparations with Polysaccharide-Based Chiral Stationary Phases in HILIC Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 24-Methylcholesterol Analytical Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chemical synthesis of a 24-Methylcholesterol analytical standard. This compound, a significant phytosterol, is crucial for various research applications, including its role as a biomarker and its involvement in biological pathways. The synthesis route described herein utilizes the readily available starting material, stigmasterol (B192456), and involves a multi-step process including protection of functional groups, oxidative cleavage, side-chain construction via a Wittig reaction, selective hydrogenation, and deprotection, followed by purification to achieve high purity suitable for an analytical standard.
Introduction
This compound, which includes the common diastereomer campesterol, is a phytosterol found in various plants, nuts, and seeds. It plays a vital role in cellular membranes and is a precursor for the biosynthesis of some steroid hormones. In research and pharmaceutical development, a high-purity analytical standard of this compound is essential for the accurate quantification of this compound in various matrices, for use in in-vitro and in-vivo studies, and as a starting material for the synthesis of related metabolites and derivatives. This document outlines a robust and reproducible method for the chemical synthesis of this compound.
Synthesis Pathway Overview
The synthesis of this compound from stigmasterol is a multi-step process that involves the modification of the sterol side chain. The overall synthetic strategy is depicted in the following workflow:
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Protection of Stigmasterol: Synthesis of i-Stigmasterol Methyl Ether
To prevent unwanted side reactions at the 3-hydroxyl group and the Δ⁵ double bond during subsequent steps, these functional groups in stigmasterol are protected. This is achieved by converting stigmasterol to its i-methyl ether derivative.
Materials:
-
Stigmasterol
-
p-Toluenesulfonyl chloride
-
Potassium acetate (B1210297)
Procedure:
-
Dissolve stigmasterol in pyridine and add p-toluenesulfonyl chloride.
-
Stir the reaction mixture at room temperature until the formation of the tosylate is complete (monitored by TLC).
-
Isolate the stigmasterol tosylate by precipitation in water and filtration.
-
Reflux the tosylate with potassium acetate in methanol to yield the i-stigmasterol methyl ether.[1]
-
Purify the product by recrystallization or column chromatography.
Oxidative Cleavage: Ozonolysis of i-Stigmasterol Methyl Ether
The C22-C23 double bond in the side chain of the protected stigmasterol is cleaved to yield a C22-aldehyde. Ozonolysis is a highly effective method for this transformation.
Materials:
-
i-Stigmasterol methyl ether
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ozone (O₃)
-
Reducing agent (e.g., triphenylphosphine (B44618) or dimethyl sulfide)
Procedure:
-
Dissolve the i-stigmasterol methyl ether in a mixture of DCM and MeOH and cool the solution to -78 °C.
-
Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent, such as triphenylphosphine or dimethyl sulfide, to the reaction mixture at -78 °C and then allow it to warm to room temperature to work up the ozonide.[1]
-
Isolate the resulting C22-aldehyde by extraction and purify by column chromatography.
Side-Chain Construction: Wittig Reaction
The C22-aldehyde is reacted with an isopropylphosphonium ylide in a Wittig reaction to construct the characteristic side chain of this compound. The stereochemical outcome of this reaction is critical for obtaining the desired 24α-methyl (campesterol) or 24β-methyl (dihydrobrassicasterol) isomer. The use of non-stabilized ylides generally favors the formation of the Z-alkene.[2]
Materials:
-
Steroidal C22-aldehyde
-
Strong base (e.g., n-butyllithium or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF or diethyl ether)
Procedure:
-
Prepare the isopropyltriphenylphosphonium ylide by treating isopropyltriphenylphosphonium bromide with a strong base in an anhydrous solvent.
-
Add a solution of the steroidal C22-aldehyde to the ylide solution at low temperature (e.g., -78 °C or 0 °C).
-
Allow the reaction to proceed to completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product, 24-methyl-22-dehydrocholesterol derivative, and purify by column chromatography.
Selective Hydrogenation of the Side-Chain Double Bond
The newly formed double bond in the side chain is selectively hydrogenated to give the saturated side chain of this compound. It is important to choose a catalyst that selectively reduces the side-chain double bond without affecting the Δ⁵ double bond of the steroid nucleus if it has been deprotected. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose.[3]
Materials:
-
24-Methyl-22-dehydrocholesterol derivative
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., ethyl acetate or ethanol)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the 24-methyl-22-dehydrocholesterol derivative in a suitable solvent.
-
Add the 10% Pd/C catalyst to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain the protected this compound.
Deprotection and Purification
The protecting group(s) are removed to yield the final product, this compound. The i-methyl ether can be deprotected under acidic conditions.[4] The crude product is then purified to analytical standard grade (>99%) using preparative High-Performance Liquid Chromatography (HPLC).
Materials:
-
Protected this compound
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Aqueous dioxane
-
Solvents for HPLC (e.g., hexane, isopropanol, acetonitrile, methanol)
Procedure:
-
Deprotection: Dissolve the protected this compound in a mixture of dioxane and water containing p-toluenesulfonic acid and heat to reflux.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture and extract the crude this compound.
-
Purification: Purify the crude product by preparative reverse-phase HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of methanol/water or acetonitrile/water.[5][6]
-
Collect the fractions containing the pure this compound and evaporate the solvent.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) | Purity (%) |
| 1. Protection | Stigmasterol | p-TsCl, Pyridine, KOAc, MeOH | i-Stigmasterol Methyl Ether | 80-90 | >95 |
| 2. Ozonolysis | i-Stigmasterol Methyl Ether | O₃, DCM/MeOH, PPh₃ | C22-Aldehyde | 70-80 | >90 |
| 3. Wittig Reaction | C22-Aldehyde | Isopropyltriphenylphosphonium bromide, n-BuLi | 24-Methyl-22-dehydrocholesterol deriv. | 60-70 | >85 |
| 4. Hydrogenation | 24-Methyl-22-dehydrocholesterol deriv. | 10% Pd/C, H₂ | Protected this compound | >95 | >95 |
| 5. Deprotection & Purif. | Protected this compound | p-TsOH, HPLC | This compound | 80-90 (after purif.) | >99 |
Note: Yields are approximate and can vary depending on reaction conditions and scale.
Signaling Pathways and Logical Relationships
The synthesized this compound can be utilized in various biological studies. For instance, it is a known precursor in the biosynthesis of brassinosteroids in plants.
Caption: Simplified biosynthetic pathway of brassinosteroids from campesterol.
Conclusion
The detailed protocols provided in this document describe a reliable method for the synthesis of a this compound analytical standard from stigmasterol. The multi-step synthesis involves key transformations including protection, ozonolysis, Wittig reaction, hydrogenation, and deprotection. The final product is purified by preparative HPLC to achieve the high purity required for an analytical standard. This high-purity standard is invaluable for researchers in the fields of natural product chemistry, drug development, and metabolic studies.
References
- 1. US4192811A - Process for separating stigmasterol-derived products - Google Patents [patents.google.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. A concise synthesis of β-sitosterol and other phytosterols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols for Solid-Phase Extraction (SPE) in Sterol Sample Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of sterol samples using solid-phase extraction (SPE). The following sections offer comprehensive guidance on methodology, data interpretation, and workflow visualization to ensure efficient and reproducible sterol isolation from various matrices.
Introduction to Sterol Purification using SPE
Solid-phase extraction is a widely adopted chromatographic technique for the selective isolation and concentration of analytes from complex sample matrices. In sterol analysis, SPE serves as a critical sample preparation step to remove interfering substances such as glycerides, fatty acids, and pigments, thereby enhancing the accuracy and sensitivity of downstream analytical methods like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). The choice of SPE sorbent and solvent system is paramount and depends on the specific sterols of interest and the sample matrix. Common SPE phases for sterol purification include normal-phase (e.g., silica), reversed-phase (e.g., C18), and ion-exchange media.
Comparative Data on SPE Performance for Sterol Purification
The selection of an appropriate SPE protocol is often guided by performance metrics such as analyte recovery and purity. The following tables summarize quantitative data from various studies, offering a comparative overview of different SPE methods for sterol purification.
| Analyte | Sample Matrix | SPE Sorbent | Elution Solvent | Recovery Rate (%) | Reference |
| β-sitosterol | Plant Oil | Monolithic Column | Not Specified | 90.96 - 103.56 | [1] |
| Various Sterols & Oxysterols | Human Plasma | Not Specified | Not Specified | 85 - 110 | [2][3] |
| 4,4′-dimethylsterols | Vegetable Oil | Silica (B1680970) (1 g) | n-hexane:diethyl ether (95:5, v/v) | ~2x higher than TLC | [4] |
| Cholesterol & Oxysterols | Biological Extracts | Silica (100 mg) | 30% Isopropanol (B130326) in Hexane | 70 - 80 (for d6-27-hydroxycholesterol internal standard) | [5] |
Experimental Protocols
This section details standardized protocols for the purification of sterols from different sample matrices using solid-phase extraction.
Protocol 1: Purification of Sterols from Biological Extracts using Silica SPE
This protocol is suitable for the purification of cholesterol and other related sterols from saponified or non-saponified lipid extracts of biological samples such as cells and tissues.[5][6]
Materials:
-
Isolute Silica SPE Cartridge (100 mg)
-
Hexane
-
Toluene
-
Isopropanol
-
Nitrogen gas supply
-
Vacuum manifold
Procedure:
-
Sample Preparation: Dry the lipid extract under a stream of nitrogen. Reconstitute the dried extract in 1 mL of toluene.
-
Column Conditioning: Pre-wash the silica SPE cartridge with 2 mL of hexane.
-
Sample Loading: Apply the reconstituted lipid extract to the conditioned cartridge.
-
Washing (Elution of Non-polar Compounds): Elute non-polar compounds, such as cholesteryl esters, with 1 mL of hexane.
-
Elution of Sterols: Elute the sterol fraction with 8 mL of 30% isopropanol in hexane.
-
Drying and Reconstitution: Dry the collected eluate under nitrogen and reconstitute in an appropriate solvent (e.g., 95% methanol) for subsequent analysis.
Protocol 2: Isolation of Sterols from Edible Vegetable Oils using a Combination of Saponification and SPE
This protocol is designed for the precise quantification of phytosterols (B1254722) in edible vegetable oils and involves a saponification step to release bound sterols.[1]
Materials:
-
SPE Cartridge (e.g., C18)
-
Hexane
-
Diethyl ether
-
Saponification reagent (e.g., methanolic KOH)
-
Organic solvents for extraction
Procedure:
-
Saponification: Perform saponification of the oil sample to hydrolyze sterol esters.
-
Extraction: Extract the unsaponifiable matter containing the free sterols using an appropriate organic solvent.
-
Column Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the extracted unsaponifiable matter onto the conditioned SPE cartridge.
-
Washing and Elution: Utilize a sequence of organic solvents such as hexane, diethyl ether, and acetone to achieve effective separation of the components. The specific volumes and sequence will depend on the chosen SPE sorbent and the specific sterols of interest.
-
Drying and Analysis: Dry the collected sterol fraction and proceed with quantitative analysis.
Workflow Visualizations
The following diagrams illustrate the experimental workflows for sterol purification using SPE.
Caption: Workflow for Sterol Purification using Silica SPE.
Caption: Workflow for Phytosterol Purification from Vegetable Oil.
Concluding Remarks
Solid-phase extraction is a versatile and efficient technique for the purification of sterols from a variety of sample matrices. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement robust sterol purification workflows. The choice of SPE sorbent and elution conditions should be optimized based on the specific analytical goals and sample characteristics to ensure high recovery and purity of the target sterols. The provided workflows can be adapted to high-throughput applications, facilitating rapid and reliable sample preparation for large-scale studies.
References
- 1. mdpi.com [mdpi.com]
- 2. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. lipidmaps.org [lipidmaps.org]
- 6. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols for the Targeted Metabolomics Assay of 24-Methylcholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
24-Methylcholesterol, a prominent phytosterol found in various plant sources, nuts, and seeds, is a molecule of significant interest in biomedical and pharmaceutical research.[1] Its structural similarity to cholesterol allows it to play a role in modulating cholesterol absorption and metabolism. Notably, this compound is an agonist for Liver X Receptors (LXRs), which are key regulators of cholesterol, fatty acid, and glucose homeostasis.[1] Furthermore, it serves as a crucial intermediate in the biosynthesis of other plant sterols, including the brassinosteroid class of phytohormones that are essential for plant growth and development.[1]
This document provides detailed application notes and experimental protocols for the development of a robust and sensitive targeted metabolomics assay for the quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of this compound (Campesterol). These values are based on validated methods for phytosterols (B1254722) and may vary depending on the specific instrumentation, matrix, and experimental conditions.
Table 1: LC-MS/MS Method Validation Data
| Parameter | Value |
| Linearity Range | 250 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Limit of Detection (LOD) | 0.005 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL |
Table 2: GC-MS Method Validation Data
| Parameter | Value |
| Linearity Range | 0.00250 - 0.200 mg/mL |
| Correlation Coefficient (r²) | ≥ 0.995[2][3] |
| Intraday Precision (%RSD) | 1.52 - 7.27%[2][3] |
| Interday Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 98.5 - 105%[2][3] |
Signaling Pathways
Brassinosteroid Biosynthesis Pathway
This compound (as Campesterol) is a key precursor in the biosynthesis of brassinosteroids, a class of plant hormones that regulate a wide range of developmental processes. The simplified pathway below illustrates the central role of Campesterol.
Liver X Receptor (LXR) Signaling Pathway
This compound can act as an agonist for Liver X Receptors (LXRs), which form heterodimers with Retinoid X Receptors (RXRs) to regulate the expression of genes involved in cholesterol homeostasis and lipid metabolism.
Experimental Workflow
The general workflow for the targeted analysis of this compound involves sample preparation, including extraction and potentially derivatization, followed by chromatographic separation and mass spectrometric detection.
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma/Serum by LC-MS/MS
This protocol is adapted from validated methods for the analysis of phytosterols in biological fluids.
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS): Deuterated this compound or a structurally similar stable isotope-labeled sterol (e.g., d6-Cholesterol)
-
Methanol (B129727), isopropanol, acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Methyl tert-butyl ether (MTBE)
-
Bovine Serum Albumin (BSA) or charcoal-stripped serum for surrogate matrix
2. Standard and Sample Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in methanol to create working solutions for the calibration curve. Prepare a working solution of the internal standard.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the this compound working solutions into a surrogate matrix (e.g., 4% BSA in PBS) to prepare calibration standards and QCs at various concentrations.
-
Sample Extraction:
-
To 100 µL of plasma/serum sample, calibration standard, or QC, add the internal standard working solution.
-
Perform a liquid-liquid extraction by adding 1 mL of MTBE.
-
Vortex for 10 minutes and centrifuge at 2,200 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen at 35°C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase.
-
3. LC-MS/MS Conditions
-
LC System: High-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to separate this compound from other matrix components. A typical gradient might start at 70% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source. APCI is often preferred for nonpolar sterols.[4]
-
Ionization Mode: Positive.
-
MRM Transitions:
4. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration.
-
Quantify this compound in the samples using the calibration curve.
Protocol 2: Quantification of this compound in Plant/Algal Tissue by GC-MS
This protocol is a general method for the analysis of sterols in biological samples and requires derivatization to increase the volatility of the analyte.[6]
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS): 5α-cholestane
-
Ethanolic potassium hydroxide (B78521) (KOH) solution
-
n-Hexane
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
2. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard in a suitable organic solvent like hexane (B92381).
-
Saponification and Extraction:
-
To the homogenized biological sample, add the internal standard.
-
Add ethanolic KOH solution and heat at 80-90°C for 1-2 hours to saponify the lipids.[6]
-
After cooling, add water and extract the unsaponifiable fraction with n-hexane (repeat three times).[6]
-
Combine the hexane extracts and wash with distilled water.
-
Dry the hexane extract over anhydrous sodium sulfate (B86663) and evaporate to dryness under nitrogen.
-
-
Derivatization:
-
To the dried extract, add pyridine and the BSTFA/TMCS derivatization reagent.
-
Heat at 60-70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ethers.[6]
-
Evaporate the excess reagent and redissolve the derivatized sample in hexane for GC-MS analysis.
-
3. GC-MS Conditions
-
GC System: Gas chromatograph equipped with a mass spectrometer.
-
Column: Nonpolar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 15 minutes.[6]
-
MS System: Mass spectrometer operating in Electron Ionization (EI) mode.
-
Ionization Energy: 70 eV.
-
Data Acquisition: Use selected ion monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the TMS-derivatized this compound and the internal standard.
4. Data Analysis
-
Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration.
-
Quantify this compound in the samples using the calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Determination of Campesterol, Stigmasterol, and beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for β-sitosterol, campesterol, stigmasterol quantitation. [wisdomlib.org]
- 5. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
Applications of 24-Methylcholesterol in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of 24-methylcholesterol in drug discovery, focusing on its role as a modulator of the Liver X Receptor (LXR), its potential in cancer and neurodegenerative disease research, and its utility as a biomarker. Included are comprehensive experimental protocols and quantitative data to facilitate further research and development.
Introduction
This compound, a phytosterol found in various plants, fungi, and marine organisms, is emerging as a molecule of significant interest in pharmaceutical research.[1] Its structural similarity to cholesterol allows it to interact with key biological pathways, most notably the Liver X Receptor (LXR) signaling cascade, which is a master regulator of cholesterol homeostasis, inflammation, and lipid metabolism.[2][3] This interaction positions this compound and its derivatives as potential therapeutic agents for a range of diseases, including metabolic disorders, cancer, and neurodegenerative conditions.[2]
Core Applications in Drug Discovery
The primary applications of this compound in drug discovery stem from its bioactivity as an LXR agonist, its anti-proliferative effects on cancer cells, and its potential neuroprotective properties.
Liver X Receptor (LXR) Agonism
This compound and its oxidized derivatives can act as endogenous ligands for LXRs.[4] LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their expression.[2][4] This signaling pathway is a key target in drug discovery for metabolic and inflammatory diseases.
Key LXR Target Genes:
-
ABCA1 and ABCG1: These ATP-binding cassette transporters are crucial for reverse cholesterol transport, mediating the efflux of cholesterol from cells.[2]
-
SREBP-1c: A transcription factor that plays a central role in fatty acid synthesis.[2]
The activation of LXR by this compound highlights its potential as a lead compound for the development of novel therapies targeting LXR-regulated pathways.
Anticancer Activity
Through the activation of LXR signaling, this compound has been shown to suppress the proliferation of prostate and breast cancer cells.[2] The proposed mechanism involves the LXR-induced upregulation of ABCA1 and ABCG1, leading to increased cholesterol efflux from cancer cells. This depletion of cellular cholesterol can disrupt membrane-dependent signaling pathways and induce apoptosis, thereby inhibiting cancer cell growth.[5]
Neuroprotective Potential
Dysregulation of cholesterol metabolism in the brain is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease.[6][7] As an LXR agonist, this compound can influence cholesterol homeostasis in the central nervous system. LXR activation has been shown to have neuroprotective effects by promoting cholesterol efflux from neuronal cells and reducing neuroinflammation.[6][8]
Biomarker Discovery
Levels of cholesterol and its metabolites, including the related 24-hydroxycholesterol (B1141375), in cerebrospinal fluid (CSF) and plasma are being investigated as potential biomarkers for neurodegenerative diseases.[9][10] Elevated levels of 24-hydroxycholesterol have been observed in the early stages of dementia, suggesting a link between altered cholesterol metabolism in the brain and disease progression.[4] While more research is needed, this compound and its metabolites may also serve as valuable biomarkers for diagnosing and monitoring neurodegenerative conditions.
Quantitative Data
While specific EC50 and IC50 values for this compound are not widely available in the public domain, the following table summarizes relevant quantitative data for closely related compounds to provide a frame of reference for its potential potency.
| Compound | Assay | Cell Line/System | Result | Reference(s) |
| 24(S),25-epoxycholesterol | LXRα Reporter Assay | CV-1 cells | EC50: 117 nM | [11] |
| 22(R)-hydroxycholesterol | Apoptosis Induction | MCF-7 breast cancer cells | Effective Concentration: 2 µg/ml | [5] |
| TO901317 (Synthetic LXR agonist) | Apoptosis Induction | MCF-7 breast cancer cells | Effective Concentration: 20 µM | [5] |
| Ro 48-8071 (OSC Inhibitor) | Cytotoxicity | Human breast cancer cells | "Dramatically destroys" cells | [12] |
| 24-ethyl-cholestane-3β,5α,6α-triol | Antitumor Activity | Solid tumors | Shows antitumor activity | [13] |
Experimental Protocols
Protocol 1: LXR Activation Luciferase Reporter Assay
This assay is used to determine the ability of this compound to activate LXR signaling.
Materials:
-
HEK293T or other suitable mammalian cell line
-
Expression vectors for human LXRα or LXRβ
-
Luciferase reporter plasmid containing LXREs
-
Renilla luciferase control vector (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
This compound
-
Synthetic LXR agonist (e.g., T0901317 or GW3965) as a positive control
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 48-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the LXR expression vector, the LXRE-luciferase reporter plasmid, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound, a positive control (e.g., 1 µM GW3965), or vehicle (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity relative to the vehicle control.
Protocol 2: Quantitative Real-Time PCR (qPCR) for LXR Target Gene Expression
This protocol is for quantifying the change in expression of LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c) in response to this compound treatment in human macrophages.
Materials:
-
Human macrophage cell line (e.g., THP-1)
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for target genes and a housekeeping gene (e.g., GAPDH or β-actin)
-
Real-time PCR instrument
Primer Sequences (Human):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference(s) |
| ABCA1 | CAGGCTACTACCTGACCTTGGT | CTGCTCTGAGAAACACTGTCCTC | [14] |
| ABCG1 | CATGAAAGGGGCAGTCCTTA | CGTCTGCCTTCATCCTTCTC | [15] |
| SREBP-1c | CCATGGATTGCACTTTCGAA | GGCCAGGGAAGTCACTGTCTT | [16] |
| GAPDH | GTATTGGGCGCCTGGTCAC | AATCTCCACTTTGCCACTGCA | [16] |
Procedure:
-
Cell Culture and Treatment: Culture THP-1 macrophages and treat with various concentrations of this compound or vehicle for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reactions using SYBR Green master mix, cDNA, and the appropriate primers for the target and housekeeping genes.
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Protocol 3: MTT Cell Viability and Cytotoxicity Assay
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Prostate (LNCaP, PC-3) or breast (MCF-7, MDA-MB-231) cancer cell lines
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 4: In Vitro Neuroprotection Assay Against Amyloid-Beta Toxicity
This protocol assesses the potential of this compound to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Amyloid-beta 1-42 (Aβ42) peptide
-
This compound
-
MTT assay reagents
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype using retinoic acid.
-
Aβ42 Preparation: Prepare aggregated Aβ42 by incubating the peptide solution at 37°C for 24-48 hours.
-
Treatment: Pre-treat the differentiated SH-SY5Y cells with various concentrations of this compound for 2-24 hours.
-
Induction of Neurotoxicity: Add the aggregated Aβ42 (e.g., 2.5 µM) to the cells and incubate for an additional 24 hours.
-
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay): Perform the MTT assay as described in Protocol 3 to measure cell viability.
-
Cytotoxicity (LDH Assay): Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium using a commercially available kit as an indicator of cell membrane damage.
-
-
Data Analysis: Compare the cell viability and cytotoxicity in cells treated with Aβ42 alone versus those pre-treated with this compound.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the applications of this compound in drug discovery.
Conclusion and Future Directions
This compound presents a promising natural scaffold for the development of novel therapeutics. Its ability to modulate the LXR signaling pathway provides a clear mechanism for its potential efficacy in metabolic diseases, cancer, and neurodegeneration. Future research should focus on elucidating the precise structure-activity relationships of this compound and its derivatives to optimize their potency and selectivity as LXR modulators. Furthermore, comprehensive in vivo studies are warranted to validate the therapeutic potential of these compounds in relevant disease models. The development of robust biomarkers based on this compound and its metabolites will also be crucial for the clinical translation of these findings.
References
- 1. A Novel Liver X Receptor Inverse Agonist Impairs Cholesterol and Phospholipid Metabolism and Induces Apoptosis and Necroptosis in Pancreatic Ductal Adenocarcinoma Cells [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications [mdpi.com]
- 4. LXR agonists and ABCG1-dependent cholesterol efflux in MCF-7 breast cancer cells: relation to proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LXR regulation of brain cholesterol: from development to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver X receptors: from cholesterol regulation to neuroprotection—a new barrier against neurodegeneration in amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of liver X receptors promotes neuroprotection and reduces brain inflammation in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. sciencedaily.com [sciencedaily.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Identification of macrophage liver X receptors as inhibitors of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Even cancer cells watch their cholesterol! - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Resolution Mass Spectrometry in Phytosterol Profiling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of phytosterols (B1254722) using high-resolution mass spectrometry (HRMS). The protocols detailed below are intended to offer a robust framework for the qualitative and quantitative profiling of these bioactive compounds in various matrices, which is of significant interest in the fields of nutrition, clinical research, and pharmaceutical development.
Introduction to Phytosterol Analysis
Phytosterols are plant-derived sterols structurally similar to cholesterol that are recognized for their health benefits, particularly in lowering blood cholesterol levels.[1][2] Accurate and sensitive analytical methods are crucial for understanding their bioavailability, metabolism, and impact on human health. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), offers superior selectivity and sensitivity for phytosterol analysis, often eliminating the need for the laborious derivatization steps required for gas chromatography-mass spectrometry (GC-MS).[1][2][3] Atmospheric pressure chemical ionization (APCI) is a commonly preferred ionization technique for phytosterols as it consistently produces [M+H-H₂O]⁺ ions, which are ideal for identification and quantification.[1][2][4]
Experimental Protocols
Sample Preparation: Saponification and Extraction
The initial and critical step in phytosterol analysis is the liberation of sterols from their esterified forms and the removal of interfering matrix components like triglycerides. Saponification followed by liquid-liquid extraction is the most common approach.
Materials:
-
Ethanolic potassium hydroxide (B78521) (KOH) solution (2 M)
-
n-Hexane
-
Deionized water
-
Internal standard (e.g., [d6]-cholesterol or 5α-cholestan-3β-ol)
-
Sample matrix (e.g., edible oil, health supplement, serum)
Protocol:
-
Sample Weighing and Internal Standard Spiking: Accurately weigh approximately 20 mg of the sample into a centrifuge tube.[5] Spike the sample with a known concentration of the internal standard (e.g., 10 µL of 250 µg/mL [d6]-cholesterol in isopropanol).[5]
-
Saponification: Add 2 mL of 2 M ethanolic KOH to the sample.[5] For solid samples like health supplement pills, sonication for 30 minutes may be required to ensure complete dissolution.[6]
-
Incubation: Incubate the mixture at 80°C for 60 minutes to ensure complete hydrolysis of sterol esters.[4][5]
-
Extraction: After cooling to room temperature, add 2 mL of deionized water and 3 mL of n-hexane.[5] Vortex the mixture vigorously for 1 minute to facilitate the transfer of the non-saponifiable fraction (containing phytosterols) into the hexane (B92381) layer.
-
Phase Separation: Centrifuge the mixture at 3000 x g for 5 minutes to achieve clear phase separation.[5]
-
Collection and Repetition: Carefully collect the upper hexane layer. Repeat the extraction process two more times with fresh n-hexane to ensure complete recovery of the phytosterols.[5]
-
Drying and Reconstitution: Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS analysis, such as isopropanol (B130326) or a mixture of methanol (B129727) and acetonitrile.[5][6]
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF) equipped with an APCI source.
Chromatographic Conditions:
-
Column: A C18 or C30 reversed-phase column is typically used for the separation of phytosterols. For example, an Agilent Zorbax XDB-C18 column (2.1 × 50 mm, 5 µm) or a Thermo Scientific Acclaim C30 column.[5][6]
-
Mobile Phase: An isocratic mobile phase of acetonitrile/methanol (e.g., 99:1, v/v) is often effective.[5] A 50:50 methanol/acetonitrile mixture has also been used successfully.[6]
-
Flow Rate: A typical flow rate is between 0.35 mL/min and 600 µL/min.[5][6]
-
Column Temperature: Maintained at 30°C.[6]
-
Run Time: Short run times of 4-12 minutes can be achieved with optimized methods.[5][6]
Mass Spectrometry Conditions (APCI):
-
Ionization Mode: Positive ion mode.
-
Ion Source Temperature: 300°C.[5]
-
Corona Current: 4 µA.[5]
-
Declustering Potential: 75 V.[5]
-
Scan Mode: Full scan for qualitative analysis and targeted selected ion monitoring (SIM) or parallel reaction monitoring (PRM) for quantification of the [M+H-H₂O]⁺ ions.
Data Presentation: Quantitative Phytosterol Content
The following tables summarize representative quantitative data for common phytosterols in various edible oils. These values can serve as a reference for researchers.
Table 1: Phytosterol Content in Selected Edible Oils (µg/g)
| Oil | β-Sitosterol | Campesterol | Stigmasterol | Brassicasterol |
| Corn Oil | 4350 ± 30 | 850 ± 20 | 320 ± 10 | - |
| Canola Oil | 1200 ± 50 | 1840 ± 10 | - | 488 ± 10 |
| Sunflower Oil | 1349 ± 37 | 369 ± 16 | 159.4 ± 9.2 | 11.1 ± 0.4 |
| Macadamia Nut Oil | 1915 ± 16 | 137.8 ± 4.1 | 7.1 ± 0.3 | - |
| Hazelnut Oil | 472 ± 10 | 35.2 ± 1.5 | 12.1 ± 0.5 | - |
Data compiled from multiple sources. Values are presented as mean ± standard deviation.
Table 2: Method Performance Characteristics for LC-MS/MS Analysis of Phytosterols
| Phytosterol | Limit of Detection (LOD) (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) |
| Brassicasterol | 2 | 10 |
| Campesterol | 5 | 25 |
| Stigmasterol | 5 | 25 |
| β-Sitosterol | 10 | 50 |
| Cycloartenol | 25 | 100 |
| Lupeol | 25 | 100 |
Data adapted from a validated LC-MS/MS method.[5]
Visualizations: Signaling Pathways and Experimental Workflows
Phytosterol's Mechanism in Lowering Cholesterol
Phytosterols primarily exert their cholesterol-lowering effects within the intestine by inhibiting the absorption of dietary and biliary cholesterol.[7] This involves competition for solubilization into micelles and interference with the uptake of cholesterol by enterocytes.[7] Key proteins involved in this process include the Niemann-Pick C1-Like 1 (NPC1L1) transporter, which facilitates cholesterol uptake, and the ATP-binding cassette transporters ABCG5 and ABCG8, which promote the efflux of sterols back into the intestinal lumen.[7][8]
Caption: Mechanism of phytosterol-mediated cholesterol lowering in the intestine.
Experimental Workflow for Phytosterol Profiling
The overall process for phytosterol profiling by LC-HRMS can be summarized in a streamlined workflow, from sample acquisition to data interpretation.
Caption: General workflow for phytosterol profiling using LC-HRMS.
Phytosterol Biosynthesis Pathway
Phytosterols are synthesized in plants through a complex series of enzymatic reactions, starting from acetyl-CoA via the mevalonate (B85504) pathway. This pathway shares early steps with cholesterol biosynthesis but diverges to produce a diverse array of plant-specific sterols.
Caption: Simplified overview of the phytosterol biosynthesis pathway in plants.
References
- 1. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phytosterols | PPTX [slideshare.net]
- 4. Plant Sterols: Structures, Biosynthesis, and Functions - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Phytosterol Profiles, Genomes and Enzymes – An Overview [frontiersin.org]
- 7. heart-vdj.com [heart-vdj.com]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 24-Methylcholesterol in Human Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
24-Methylcholesterol, a phytosterol commonly known as campesterol, is of significant interest in biomedical research due to its structural similarity to cholesterol and its biological activities. It plays a role in cholesterol absorption and metabolism and has been identified as an agonist for Liver X Receptors (LXRs), which are key regulators of cholesterol homeostasis.[1] Accurate quantification of this compound in serum is crucial for studies related to metabolic disorders, cardiovascular disease, and drug development targeting lipid pathways.
This application note provides detailed protocols for the quantitative analysis of this compound in human serum samples using two robust and widely used analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes representative quantitative performance data for the analysis of sterols, including this compound, in biological matrices. These values are based on validated methods for similar analytes and demonstrate the expected performance of the protocols described herein.[1][2][3]
| Parameter | LC-MS/MS | GC-MS |
| Linearity Range (ng/mL) | 0.05 - 500 | 0.01 - 10 (as µg/mL) |
| Correlation Coefficient (r²) | > 0.998 | > 0.99 |
| Intraday Precision (%RSD) | < 15% | 1.1 - 10.9% |
| Interday Precision (%RSD) | < 15% | 3.0 - 9.3% |
| Accuracy (% Recovery) | 80 - 116% | 75.9 - 125.1% |
Experimental Workflows
The overall experimental workflows for both LC-MS/MS and GC-MS analysis of this compound in serum are depicted below.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol is adapted from validated methods for the analysis of structurally related sterols in plasma or serum.[1][4][5]
1. Materials and Reagents
-
This compound standard
-
Deuterated this compound (or other suitable internal standard)
-
Methanol (B129727), Acetonitrile, Isopropanol, Formic acid (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE)
-
Water (ultrapure)
-
Human serum (charcoal-stripped, for calibration standards)
2. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in methanol to create working solutions for the calibration curve. Prepare a working solution of the internal standard.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the this compound working solutions into charcoal-stripped serum to prepare calibration standards and QCs at various concentrations.
-
Sample Extraction:
-
To 100 µL of serum sample, calibration standard, or QC, add the internal standard working solution.
-
Perform a liquid-liquid extraction by adding 1 mL of MTBE.
-
Vortex for 10 minutes and centrifuge at 2,200 rpm for 5 minutes.[1]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen at 35°C.[1]
-
Reconstitute the dried extract in 200 µL of the initial mobile phase.[1]
-
3. LC-MS/MS Conditions
-
LC System: High-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.[1]
-
Gradient: A typical gradient might start at 70% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
MS System: Triple quadrupole mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source. APCI is often preferred for nonpolar sterols.[1][6]
-
Ionization Mode: Positive.
-
MRM Transitions: Determine the specific precursor and product ions for this compound and the internal standard. For a related phytosterol like campesterol, a transition of m/z 383 to m/z 161 has been used.[1]
4. Data Analysis
-
Identify and integrate the peaks for this compound and the internal standard based on their retention times and MRM transitions.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantify this compound in the serum samples using the calibration curve.
Protocol 2: Quantification of this compound by GC-MS
This protocol is a general method for the analysis of sterols in biological samples and requires derivatization to increase the volatility of the analyte.[1][7]
1. Materials and Reagents
-
This compound standard
-
Deuterated this compound (or other suitable internal standard)
-
Hexane (B92381), Pyridine (B92270) (analytical grade)
-
Ethanolic potassium hydroxide (B78521) (KOH) solution
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
2. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard in hexane.
-
Saponification and Extraction:
-
To the serum sample, add the internal standard.
-
Add ethanolic KOH solution and heat at 90°C for 1 hour to saponify the lipids.[1]
-
After cooling, add water and extract the unsaponifiable fraction with hexane.
-
Collect the hexane layer and evaporate to dryness under nitrogen.
-
-
Derivatization:
-
To the dried extract, add pyridine and the BSTFA/TMCS derivatization reagent.
-
Heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ethers.[1]
-
Evaporate the excess reagent and redissolve the derivatized sample in hexane for GC-MS analysis.
-
3. GC-MS Conditions
-
GC System: Gas chromatograph equipped with a mass spectrometer.
-
Column: Nonpolar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm x 0.25 µm).[1]
-
Injector Temperature: 280°C.[1]
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp at 15°C/min to 250°C, then at 3°C/min to 315°C, and hold for 2 minutes.[1]
-
MS System: Mass spectrometer operating in electron ionization (EI) mode.
-
Ionization Energy: 70 eV.[1]
-
Scan Range: m/z 50-500.[1]
-
Data Acquisition: Use selected ion monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the TMS-derivatized this compound and the internal standard.[1]
4. Data Analysis
-
Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum.[7]
-
Quantify the analyte using a calibration curve prepared with derivatized standards.
Signaling Pathway
This compound acts as an agonist for Liver X Receptors (LXRs), which are nuclear receptors that play a critical role in the regulation of cholesterol, fatty acid, and glucose homeostasis.[1] The activation of LXR signaling pathways has been shown to have beneficial effects in mitigating atherosclerotic plaques.[1]
Caption: LXR signaling pathway activation by this compound.
References
- 1. An oxysterol signalling pathway mediated by the nuclear receptor LXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liver X Receptors and their Agonists: Targeting for Cholesterol Homeostasis and Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Oxysterol signaling links cholesterol metabolism and inflammation via the liver X receptor in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LXR regulation of brain cholesterol: from development to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing 24-Methylcholesterol in Lipid Peroxidation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation, a process of oxidative degradation of lipids, is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Consequently, the identification and characterization of compounds that can mitigate lipid peroxidation are of significant interest in drug discovery and development. 24-Methylcholesterol, a phytosterol found in various plant sources, has demonstrated potential as an antioxidant with the ability to counteract oxidative stress. These application notes provide a comprehensive overview of the use of this compound in lipid peroxidation studies, including its mechanism of action, experimental protocols, and data interpretation.
Mechanism of Action
This compound is believed to exert its protective effects against lipid peroxidation through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under conditions of oxidative stress, this compound may facilitate the dissociation of Nrf2 from its inhibitor Keap1 (Kelch-like ECH-associated protein 1). This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding event initiates the transcription of a suite of protective enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which play crucial roles in detoxifying reactive oxygen species (ROS) and inhibiting lipid peroxidation.
Data Presentation
| Phytosterol Concentration (µM) | Inhibition of Conjugated Diene Formation (%) |
| 5 | Data suggests inhibitory effect |
| 10 | Data suggests inhibitory effect |
| 25 | Data suggests inhibitory effect |
| 50 | Significant inhibition observed |
Note: This data is based on studies of related phytosterols (B1254722) and should be used as a guideline for initial experimental design with this compound. Empirical determination of the optimal concentration range for this compound is recommended.
Experimental Protocols
Induction of Lipid Peroxidation in Cell Culture
This protocol describes a general method for inducing lipid peroxidation in a cell culture model, which can be adapted to test the protective effects of this compound.
Materials:
-
Cell line of interest (e.g., HepG2, SH-SY5Y)
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent like DMSO or ethanol)
-
Inducing agent (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (t-BHP), or a mixture of ferrous sulfate (B86663) and ascorbate)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Butylated hydroxytoluene (BHT)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Pre-treatment with this compound: Prepare various concentrations of this compound in complete culture medium. Remove the existing medium from the cells and add the medium containing this compound. Incubate for a predetermined period (e.g., 12-24 hours) to allow for cellular uptake and potential induction of protective pathways. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Induction of Oxidative Stress: After the pre-treatment period, remove the medium containing this compound. Wash the cells once with warm PBS. Add fresh medium containing the lipid peroxidation-inducing agent at a pre-determined optimal concentration. Incubate for a specific duration (e.g., 1-4 hours). Include a control group that is not treated with the inducing agent.
-
Cell Lysis: Following the induction period, wash the cells twice with ice-cold PBS. Add ice-cold cell lysis buffer containing protease inhibitors and BHT (to prevent further lipid peroxidation during sample processing). Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each cell lysate sample using a standard method (e.g., BCA or Bradford assay) for normalization of the lipid peroxidation results.
-
Storage: Store the cell lysates at -80°C until the lipid peroxidation assay is performed.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA) Quantification
The TBARS assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a major secondary product of this process.
Materials:
-
Cell or tissue lysates
-
Trichloroacetic acid (TCA) solution (e.g., 10-20%)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% in 50% acetic acid or other suitable buffer)
-
Malondialdehyde (MDA) standard (e.g., 1,1,3,3-tetramethoxypropane) for generating a standard curve
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Thaw the cell or tissue lysate samples on ice.
-
Acid Precipitation: To a microcentrifuge tube containing a specific volume of lysate (e.g., 100-200 µL), add an equal volume of TCA solution. Vortex briefly and incubate on ice for 15-30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Reaction with TBA: Carefully transfer the supernatant to a new tube. Add a defined volume of TBA solution to the supernatant.
-
Incubation: Incubate the mixture at 95-100°C for 60 minutes in a heating block or water bath. This allows the formation of a pink-colored MDA-TBA adduct.
-
Cooling: After incubation, cool the tubes on ice for 10 minutes to stop the reaction.
-
Measurement: Transfer the samples and standards to a 96-well plate. Measure the absorbance at 532 nm using a spectrophotometer or microplate reader.
-
Quantification: Generate a standard curve using the absorbance values of the MDA standards. Calculate the concentration of MDA in the samples by interpolating their absorbance values on the standard curve. Normalize the MDA concentration to the protein concentration of the respective samples.
Visualizations
Caption: Experimental workflow for assessing the effect of this compound on lipid peroxidation.
Caption: Proposed Nrf2 signaling pathway activation by this compound to inhibit lipid peroxidation.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Silylation of Sterols for GC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the silylation of sterols for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of silylating sterols before GC-MS analysis?
A1: Silylation is a chemical derivatization technique that replaces the active hydrogen in the hydroxyl group of sterols with a trimethylsilyl (B98337) (TMS) group.[1][2] This process is crucial for GC-MS analysis because it increases the volatility and thermal stability of the sterols.[3][4][5] The resulting silyl (B83357) derivatives are less polar, leading to improved chromatographic peak shape, better resolution, and increased sensitivity during analysis.[4][6][7]
Q2: My silylation reaction appears incomplete, resulting in poor peak shape and low signal intensity. What are the common causes?
A2: Incomplete silylation is a frequent issue. The primary causes include:
-
Presence of Moisture: Silylation reagents are highly sensitive to moisture.[8] Water in the sample or solvent will react with the silylating agent, reducing its availability to derivatize the target sterols.[8] It is critical to ensure that both the sample and solvents are anhydrous.[1][8]
-
Insufficient Reagent: An inadequate amount of silylating reagent will lead to an incomplete reaction. A significant molar excess of the reagent is recommended to drive the reaction to completion.[1][4]
-
Suboptimal Reaction Time and Temperature: Silylation reactions may require heating to ensure they are complete.[4] Typical conditions range from 60°C to 105°C for 15 to 60 minutes, depending on the specific reagent and sterol.[3][4][7]
-
Steric Hindrance: Some sterols have sterically hindered hydroxyl groups that can be more difficult to derivatize. In such cases, a stronger silylating agent or the addition of a catalyst may be necessary.[7][9]
-
Sample Matrix Effects: Complex sample matrices can interfere with the silylation reaction.[10] A sample clean-up step, such as Solid Phase Extraction (SPE), may be required to isolate the sterol fraction before derivatization.[10][11]
Q3: I am observing multiple peaks for a single sterol standard. What could be the reason?
A3: The presence of multiple peaks for a single sterol can be attributed to several factors:
-
Incomplete Derivatization: If the silylation is incomplete, you may see a peak for the underivatized sterol and another for the silylated derivative.[12] The underivatized sterol will likely have a broader peak shape and a longer retention time.
-
Formation of Artifacts: Sterols containing keto groups can form enol-TMS ether artifacts during silylation, leading to the appearance of multiple peaks.[9][13] A two-step derivatization, involving methoximation of the keto group before silylation, can prevent this.[8][9]
-
Isomers: Your standard may contain isomers that are being separated by the GC column.
Q4: How do I choose the right silylation reagent for my sterol analysis?
A4: The choice of silylation reagent depends on the specific sterols being analyzed and the complexity of the sample matrix. Common silylating reagents include:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Often used with a catalyst like 1% trimethylchlorosilane (TMCS), BSTFA is a powerful silylating agent suitable for a wide range of sterols.[4][7][14]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the most efficient reagents due to its high specificity and the volatility of its byproducts, which reduces chromatographic interference.[4][15]
-
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): This reagent forms a more stable tert-butyldimethylsilyl (TBDMS) derivative, which is more resistant to hydrolysis.[2][4] However, it may show a lower response for sterically hindered sterols.[4]
For complex mixtures or challenging sterols, a combination of reagents or the addition of a catalyst may be necessary to achieve complete derivatization.[9][15]
Q5: What are the signs of a successful silylation reaction?
A5: A successful silylation reaction will result in a single, sharp, and symmetrical peak for each sterol in the GC chromatogram. The retention time of the silylated sterol will be shorter than that of its underivatized form. Mass spectrometry data should show the expected molecular ion and fragmentation pattern for the TMS-ether derivative.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the silylation of sterols.
Table 1: Troubleshooting Incomplete Silylation
| Symptom | Potential Cause | Recommended Solution |
| Low peak intensity, broad or tailing peaks | Incomplete derivatization | - Ensure sample and solvents are anhydrous.[1][8]- Increase the amount of silylating reagent.[1][4]- Optimize reaction temperature and time (e.g., 60-80°C for 30-60 minutes).[4]- Use a more potent silylating reagent or add a catalyst (e.g., TMCS).[4][7] |
| Multiple peaks for a single sterol | Incomplete derivatization or presence of underivatized sterol | - Re-run the derivatization with optimized conditions (see above).[12] |
| Formation of enol-TMS ethers from keto-sterols | - Perform a two-step derivatization: first methoximation, then silylation.[8][9] | |
| No peak or very small peak for the derivatized sterol | Inactive silylation reagent | - Use a fresh vial of the silylating reagent.[16]- Store reagents properly under anhydrous conditions. |
| Hydrolysis of the silyl derivative | - Avoid exposure to moisture after derivatization.[8]- Analyze the sample as soon as possible after preparation. | |
| Variable results between samples | Matrix effects | - Implement a sample clean-up step like Solid Phase Extraction (SPE) before derivatization.[10] |
Experimental Protocols
Protocol 1: Basic Silylation of Sterols using BSTFA + 1% TMCS
This protocol provides a general guideline for the silylation of a purified sterol standard or a dried sample extract.
Materials:
-
Dried sterol sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or acetonitrile
-
Heating block or oven
-
GC-MS vials with caps
Procedure:
-
Ensure the sterol sample is completely dry. Lyophilization or evaporation under a stream of nitrogen is recommended.[1]
-
To the dried sample in a GC vial, add 100 µL of anhydrous pyridine or acetonitrile.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 10-20 seconds.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. Dilution with an appropriate solvent may be necessary depending on the concentration.
Table 2: Comparison of Silylation Reagent Conditions
| Reagent | Typical Reaction Temperature | Typical Reaction Time | Notes |
| BSTFA + 1% TMCS | 60 - 80°C | 30 - 60 minutes | Widely used, effective for most sterols.[4] |
| MSTFA | 37 - 80°C | 30 minutes | Produces volatile byproducts, good for trace analysis.[1][9] |
| MTBSTFA | 60°C | 60 minutes | Forms stable TBDMS derivatives, but may be less reactive.[4] |
| MSTFA:DTE:TMIS | Not specified | Not specified | Found to have the best specificity/sensitivity in one comparative study.[15] |
| Sylon BFT + Pyridine | 70°C | 20 minutes | Used for silylation of sterols in olive oil analysis.[11] |
Visualizations
Caption: Troubleshooting workflow for incomplete silylation.
Caption: General experimental workflow for sterol silylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Silylation Reagents - Regis Technologies [registech.com]
- 3. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. aocs.org [aocs.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. GC Analysis of Sterols (Silylated Derivatives) in Olive Oil (Free Sterol Fraction) on SLB®-5ms after SPE using Discovery DSC-Si [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Selection of the derivatization reagent--the case of human blood cholesterol, its precursors and phytosterols GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New to GC-MS need help with some Sterol Stuff - Chromatography Forum [chromforum.org]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Phytosterols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of phytosterols (B1254722).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of phytosterols?
A1: The "matrix" encompasses all components within a sample apart from the phytosterols of interest. This includes lipids, proteins, salts, and other endogenous molecules.[1] Matrix effects arise when these co-eluting components interfere with the ionization of the target phytosterols in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative analysis.[2][3]
Q2: What are the primary causes of matrix effects in phytosterol analysis?
A2: Phytosterol analysis is often performed on complex matrices such as plasma, food products, and plant extracts. Common causes of matrix effects in these samples include:
-
High concentrations of endogenous lipids: Triglycerides, phospholipids, and cholesterol esters can co-elute with phytosterols and cause ion suppression, particularly in electrospray ionization (ESI).[4]
-
Saponification reagents: Residual salts from the saponification process (e.g., potassium hydroxide) can affect ionization efficiency.
-
Sample complexity: The vast number of compounds in biological and food samples can lead to competition for ionization, resulting in reduced signal for the analytes of interest.[5]
Q3: How can I determine if my LC-MS analysis of phytosterols is affected by matrix effects?
A3: Two primary methods are used to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[6][7] A standard solution of the phytosterol is continuously infused into the mobile phase flow after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any deviation from the stable baseline signal of the infused standard indicates a region of matrix effect.[8]
-
Post-Extraction Spike: This quantitative method compares the response of a phytosterol standard in a clean solvent to the response of the same standard spiked into an extracted blank matrix sample.[6] The percentage difference in the signal provides a quantitative measure of the matrix effect.
Q4: Which ionization technique is generally preferred for phytosterol analysis to minimize matrix effects?
A4: Atmospheric Pressure Chemical Ionization (APCI) is often more effective than Electrospray Ionization (ESI) for the analysis of relatively non-polar compounds like phytosterols.[9][10][11] APCI is generally less susceptible to ion suppression from co-eluting matrix components compared to ESI.[4][5] Phytosterols typically ionize well in APCI, often forming [M+H-H₂O]⁺ ions.[10][12]
Troubleshooting Guide
Issue 1: Poor reproducibility and high variability in quantitative results between samples.
-
Possible Cause: Significant and variable matrix effects between individual samples.
-
Troubleshooting Steps:
-
Assess Matrix Effects: Quantify the matrix effect using the post-extraction spike method for a representative set of your samples. This will confirm if matrix effects are the source of the variability.[6]
-
Implement a More Rigorous Sample Cleanup: If significant matrix effects are confirmed, consider switching from a simple "dilute-and-shoot" or protein precipitation method to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[4][13]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus correcting the final quantitative result.[2]
-
Consider the Standard Addition Method: If a SIL-IS is not available, the standard addition method can be used to correct for matrix effects in individual samples.[5]
-
Issue 2: Low signal intensity and poor sensitivity for target phytosterols.
-
Possible Cause: Severe ion suppression due to co-eluting matrix components.
-
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This will help identify the retention time regions where significant ion suppression is occurring.[8]
-
Modify Chromatographic Conditions: Adjust the LC gradient, mobile phase composition, or even the column chemistry to shift the elution of your target phytosterols away from these suppression zones.[2]
-
Optimize Sample Preparation: Employ a more effective sample cleanup method to remove the interfering compounds. Solid-Phase Extraction (SPE) is often highly effective in this regard.[13][14]
-
Consider Derivatization: Derivatizing phytosterols can improve their ionization efficiency and shift their retention time, potentially moving them out of a region of ion suppression.[15][16]
-
Issue 3: Unexpected or "ghost" peaks in the chromatogram.
-
Possible Cause: Contamination from the sample preparation process, the LC system, or carryover from previous injections.
-
Troubleshooting Steps:
-
Run Blanks: Inject a solvent blank and a matrix blank (an extract of the matrix without the analyte) to identify the source of the contamination.
-
Optimize Needle Wash: Ensure the needle wash solution is effective at removing residual analytes from the injector. A strong organic solvent is often necessary.
-
Check Sample Preparation Reagents: Analyze blanks of all solvents and reagents used in the sample preparation to check for contamination.
-
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the effectiveness of various sample preparation techniques in reducing matrix effects. The values are indicative and can vary depending on the specific matrix and analyte.
| Sample Preparation Technique | Typical Analyte Recovery (%) | Effectiveness in Reducing Matrix Effects | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80-100% | Low | Simple, fast, and inexpensive. | Prone to significant matrix effects as it does not remove many endogenous components.[13] |
| Liquid-Liquid Extraction (LLE) | 70-90% | Moderate | Can provide cleaner extracts than PPT.[14] | Can be labor-intensive, may have lower recovery for polar analytes, and may still have residual matrix effects.[13] |
| Solid-Phase Extraction (SPE) | 85-110% | High | Highly selective and effective at removing a wide range of interferences. Can be automated.[10][14] | Can be more time-consuming and may require method development to optimize recovery. |
| Supported Liquid Extraction (SLE) | 80-95% | Moderate to High | Simpler and faster than traditional LLE, amenable to automation. | Can have higher matrix effects than SPE.[14] |
Experimental Protocols
Protocol 1: Saponification and Liquid-Liquid Extraction (LLE) of Phytosterols from Edible Oil
This protocol is adapted from a method for analyzing phytosterols in edible oils.[17]
Materials:
-
Edible oil sample
-
Internal standard solution (e.g., [d₆]-cholesterol, 250 µg/mL in isopropanol)
-
2 M Ethanolic Potassium Hydroxide (KOH)
-
Deionized water
-
n-Hexane
Procedure:
-
Weigh approximately 20 mg of the edible oil into a glass tube.
-
Spike the sample with 10 µL of the internal standard solution.
-
Add 2 mL of 2 M ethanolic KOH.
-
Incubate the mixture at 80°C for 60 minutes to achieve saponification.
-
After cooling, add 2 mL of deionized water and 3 mL of n-hexane.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3000 x g for 5 minutes at 4°C.
-
Carefully collect the upper hexane (B92381) layer into a clean tube.
-
Repeat the hexane extraction (steps 5-8) two more times, combining the hexane layers.
-
Evaporate the combined hexane extracts to dryness under a stream of nitrogen.
-
Reconstitute the residue in 2 mL of isopropanol for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Phytosterol Clean-up from Plasma
This protocol is a general procedure for the delipidation of plasma for sterol analysis.[4][10]
Materials:
-
Plasma sample
-
Internal standard solution
-
Methanol (B129727):Dichloromethane (2:1, v/v)
-
1 M KOH in 90% ethanol (B145695) (for total sterol analysis)
-
Hexane
-
C18 SPE cartridge
-
Methanol
-
30% Isopropanol in hexane
Procedure:
-
Liquid-Liquid Extraction:
-
To 200 µL of plasma, add deuterated internal standards.
-
Add 2 mL of methanol:dichloromethane (2:1, v/v).
-
Vortex thoroughly for 5 minutes and centrifuge at 3000 x g for 10 minutes.
-
Collect the lower organic phase.
-
-
Saponification (optional, for total sterols):
-
Dry the organic phase under nitrogen.
-
Reconstitute in 1 mL of 1 M KOH in 90% ethanol and incubate at 60°C for 1 hour.
-
After cooling, add 1 mL of water and 2 mL of hexane. Vortex and centrifuge.
-
Collect the upper hexane layer and dry under nitrogen.
-
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Reconstitute the dried extract from the previous step in 1 mL of toluene and load it onto the SPE cartridge.
-
Wash the cartridge with 2 mL of hexane to remove non-polar lipids.
-
Elute the phytosterols with 8 mL of 30% isopropanol in hexane.
-
Dry the eluate under nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in phytosterol LC-MS analysis.
Caption: Logical relationship of sample preparation strategies for matrix effect reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of plant hormones by standard addition method [protocols.io]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. waters.com [waters.com]
- 12. apps.thermoscientific.com [apps.thermoscientific.com]
- 13. benchchem.com [benchchem.com]
- 14. waters.com [waters.com]
- 15. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lipidmaps.org [lipidmaps.org]
- 17. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing 24-Methylcholesterol Oxidation During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the oxidation of 24-Methylcholesterol during sample preparation. Minimizing the formation of oxidative artifacts is critical for accurate quantification and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound oxidation during sample preparation?
A1: The oxidation of this compound, a type of phytosterol, is primarily influenced by several factors during sample preparation:
-
Exposure to Atmospheric Oxygen: The presence of oxygen can lead to the formation of reactive oxygen species (ROS) that readily attack the sterol structure.[1][2]
-
Elevated Temperatures: High temperatures, often used in steps like saponification and derivatization, can accelerate oxidation rates.[3][4][5]
-
Exposure to Light: Certain wavelengths of light, particularly UV light, can promote photo-oxidation.[2][3][6][7]
-
Presence of Pro-oxidants: Metal ions and other reactive chemical species in the sample matrix can catalyze oxidation reactions.[2]
-
Harsh Chemical Treatments: Extreme pH conditions during extraction or saponification can contribute to sterol degradation.[4]
Q2: What are the most common oxidation products of this compound I should be aware of?
A2: While specific to this compound, the oxidation products are analogous to those of other phytosterols (B1254722) and cholesterol. Common oxidation products, often referred to as oxysterols, include various hydroxyl, keto, and epoxy derivatives.[8][9] For phytosterols in general, these include 7-ketosterols, 7α/β-hydroxysterols, and 5,6α/β-epoxysterols.[8][10] The presence of these compounds in your sample, especially in controls, can be an indicator of artifactual oxidation during sample preparation.[11]
Q3: How can I prevent oxidation during sample storage?
A3: Proper storage is the first line of defense against oxidation.
-
Temperature: Samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C for long-term stability.[11] Storage at -20°C is not recommended as it may not sufficiently slow down degradation.[12]
-
Inert Atmosphere: Store samples under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[1][11]
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect samples from light.[6][7]
-
Antioxidants: Consider adding an antioxidant to the sample matrix before freezing if the experimental design allows.
Troubleshooting Guides
Problem 1: High levels of oxidized this compound detected in all samples, including negative controls.
This is a strong indication that oxidation is occurring during your sample preparation workflow.
| Possible Cause | Recommended Action | Supporting Evidence |
| Oxidation during extraction | Perform all extraction steps on ice using pre-chilled solvents. Purge all tubes with nitrogen or argon gas before sealing to minimize exposure to air.[11] | Working in a cold environment and under an inert atmosphere significantly reduces the rate of oxidative reactions.[1][13] |
| Use of harsh saponification conditions | If saponification is necessary, opt for a "cold saponification" method (e.g., overnight at room temperature) instead of heating.[11] | High temperatures during saponification can lead to the degradation of sterols and the formation of oxidation artifacts.[12] |
| Absence of antioxidants | Add an antioxidant such as Butylated Hydroxytoluene (BHT) or a tocopherol to the extraction and storage solvents. A common concentration for BHT is 50 µg/mL.[11][14] | BHT is a synthetic antioxidant that effectively scavenges free radicals, preventing the oxidation of lipids.[15][16][17] |
Problem 2: Inconsistent or poor recovery of this compound across replicates.
This can be due to variable oxidation rates between samples.
| Possible Cause | Recommended Action | Supporting Evidence |
| Variable exposure to air | Standardize the procedure to ensure each sample has minimal and consistent exposure to air. Working in a glove box under an inert atmosphere can provide the most consistent results.[11] | Consistent handling minimizes variability in the extent of oxidation between samples. |
| Inconsistent timing of sample processing | Process samples in smaller, manageable batches to ensure that the time from thawing to final analysis is consistent for all samples.[11] | Prolonged processing times increase the opportunity for time-dependent oxidative degradation.[13] |
| Degradation during derivatization (for GC-MS) | Optimize derivatization conditions. High temperatures during this step can contribute to artifact formation.[11] Consider using LC-MS which may not require a derivatization step.[10][18][19] | GC-MS often requires derivatization at elevated temperatures, which can be a source of oxidative artifacts. LC-MS analysis at milder temperatures can circumvent this issue.[10][19] |
Experimental Protocols
Protocol 1: Lipid Extraction with Oxidation Protection
This protocol is a modification of the Folch method, incorporating steps to minimize this compound oxidation.
-
Prepare Extraction Solvent: Prepare a solution of chloroform/methanol (2:1, v/v) containing 50 µg/mL of Butylated Hydroxytoluene (BHT). This solution should be prepared fresh.[11]
-
Homogenization: Place the tissue or cell sample (e.g., 100 mg) in a glass homogenizing tube on ice. Add 20 volumes of the cold extraction solvent (e.g., 2 mL for 100 mg of tissue).
-
Inert Atmosphere: Purge the headspace of the tube with nitrogen or argon gas and cap tightly.[11]
-
Homogenize: Thoroughly homogenize the sample while keeping it on ice.
-
Phase Separation: Transfer the homogenate to a glass centrifuge tube. Add 0.25 volumes of a cold 0.9% NaCl solution (e.g., 0.5 mL). Purge the headspace with nitrogen/argon, cap, and vortex vigorously for 2 minutes.[11]
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Drying and Storage: Dry the collected organic phase under a stream of nitrogen. For storage, reconstitute the lipid extract in a suitable solvent containing BHT and store at -80°C under an inert atmosphere.[1]
Protocol 2: Cold Saponification
This method is for the hydrolysis of sterol esters while minimizing heat-induced oxidation.
-
Preparation: To the dried lipid extract, add 2 mL of 1 M KOH in ethanol (B145695) containing 0.1% BHT.
-
Incubation: Purge the tube with nitrogen, seal tightly, and incubate at room temperature (20-25°C) for 18-22 hours in the dark.[12][20]
-
Extraction of Unsaponifiables: After incubation, add 2 mL of water and 3 mL of hexane (B92381). Vortex thoroughly for 2 minutes.
-
Phase Separation: Centrifuge at 1,500 x g for 5 minutes to separate the phases.
-
Collection: Collect the upper hexane layer containing the unsaponifiable lipids (including this compound).
-
Repeat Extraction: Repeat the hexane extraction two more times to ensure complete recovery.
-
Washing: Combine the hexane extracts and wash with an equal volume of water to remove any remaining KOH.
-
Drying: Dry the final hexane extract under a stream of nitrogen before proceeding to analysis.
Data Presentation
The following table summarizes the impact of different conditions on sterol stability. While specific data for this compound is limited, these findings for cholesterol and other phytosterols are highly relevant.
Table 1: Effect of Saponification Conditions on Sterol Recovery
| Compound | Saponification Condition | Relative Recovery (%) | Reference |
| Cholesterol | 1 M KOH, 18h, 24°C (Control) | 100 | [12] |
| Cholesterol | 1 M KOH, 18h, 37°C | ~95 | [12] |
| Cholesterol | 1 M KOH, 3h, 45°C | ~90 | [12] |
| 7-Ketocholesterol | 1 M KOH, 18h, 24°C (Control) | 100 | [12] |
| 7-Ketocholesterol | 1 M KOH, 18h, 37°C | ~53 | [12] |
| 7-Ketocholesterol | 1 M KOH, 3h, 45°C | ~49 | [12] |
| β-Sitosterol | 1 M KOH, 18h, 24°C (Control) | 100 | [12] |
| β-Sitosterol | 1 M KOH, 18h, 37°C | ~94 | [12] |
| β-Sitosterol | 1 M KOH, 3h, 45°C | ~85 | [12] |
Note: This data illustrates the greater stability of sterols under milder temperature conditions during saponification.
Visualizations
Caption: Experimental workflow with key points of potential this compound oxidation.
Caption: Troubleshooting workflow for identifying sources of this compound oxidation.
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring the formation of cholesterol oxidation products in model systems using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Different Storage Conditions on Lipid Stability in Mice Tissue Homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cholesterol oxidation: health hazard and the role of antioxidants in prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is BHT in Food? Benefits & Uses in Food Preservation [elchemy.com]
- 16. zanchenglife.com [zanchenglife.com]
- 17. essfeed.com [essfeed.com]
- 18. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - UBC Library Open Collections [open.library.ubc.ca]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Analysis of Beta-Sitosterol and 24-Methylcholesterol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of co-elution between beta-sitosterol (B1209924) and 24-methylcholesterol during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the co-elution of beta-sitosterol and this compound a common problem?
A1: Beta-sitosterol and this compound (often referred to as campesterol) are structural isomers with very similar physicochemical properties, including polarity and volatility. This similarity makes their separation by traditional chromatographic techniques challenging, often resulting in overlapping or completely co-eluting peaks.
Q2: What are the primary analytical techniques used for the analysis of these sterols?
A2: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is the most prevalent and powerful technique for the separation, identification, and quantification of phytosterols (B1254722).[1][2] High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are also utilized and can offer alternative selectivities.[2][3]
Q3: Is derivatization necessary for the GC analysis of beta-sitosterol and this compound?
A3: Yes, derivatization is a critical step for GC analysis of sterols.[4] Due to their low volatility, sterols need to be chemically modified to increase their volatility and improve their chromatographic peak shape.[1][5] The most common method is silylation to form trimethylsilyl (B98337) (TMS) ethers.[1][6]
Q4: Can mass spectrometry help even if the peaks are co-eluting?
A4: Absolutely. Even with chromatographic co-elution, a mass spectrometer can differentiate and quantify the individual compounds if they produce unique fragment ions.[4] By operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, you can selectively detect and quantify each sterol based on its specific mass-to-charge ratio (m/z).[4]
Troubleshooting Guides
Issue 1: Poor Peak Resolution and Co-elution
Question: My GC-MS analysis shows a single, broad peak for beta-sitosterol and this compound. How can I improve their separation?
Answer:
Troubleshooting & Optimization:
-
Optimize GC Temperature Program:
-
Problem: The temperature ramp rate may be too fast, not allowing sufficient time for the column to resolve the two isomers.
-
Solution: Try a slower temperature ramp rate (e.g., decrease from 10°C/min to 2-3°C/min) in the elution range of the sterols. You can also introduce an isothermal hold at a temperature just below their elution temperature to improve separation.[7]
-
-
Adjust Carrier Gas Flow Rate:
-
Problem: The carrier gas flow rate might not be optimal for the column dimensions, leading to band broadening.
-
Solution: Determine the optimal flow rate for your GC column. While it may seem counterintuitive, sometimes increasing the linear velocity can lead to sharper peaks and better resolution.[7]
-
-
Select an Appropriate GC Column:
-
Problem: The stationary phase of your current column may not have the necessary selectivity for these isomers.
-
Solution: Consider using a different GC column with a different stationary phase. While many standard non-polar columns are used, a mid-polarity column might offer better selectivity. For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolving power.[8]
-
-
Utilize Mass Spectrometry for Deconvolution:
-
Problem: Complete chromatographic separation may not be achievable with your current setup.
-
Solution: If unique fragment ions exist for beta-sitosterol and this compound, use the mass spectrometer's capabilities for quantification. Operate in SIM or MRM mode to monitor for these specific ions, allowing for selective detection and quantification even with overlapping peaks.[4]
-
Issue 2: Peak Tailing and Broadening for Sterol Peaks
Question: My sterol peaks are exhibiting significant tailing and broadening. What could be the cause and how can I fix it?
Answer:
Troubleshooting & Optimization:
-
Check for Active Sites:
-
Problem: Active sites in the injector liner, column, or packing material can interact with the polar hydroxyl group of the sterols, causing peak tailing.
-
Solution: Ensure proper deactivation of the GC inlet and use a high-quality, deactivated GC column. Regularly replace the inlet liner and septum to prevent the build-up of non-volatile residues that can create active sites.[4]
-
-
Verify Complete Derivatization:
-
Problem: An incomplete derivatization reaction will leave some sterols with free hydroxyl groups, which are more polar and can interact with active sites, leading to tailing. Incomplete silylation can even result in two peaks for a single sterol.[4]
-
Solution: Ensure the sample is completely dry before adding the derivatization reagent, as moisture can deactivate silylating agents.[4] Optimize the derivatization conditions, including the reagent-to-sample ratio, reaction temperature, and time, to ensure a complete reaction.
-
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis
This protocol outlines a general procedure for the extraction and derivatization of sterols from a biological matrix.
-
Saponification:
-
To a known amount of sample, add an internal standard (e.g., 5α-cholestane).
-
Add a solution of ethanolic potassium hydroxide (B78521) (e.g., 2M KOH in 90% ethanol).
-
Heat the mixture at a high temperature (e.g., 80°C) for 1 hour to hydrolyze sterol esters.[9][10]
-
-
Extraction:
-
After cooling, add water and perform a liquid-liquid extraction with an organic solvent like n-hexane or toluene.[11]
-
Repeat the extraction multiple times to ensure complete recovery of the unsaponifiable fraction containing the free sterols.
-
Combine the organic layers and wash with water to remove any remaining base.
-
-
Drying and Derivatization:
-
Dry the extracted organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under a stream of nitrogen.
-
Ensure the residue is completely dry.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and an anhydrous solvent like pyridine.[12][13]
-
Incubate the mixture at a suitable temperature (e.g., 70°C) for a sufficient time (e.g., 30-60 minutes) to ensure complete derivatization.[12]
-
Protocol 2: GC-MS Analysis
This provides a starting point for developing a GC-MS method for derivatized sterols.
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column such as a DB-1 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.[13]
-
Oven Temperature Program:
-
Injector: Splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (e.g., m/z 50-600) for initial identification.
-
Selective Detection: For quantification, use SIM mode, monitoring specific ions for beta-sitosterol-TMS and this compound-TMS.
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters from validated methods for sterol analysis.
Table 1: GC-MS Method Performance for Phytosterol Analysis
| Parameter | Beta-Sitosterol | This compound (Campesterol) | Reference |
| Limit of Detection (LOD) | 0.01 - 0.12 mg/100g | 0.01 - 0.12 mg/100g | [9] |
| Limit of Quantification (LOQ) | 0.04 - 0.40 mg/100g | 0.04 - 0.40 mg/100g | [9] |
| Recovery | 91.4 - 106.0% | 91.4 - 106.0% | [9] |
| Repeatability (RSDr) | 3.70 - 43.9% | 3.93 - 17.3% | [10] |
| Reproducibility (RSDR) | 5.27 - 43.9% | 7.97 - 22.6% | [10] |
Table 2: LC-MS/MS Method Performance for Phytosterol Analysis
| Parameter | Beta-Sitosterol | This compound (Campesterol) | Reference |
| Limit of Detection (LOD) | 1 ng/mL | 1 ng/mL | [14] |
| Limit of Quantification (LOQ) | 10 ng/mL | 10 ng/mL | [14] |
| Linearity Range | 10 - 2000 ng/mL | 10 - 2000 ng/mL | [14] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | [14] |
Visualizations
Caption: Experimental workflow for sterol analysis.
Caption: Troubleshooting logic for co-elution.
References
- 1. aocs.org [aocs.org]
- 2. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity [mdpi.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. benchchem.com [benchchem.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Campesterol, Stigmasterol, and Beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous measurement of phytosterols (campesterol and beta-sitosterol) and 7-ketocholesterol in human lipoproteins by capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC-MS/MS method for β-sitosterol, campesterol, stigmasterol quantitation. [wisdomlib.org]
Technical Support Center: Enhancing Sterol Ionization in ESI-MS
Welcome to the technical support center for sterol analysis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the ionization efficiency of sterols in Electrospray Ionization-Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: Why are sterols inherently difficult to analyze with ESI-MS?
A1: Sterols, such as cholesterol, are neutral, nonpolar molecules that lack easily ionizable functional groups.[1][2] Electrospray ionization (ESI) is most effective for polar and pre-charged analytes, making it poorly suited for neutral lipids.[2][3] Consequently, underivatized sterols ionize inefficiently in ESI, often leading to low sensitivity and poor signal intensity.[4][5][6] In contrast, Atmospheric Pressure Chemical Ionization (APCI) is generally more effective for compounds with low to moderate polarity, like sterols.[3][4][7]
Q2: What are the primary strategies to improve the ESI-MS signal for sterols?
A2: The two main strategies are chemical derivatization and promoting adduct formation. Derivatization involves chemically modifying the sterol molecule to add a permanently charged or easily ionizable group.[8][9] Adduct formation involves using mobile phase additives that coordinate with the sterol molecule, forming a charged complex (e.g., [M+NH₄]⁺ or [M+Na]⁺) that can be readily detected by the mass spectrometer.[8][10]
Q3: Is derivatization always necessary for sterol analysis by LC-MS?
A3: While not always mandatory, derivatization is highly recommended for enhancing ionization efficiency and improving chromatographic performance, especially for ESI-MS.[11][12] For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization (e.g., silylation) is required to increase the volatility of sterols.[11][13] LC-MS/MS methods, particularly with APCI, can sometimes analyze sterols in their native form, but derivatization often provides superior sensitivity and selectivity in ESI.[14]
Q4: Which ionization source is generally better for sterol analysis: ESI or APCI?
A4: APCI is generally considered more suitable and effective for the analysis of neutral, low-polarity compounds like sterols, often providing significantly better sensitivity and more stable signals compared to ESI.[3][4][7] ESI is known to be more susceptible to ion suppression from complex biological matrices when analyzing sterols.[7][15] A newer technique, Tube Plasma Ionization (TPI), has also shown performance comparable to APCI and superior sensitivity to ESI for sterol analysis.[3][7]
Troubleshooting Guides
Issue 1: Poor Sensitivity and Low Signal Intensity for Sterol Analytes
This is the most common issue encountered during sterol analysis by ESI-MS. The workflow below can help diagnose and resolve the problem.
Caption: Decision tree for troubleshooting low signal intensity in sterol ESI-MS analysis.
-
Potential Cause: Inefficient ionization due to the neutral character of sterols.[1][4]
-
Solution: For LC-MS, consider switching from an ESI source to an APCI or TPI source, as they are generally more effective for sterols.[7][11] If ESI must be used, chemical derivatization is highly recommended to introduce a charged moiety to the sterol molecule.[9][12] Reagents like acetyl chloride, picolinyl esters, or Girard reagents can significantly enhance the ESI signal.[1][16]
-
-
Potential Cause: Ion suppression from matrix components.[11]
-
Solution: Complex biological samples contain high concentrations of other lipids (like phospholipids) that can co-extract with sterols and suppress their ionization.[15] Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove these interferences.[11][17] Diluting the sample may also lessen matrix effects, provided the sterol concentration remains above the limit of quantification.[15]
-
-
Potential Cause: Suboptimal mobile phase composition.
-
Solution: If not using derivatization, ensure the mobile phase contains an additive to promote adduct formation. Ammonium acetate (B1210297) or ammonium formate (B1220265) (typically 5-10 mM) is commonly used to form [M+NH₄]⁺ adducts, which are stable and readily detected.[4][5][6] Alternatively, adding sodium salts (e.g., sodium acetate) can be used to form [M+Na]⁺ adducts.[1][10]
-
Issue 2: My Mass Spectrum Shows Unexpected or Unstable Adduct Profiles
-
Potential Cause: High concentration of inorganic ions in the sample.
-
Solution: Biological samples can contain varying levels of sodium and potassium salts. In ESI-MS, this can lead to competition between the formation of protonated molecules ([M+H]⁺), ammonium adducts ([M+NH₄]⁺), and sodium/potassium adducts ([M+Na]⁺, [M+K]⁺), complicating spectra and compromising quantitative accuracy.[18][19] Ensure consistent sample preparation to minimize variations in salt concentration between samples and standards. If possible, use a desalting step during sample cleanup.
-
-
Potential Cause: In-source fragmentation.
-
Solution: Sterols readily lose water in the ion source, leading to the detection of dehydrated ions ([M+H-H₂O]⁺) which can sometimes be the base peak.[4] Cholesteryl esters can fragment in-source to produce a cholestadiene ion (m/z 369.3), which can also be generated from free cholesterol, complicating analysis.[20] Optimize source parameters like temperature and voltages to minimize fragmentation. Using milder conditions can help preserve the intact molecular or adduct ion.
-
Issue 3: Co-elution of Structurally Similar Sterol Isomers
-
Potential Cause: Insufficient chromatographic resolution.
-
Solution: Many sterols are positional isomers, making them difficult to separate with standard C18 columns.[17] To improve separation, consider using a pentafluorophenyl (PFP) stationary phase, which can provide alternative selectivity for sterols.[11][21] Additionally, optimize the mobile phase gradient, flow rate, and column temperature to enhance resolution.[11]
-
Data Presentation: Comparison of Ionization Enhancement Strategies
Table 1: Quantitative Comparison of Ionization Sources for Sterol Analysis
| Ionization Source | Relative Sensitivity (Compared to ESI) | Susceptibility to Ion Suppression | Common Adducts/Ions Formed | Reference(s) |
| ESI | Baseline (1x) | High | [M+NH₄]⁺, [M+Na]⁺, [M+H-H₂O]⁺ | [3][7] |
| APCI | Up to >137x higher | Low to Moderate | [M+H-H₂O]⁺, [M+H]⁺ | [4][7][22] |
| TPI | Comparable to APCI, > ESI | Low to Moderate | [M+H-H₂O]⁺, [M+H]⁺ | [3][7] |
Table 2: Performance of Selected Derivatization Reagents for Sterol LC-MS
| Derivatization Reagent | Ionization Enhancement | Resulting Ion | Key Advantage | Reference(s) |
| Acetyl Chloride | Significant | Acetylated [M+NH₄]⁺ | Allows parallel analysis of free sterols and cholesteryl esters.[23] | [23] |
| Girard P Reagent | High | Quaternary Ammonium Ion | Introduces a permanent positive charge, excellent for MS/MS.[9] | [9] |
| Picolinyl Esters | Significant | [M+H]⁺ or [M+Na]⁺ | Produces diagnostic fragments in MS/MS for structural elucidation.[1][4] | [1][4] |
| PTAD | High | PTAD-Sterol Adduct | Highly sensitive for sterols with a conjugated diene system.[7][24] | [7][24] |
Experimental Protocols & Workflows
A successful analysis begins with robust and reproducible sample preparation. The following diagram outlines a general workflow for sterol analysis from biological matrices.
Caption: A typical experimental workflow for preparing samples for sterol analysis by LC-MS.
Protocol 1: Lipid Extraction and SPE Cleanup
This protocol is adapted from established methods for extracting sterols from cultured cells.[25][26]
-
Sample Collection: Harvest approximately 5-10 million cells into a glass tube.
-
Internal Standard Addition: Add deuterated internal standards (e.g., cholesterol-d7) to the sample to allow for accurate quantification.[17]
-
Lipid Extraction (Bligh-Dyer):
-
Add 6 mL of a 1:2 (v/v) chloroform (B151607):methanol (B129727) solution to the cell suspension.[25]
-
Vortex the tube vigorously for 10 seconds.
-
Add 2 mL of chloroform and 2 mL of PBS. Vortex again for 10 seconds.
-
Centrifuge at ~1400 x g for 5 minutes to separate the phases.[25]
-
Carefully collect the lower organic phase containing the lipids into a clean glass vial.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a 100 mg silica (B1680970) SPE cartridge with 2 mL of hexane (B92381).[26]
-
Resuspend the dried lipid extract in 1 mL of hexane or toluene (B28343) and apply it to the SPE cartridge.[25][26]
-
Wash the cartridge with 1 mL of hexane to remove highly nonpolar lipids like cholesteryl esters.[25]
-
Elute the free sterol fraction with 8 mL of 30% isopropanol (B130326) in hexane.[25][26]
-
Dry the eluted sterol fraction under nitrogen.
-
Protocol 2: Derivatization with Acetyl Chloride
This method converts free cholesterol to cholesteryl acetate, which can be analyzed in parallel with other cholesteryl esters.[12]
-
Preparation: Ensure the dried sterol fraction from Protocol 1 is completely free of water.
-
Reaction:
-
Reconstitute the dried sterols in a solution of chloroform/methanol.
-
Add acetyl chloride. The reaction converts free cholesterol to cholesteryl acetate (CE 2:0).
-
Note: Reaction conditions (time, temperature, concentration) must be carefully optimized to ensure complete conversion of free cholesterol without causing transesterification of existing cholesteryl esters.[23]
-
-
Quenching: Stop the reaction by adding a suitable quenching agent.
-
Final Step: Dry the sample and reconstitute it in the initial mobile phase for LC-MS analysis.
Protocol 3: Enhancing Ionization via Mobile Phase Modification
This approach uses additives to promote the formation of charged adducts in the ESI source.
-
Mobile Phase A Preparation: Prepare an aqueous mobile phase (e.g., water) containing 5-10 mM ammonium acetate.[5][27]
-
Mobile Phase B Preparation: Prepare an organic mobile phase (e.g., methanol or acetonitrile/isopropanol) also containing 5-10 mM ammonium acetate.[5][27]
-
LC-MS Analysis:
-
Reconstitute the dried, cleaned-up sterol extract (from Protocol 1) in the initial mobile phase mixture.
-
Inject the sample onto a reverse-phase C18 or PFP column.[5][21]
-
Run a suitable gradient to separate the sterols.
-
Operate the mass spectrometer in positive ion mode, monitoring for the [M+NH₄]⁺ ions of your target sterols. The instrument will detect the ammonium adducts formed in the ESI source.[4][6]
-
References
- 1. Direct analysis of sterols by derivatization matrix-assisted laser desorption/ionization time-of-flight mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decoding the signal response of steroids in electrospray ionization mode (ESI-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Sterol analysis in cancer cells using atmospheric pressure ionization techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sterol Analysis by Quantitative Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Evaluation of novel derivatisation reagents for the analysis of oxysterols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Analysis of Free and Esterified Sterol Content and Composition in Seeds Using GC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. lipidmaps.org [lipidmaps.org]
- 26. lipidmaps.org [lipidmaps.org]
- 27. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
selecting an internal standard for 24-Methylcholesterol quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of 24-methylcholesterol.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound quantification?
A1: The gold standard for an internal standard (IS) in mass spectrometry-based quantification is a stable isotope-labeled (SIL) version of the analyte, such as deuterated this compound (e.g., campesterol-d3). A SIL IS is chemically and physically almost identical to the analyte, ensuring it behaves similarly during sample preparation (extraction, derivatization) and analysis (chromatography, ionization). This provides the most accurate correction for analyte loss or signal variation.
Q2: Are there alternatives to deuterated internal standards for this compound analysis?
A2: Yes, if a deuterated standard is unavailable or cost-prohibitive, several alternatives can be considered:
-
Structural Isomers: Compounds with the same molecular formula but a different structure, such as epicholestanol, can be effective. Their similar chemical properties often lead to comparable behavior during analysis.
-
Non-endogenous Sterols: Sterols that are not naturally present in the sample matrix, like 5α-cholestane, are commonly used, particularly for GC-FID analysis.
It is crucial to validate the chosen alternative to ensure it provides acceptable accuracy and precision for your specific application.
Q3: Is derivatization necessary for the analysis of this compound?
A3: Derivatization is typically required for Gas Chromatography (GC)-based methods. This compound is a relatively non-volatile compound, and derivatization, commonly silylation to form a trimethylsilyl (B98337) (TMS) ether, increases its volatility, improving chromatographic peak shape and sensitivity. For Liquid Chromatography (LC)-based methods, derivatization is generally not necessary, which simplifies sample preparation.
Q4: What are the key considerations when developing a quantification method for this compound?
A4: Key considerations include:
-
Choice of Analytical Technique: GC-MS is a robust and widely used technique but requires derivatization. LC-MS/MS offers high sensitivity and specificity without the need for derivatization, simplifying sample preparation.
-
Sample Preparation: A robust sample preparation protocol is critical for accurate and reproducible results. This typically involves saponification to release esterified sterols, followed by liquid-liquid or solid-phase extraction to isolate the sterol fraction.
-
Internal Standard Selection and Validation: As discussed, the choice of internal standard is critical. Its performance must be thoroughly validated to ensure it effectively corrects for variability.
-
Management of Matrix Effects: Biological matrices are complex and can interfere with the ionization of the analyte and internal standard in LC-MS/MS, leading to ion suppression or enhancement. Strategies to mitigate matrix effects include thorough sample cleanup, chromatographic separation from interfering components, and the use of a co-eluting SIL internal standard.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability in Internal Standard Peak Area | Inconsistent spiking of the internal standard. Degradation of the internal standard during sample processing. Instrumental issues (e.g., injector, ion source). | Ensure precise and consistent addition of the internal standard using calibrated pipettes. Verify the stability of the internal standard under the experimental conditions (e.g., saponification, derivatization). Perform routine instrument maintenance. |
| Poor Recovery of Analyte and/or Internal Standard | Inefficient extraction procedure. Adsorption of sterols to surfaces. | Optimize the extraction solvent, pH, and extraction time. Silanize glassware and use low-adsorption vials and pipette tips to minimize surface binding. |
| Inaccurate Quantification (Bias) | Inappropriate internal standard that does not track the analyte's behavior. Consistent matrix effects (ion suppression or enhancement). | Use a stable isotope-labeled internal standard if possible. If using an analog, ensure it co-elutes and responds similarly to the analyte. Employ strategies to mitigate matrix effects, such as sample dilution, improved sample cleanup, or matrix-matched calibration standards. |
| Poor Chromatographic Peak Shape (e.g., Tailing) | Active sites on the GC liner or column. Incomplete derivatization (for GC-MS). Inappropriate mobile phase or column for LC. | Use a deactivated liner and perform regular column maintenance. Optimize derivatization conditions (reagent, temperature, time). Adjust mobile phase composition or select a more suitable LC column. |
| Co-elution of this compound with Isomers | Insufficient chromatographic resolution. | Optimize the GC temperature program or LC gradient to improve separation. Consider using a column with a different selectivity. |
Experimental Protocols
Protocol 1: Quantification of this compound by GC-MS
This protocol outlines a general procedure for the quantification of this compound in biological samples using GC-MS with an internal standard.
1. Materials and Reagents:
-
This compound standard
-
Internal Standard (e.g., 5α-cholestane, epicoprostanol, or deuterated this compound)
-
Hexane (B92381), Ethanol, Methanol (HPLC grade)
-
Potassium Hydroxide (KOH)
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
2. Sample Preparation:
-
To your sample, add a known amount of the internal standard.
-
Perform saponification by adding ethanolic KOH and heating at 90°C for 1 hour.
-
After cooling, add water and extract the unsaponifiable lipids with hexane (repeat 3 times).
-
Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
To the dried extract, add pyridine and the BSTFA with 1% TMCS derivatization reagent.
-
Heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ethers.
3. GC-MS Conditions:
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 180°C, hold for 1 min, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 10 min.
-
MS System: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for TMS-derivatized this compound and the internal standard.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Quantify this compound in the samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general method for the quantification of this compound in biological matrices without derivatization.
1. Materials and Reagents:
-
This compound standard
-
Internal Standard (Deuterated this compound is highly recommended)
-
Methanol, Acetonitrile, Isopropanol, Water (LC-MS grade)
-
Formic Acid
2. Sample Preparation:
-
Add a known amount of the deuterated internal standard to the sample.
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
3. LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: Start at 70% B, ramp to 100% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
MS System: Triple quadrupole mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source (positive ion mode).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, a potential transition is m/z 383.3 -> 365.3 ([M+H-H₂O]⁺ -> [M+H-H₂O-H₂O]⁺).
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Quantitative Data Summary
The following tables provide representative performance data for the quantification of phytosterols (B1254722) using different analytical techniques. Actual results may vary depending on the specific instrumentation, matrix, and experimental conditions.
Table 1: Representative Performance Data for LC-MS/MS Quantification of a Phytosterol
| Parameter | Typical Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Table 2: Representative Performance Data for GC-MS Quantification of a Phytosterol
| Parameter | Typical Value |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 15% |
Visualizations
Caption: Decision workflow for selecting and validating an internal standard.
Caption: Comparison of GC-MS and LC-MS/MS experimental workflows.
Technical Support Center: Optimizing GC Temperature Ramps for Sterol Separation
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their gas chromatography (GC) methods for better sterol separation.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of sterols necessary before GC analysis?
A1: Sterols in their native form are not volatile enough for gas chromatography. Derivatization, typically by converting the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether or an acetate (B1210297) ester, is essential to increase their volatility and thermal stability.[1] This process leads to improved peak shape, better reproducibility, and reduced interaction with the stationary phase, which minimizes peak tailing.[1] Silylation to form TMS-ethers is a very common and effective method.[2]
Q2: What is the most common type of GC column for separating sterols?
A2: Low- to mid-polarity columns are generally preferred. The most common stationary phase is a 95% dimethyl-, 5% diphenyl-polysiloxane (e.g., DB-5 or HP-5ms), which can provide baseline separation for many sterol/stanol peaks.[1][3] For more complex mixtures or difficult separations, such as those containing Δ7-sterols or critical pairs like β-sitosterol and sitostanol, a mid-polarity or higher-polarity column may be necessary to achieve better resolution.[2][4][5]
Q3: What are the typical injector and detector settings for sterol analysis?
A3: A split/splitless injector is commonly used, with temperatures typically set between 250°C and 300°C.[1][2] The choice between split and splitless mode depends on the analyte concentration. For detection, a Flame Ionization Detector (FID) is robust and widely used, with temperatures usually set between 280°C and 325°C.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is also frequently employed for definitive peak identification.[1][5]
Q4: Is temperature programming always necessary for sterol separation?
A4: While an isothermal (constant temperature) analysis might suffice for simple mixtures where sterols have very different boiling points, temperature programming is generally preferred for complex samples.[1][6] A temperature program allows for the effective separation of a wide range of sterols in a single run, improves the peak shape of later-eluting compounds, and can reduce the overall analysis time.[1][6][7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your GC experiments for sterol separation.
Problem 1: Poor Resolution and Co-eluting Peaks
Poor resolution is a common challenge, especially with structurally similar sterols like campesterol (B1663852) and stigmasterol, or β-sitosterol and sitostanol.[1][4] Here is a systematic approach to optimize your temperature program for better separation.
Systematic Approach to Improving Resolution:
-
Lower the Initial Oven Temperature: A lower starting temperature enhances the separation of early-eluting peaks.[1][8] For splitless injections, a good starting point is to set the initial oven temperature 10-30°C below the boiling point of the injection solvent to improve analyte focusing.[1]
-
Reduce the Temperature Ramp Rate: A slower temperature ramp increases the time analytes interact with the stationary phase, which can significantly improve separation.[1][4][6] If a critical pair of peaks is co-eluting, try halving the ramp rate to observe the effect on their resolution.[1] However, be aware that this will increase the total analysis time.[8]
-
Introduce a Mid-Ramp Isothermal Hold: If a specific pair of peaks is difficult to resolve, you can add an isothermal (constant temperature) hold in the middle of your temperature ramp.[1] The optimal temperature for this hold is typically about 45°C below the elution temperature of the critical pair.[1]
-
Utilize Multiple Ramps: For complex samples, using multiple, distinct ramp rates can be effective. A slow initial ramp can separate early eluting compounds, followed by a faster ramp to elute late-eluting compounds more quickly.[8]
Caption: Logic for optimizing a GC temperature ramp.
Problem 2: Peak Tailing
Peak tailing, where the latter half of the peak is drawn out, can be caused by several factors.
-
Cause: Active sites in the GC system (e.g., inlet liner, column connections) can interact with the sterol's hydroxyl group if derivatization is incomplete.[9]
-
Cause: In splitless injection, if the initial oven temperature is too high, it can prevent proper "solvent focusing" at the head of the column.[1]
-
Solution: Ensure the initial oven temperature is set 10-30°C below the boiling point of your sample solvent to allow for the "solvent effect," which helps focus the analyte band.[1]
-
-
Cause: Column degradation or contamination.
-
Solution: Condition the column by baking it out. If tailing persists, trim the first few inches from the column inlet or replace the column entirely.[10]
-
Problem 3: Peak Fronting
Peak fronting, which often appears as a "shark fin" shape, is most commonly caused by column overload.
-
Cause: Too much sample has been introduced onto the column.
Caption: Troubleshooting workflow for common GC peak issues.
Data Presentation
Table 1: Typical GC Parameters for Sterol Analysis
| Parameter | Typical Setting | Rationale / Notes |
| Injector Type | Split/Splitless | Allows for flexibility based on sample concentration. |
| Injector Temp. | 250 - 300°C | Ensures rapid volatilization of derivatized sterols.[1][2] |
| Column Phase | 95% Dimethyl, 5% Diphenyl-polysiloxane (e.g., DB-5) | Good general-purpose column for sterol separation.[1][3] |
| Carrier Gas | Helium or Hydrogen | Hydrogen can provide faster analysis times. |
| Detector Type | Flame Ionization (FID) or Mass Spectrometry (MS) | FID is robust for quantification; MS provides definitive identification.[1] |
| Detector Temp. | 280 - 325°C (FID) | Prevents condensation of analytes in the detector.[1][2] |
Table 2: Example Temperature Programs for Sterol Separation
| Program | Initial Temp. | Ramp 1 | Ramp 2 | Ramp 3 | Final Temp. & Hold | Application |
| Program A | 100°C (2 min hold) | 15°C/min to 180°C | 5°C/min to 250°C (3 min hold) | 20°C/min to 320°C | 320°C (12 min hold) | General separation of fatty acids and sterols as TMS derivatives.[11] |
| Program B | 65°C (2 min hold) | 15°C/min to 250°C | 5°C/min to 310°C | - | 310°C (6 min hold) | Analysis of cholesterol and oxysterols.[12] |
| Program C | 55°C (1 min hold) | 20°C/min to 255°C | 1.5°C/min to 283°C | 15°C/min to 300°C | 300°C (11 min hold) | High-resolution separation of phytosterols (B1254722) in vegetable oils.[13] |
Note: These programs are starting points and may require optimization for your specific application, column, and instrument.
Experimental Protocols
General Protocol for the GC Analysis of Sterols
This protocol provides a general workflow. Specific details should be optimized for your particular sample matrix and target sterols.
1. Sample Preparation (Saponification)
Saponification is required to release sterols from their esterified forms.[5][14]
-
Weigh approximately 0.5 g of the oil/fat sample into a flask.
-
Add an internal standard (e.g., 5α-cholestane) to quantify the results.[14]
-
Add 5 mL of 1 N KOH in methanol.[14]
-
Reflux the mixture at 100°C for 30 minutes.[14]
-
After cooling, extract the non-saponifiable fraction (containing the free sterols) twice using an organic solvent like diethyl ether.[14]
-
Combine the organic layers and wash with water to remove any remaining soap.
-
Evaporate the solvent under a stream of nitrogen until the sample is completely dry.
2. Derivatization (Silylation)
-
To the dried extract, add 0.2 mL of a 1:1 mixture of pyridine (B92270) and a silylating reagent (e.g., BSTFA + 1% TMCS).[2]
-
Cap the vial tightly and heat at 60-70°C for approximately one hour to form the TMS-ether derivatives.[2]
-
After cooling, the sample is ready for injection. It can be analyzed directly or diluted with a suitable solvent (e.g., hexane).
3. GC Analysis
-
Set up the GC with an appropriate column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm) and conditions as outlined in Table 1.
-
Establish a temperature program. A good starting or "scouting" gradient is to begin at a low temperature (e.g., 100°C), ramp at 10-15°C/min to a high final temperature (e.g., 300-320°C), and hold for 10 minutes to ensure all compounds elute.[11][15]
-
Inject 1 µL of the derivatized sample.
-
Analyze the resulting chromatogram. Identify peaks based on retention times relative to standards and quantify using the internal standard.[2]
-
Optimize the temperature ramp as described in the Troubleshooting section to improve the separation of any co-eluting peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. aocs.org [aocs.org]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 7. mastelf.com [mastelf.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Adduct Formation in Lipidomics for Accurate Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize adduct formation in their lipidomics experiments, leading to more accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are adducts in the context of lipidomics mass spectrometry?
A1: In lipidomics, adducts are ions formed when a lipid molecule associates with other ions present in the electrospray ionization (ESI) source.[1] Common adducts in positive ion mode include the protonated molecule [M+H]+, as well as adducts with ammonium (B1175870) [M+NH4]+, sodium [M+Na]+, and potassium [M+K]+.[2][3] In negative ion mode, common adducts include the deprotonated molecule [M-H]- and adducts with formate (B1220265) [M+HCOO]- or acetate (B1210297) [M+CH3COO]-.[4] The formation of these various adducts can split the signal of a single lipid into multiple peaks, complicating data analysis and affecting quantitative accuracy.[2]
Q2: How does adduct formation impact the quantification of lipids?
Q3: What are the primary sources of sodium and potassium adducts?
A3: Sodium and potassium ions are ubiquitous in laboratory environments and can be introduced at multiple stages of an experiment. Common sources include:
-
Glassware: Borosilicate glass can leach sodium and potassium ions into solvents.[5]
-
Solvents and Reagents: Even high-purity solvents can contain trace amounts of these ions.[5]
-
Sample Matrix: Biological samples naturally contain high concentrations of sodium and potassium salts.
-
LC System: Contamination within the HPLC/UPLC system, including tubing and fittings, can contribute to adduct formation.[6]
Q4: Is it better to promote a single adduct or account for multiple adducts?
A4: While promoting the formation of a single, consistent adduct can simplify data analysis, it may not be suitable for all lipid classes in a complex sample.[2] A more robust strategy for accurate quantification is to identify all significant adducts for a given lipid and sum their intensities.[2][3] For many neutral lipids, combining the intensities of [M+NH4]+ and [M+Na]+ adducts has been shown to provide quantification accuracy within 5% of the total ion abundance.[2][3]
Q5: Can in-source fragmentation be mistaken for adducts?
A5: Yes, in-source fragmentation (ISF) can generate ions with m/z values that may be misinterpreted as adducts or other lipid species.[7][8] This is a significant issue in lipidomics that can lead to misidentification and inaccurate quantification.[9] It is crucial to optimize ion source parameters to minimize ISF.[10][11]
Troubleshooting Guides
Guide 1: Identifying and Characterizing Unexpected Adducts
This guide provides a systematic approach to identifying the source of unexpected adducts in your lipidomics data.
Symptoms:
-
Multiple unexpected peaks for a single lipid standard.
-
Poor quantitative reproducibility.
-
Mass shifts that do not correspond to common adducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected adducts.
Experimental Protocol: Verifying Adduct Identity
-
Manual Inspection: Carefully examine the mass spectra of your lipid standards and biological samples. Calculate the mass difference between the expected molecular ion and the unexpected peaks.
-
Common Adducts Table: Compare these mass differences to a table of common adducts (see Table 1).
-
Isotopic Pattern Analysis: For suspected adducts, check for the correct isotopic pattern. For example, potassium adducts will have a characteristic 39K and 41K isotope pattern.
Table 1: Common Adducts in Positive Ion Mode ESI-MS
| Adduct Former | Chemical Formula | Exact Mass (Da) |
| Proton | H+ | 1.0073 |
| Ammonium | NH4+ | 18.0338 |
| Sodium | Na+ | 22.9892 |
| Potassium | K+ | 38.9632 |
Guide 2: Minimizing Sodium and Potassium Adducts
This guide provides practical steps to reduce contamination from sodium and potassium ions.
Troubleshooting Workflow:
Caption: Workflow for minimizing sodium and potassium adducts.
Experimental Protocols:
-
Protocol 2.1: Glassware Cleaning [6]
-
Rinse glassware with organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Rinse with ultrapure water.
-
For more thorough cleaning, sonicate with 10% formic or nitric acid, followed by rinses with ultrapure water, methanol/acetonitrile (B52724), and a final rinse with ultrapure water. Repeat this cycle two more times.
-
Wash glassware used for LC-MS separately from general lab glassware.[6]
-
-
Protocol 2.2: LC System Flushing [6]
-
Disconnect the column and mass spectrometer.
-
Flush the system with a high-organic solvent mixture (e.g., 100% acetonitrile or isopropanol) for at least 30 minutes.
-
Follow with a flush of 50:50 acetonitrile:water to remove the cleaning solvent.
-
If contamination is severe, a more aggressive wash with a solution like 50:49:1 acetonitrile:water:ammonium hydroxide (B78521) can be used, followed by a thorough rinse.[12]
-
Guide 3: Optimizing Mobile Phase to Control Adduct Formation
This guide focuses on the use of mobile phase additives to promote desired adducts and suppress others.
Troubleshooting Workflow:
Caption: Mobile phase optimization for adduct control.
Experimental Protocol: Mobile Phase Preparation [2]
-
Mobile Phase A (Aqueous):
-
Acetonitrile/Water (60/40, v/v)
-
10 mM Ammonium Formate
-
0.1% Formic Acid
-
-
Mobile Phase B (Organic):
-
Isopropanol/Acetonitrile (90/10, v/v)
-
10 mM Ammonium Formate
-
0.1% Formic Acid
-
Note: For negative ion mode, 10 mM ammonium acetate can be used in place of ammonium formate and formic acid.[13]
Guide 4: Minimizing In-Source Fragmentation (ISF)
This guide provides a strategy for optimizing ion source parameters to reduce the generation of fragment ions that can be mistaken for adducts.
Troubleshooting Workflow:
Caption: Workflow for minimizing in-source fragmentation.
Experimental Protocol: Systematic Optimization of Ion Source Parameters [11][14]
-
Prepare a standard solution: Use a representative lipid standard that is known to be susceptible to in-source fragmentation.
-
Infuse the standard: Directly infuse the standard solution into the mass spectrometer at a constant flow rate.
-
Vary parameters individually: While keeping all other source parameters at their default or current values, systematically vary one parameter at a time across its operational range. For each parameter, test a range of values (e.g., for sheath gas, test from 10 to 50 in steps of 5).
-
Monitor ion intensities: For each setting, record the intensity of the precursor ion and the suspected in-source fragment ion.
-
Determine optimal value: Identify the value for each parameter that provides the best ratio of precursor ion intensity to fragment ion intensity.
-
Combine and verify: Combine all the individually optimized parameters and verify that this new set of conditions provides the desired outcome of reduced fragmentation for your lipid standards and in your biological samples.
Data Presentation
Table 2: Relative Abundance of Diacylglycerol (DAG) Adducts in Different Mouse Tissues [2]
| Tissue | [M+NH4]+ (%) | [M+Na]+ (%) | [M+K]+ (%) | [M+H-H2O]+ (%) |
| Plasma | 45 | 30 | 23 | 2 |
| Liver | 15 | 60 | 10 | 15 |
| Kidney | 25 | 50 | 10 | 15 |
| Brain | 20 | 40 | 7 | 33 |
| Heart | 30 | 45 | 10 | 15 |
| Muscle | 70 | 20 | 5 | 5 |
| Gonadal Fat | 55 | 35 | 5 | 5 |
| Inguinal Fat | 60 | 30 | 5 | 5 |
Data is illustrative and represents averaged values for various DAG species. The relative abundance of adducts can vary significantly between different lipid species within the same class.[2]
This technical support center provides a starting point for addressing common issues related to adduct formation in lipidomics. For more specific issues, consulting the instrument manufacturer's guidelines and the cited literature is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation. [escholarship.org]
- 4. Targeting Modified Lipids during Routine Lipidomics Analysis using HILIC and C30 Reverse Phase Liquid Chromatography coupled to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 7. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. help.waters.com [help.waters.com]
- 13. escholarship.org [escholarship.org]
- 14. In-Source Fragmentation in Nontargeted Metabolomics and Lipidomics [escholarship.org]
validation of analytical methods for 24-Methylcholesterol quantification
Welcome to the technical support center for the analytical method validation of 24-Methylcholesterol quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most prevalent methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] GC-MS is widely used due to its high resolution and sensitivity, often requiring derivatization of the analyte to increase volatility.[1][4] LC-MS/MS is also a sensitive and specific method, and can sometimes be performed without derivatization.[5][6]
Q2: What are the critical steps in sample preparation for this compound analysis?
A2: A typical workflow for sample preparation involves several key steps:
-
Saponification: This process uses a strong base (e.g., potassium hydroxide (B78521) in ethanol) to hydrolyze sterol esters, liberating free this compound.[7][8][9]
-
Extraction: A liquid-liquid extraction is performed using a nonpolar solvent like hexane (B92381) or methyl-tert-butyl ether to isolate the lipophilic sterols from the aqueous matrix.[2][7][10]
-
Purification: Solid-phase extraction (SPE) can be used to further clean up the sample and remove interfering substances.[3]
-
Derivatization (for GC-MS): To improve volatility and chromatographic performance for GC analysis, this compound is often derivatized to form a trimethylsilyl (B98337) (TMS) ether using reagents like BSTFA.[1][8]
Q3: What are the key validation parameters I need to assess for my analytical method?
A3: According to regulatory guidelines, the key validation parameters for analytical methods include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[1][11]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[1][11]
-
Accuracy: The closeness of the measured value to the true value.[1][11]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1][11]
-
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[1]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.[2][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
GC-MS Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Peak Signal | Incomplete derivatization. | Ensure derivatization reagent (e.g., BSTFA) is fresh and the reaction is carried out at the appropriate temperature and time.[8][13] |
| Sample degradation. | Check the stability of this compound in your storage conditions. Prepare fresh samples if necessary.[14] | |
| Injector or column contamination. | Clean the injector liner and trim the first few centimeters of the column.[14][15] | |
| Leak in the system. | Perform a leak check, especially at the injector port and column fittings.[15][16] | |
| Peak Tailing | Active sites in the GC system (liner, column). | Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions.[15][17] |
| Co-elution with interfering compounds. | Optimize the temperature program to improve separation.[17] | |
| Poor Reproducibility | Inconsistent injection volume. | Use an autosampler for precise and repeatable injections.[18] |
| Variability in sample preparation. | Ensure consistent timing and temperature for saponification and derivatization steps across all samples. | |
| Septum leak. | Replace the injector septum.[18] |
LC-MS/MS Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Signal Suppression or Enhancement (Matrix Effects) | Co-eluting matrix components interfering with ionization.[19][20] | Improve sample cleanup using solid-phase extraction (SPE).[3] |
| Modify the chromatographic gradient to separate this compound from interfering compounds.[21] | ||
| Use a stable isotope-labeled internal standard (e.g., d7-24-Methylcholesterol) to compensate for matrix effects.[2] | ||
| Non-linear Calibration Curve | Matrix effects can be concentration-dependent.[22] | Use a surrogate matrix that mimics the study samples for the preparation of calibration standards.[2] |
| Analyte adsorption to plasticware. | Use silanized glassware or polypropylene (B1209903) tubes to minimize non-specific binding.[10] | |
| Peak Broadening or Splitting | Poor column performance. | Replace the guard column or the analytical column. |
| Inappropriate mobile phase composition. | Ensure the mobile phase is properly mixed and degassed. Check the pH of the mobile phase. | |
| Column overloading. | Dilute the sample or inject a smaller volume.[14] |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of sterols, including this compound, using GC-MS and LC-MS/MS.
Table 1: Example GC-MS Method Validation Parameters for Sterol Analysis
| Parameter | Result | Reference |
| Linearity (R²) | > 0.99 | [11] |
| LOD | < 5 ng/mL | [3] |
| LOQ | < 10 ng/mL | [3] |
| Accuracy (Recovery) | 77.65% - 110.29% | [3] |
| Within-day Precision (CV) | < 10% | [3] |
| Between-day Precision (CV) | < 10% | [3] |
Table 2: Example LC-MS/MS Method Validation Parameters for Hydroxycholesterol Analysis in Plasma
| Parameter | Result | Reference |
| Linearity (Range) | 1 - 200 ng/mL | [2][10] |
| LOQ | 1 ng/mL | [2][10] |
| Inter-day Precision (CV) | < 10% | [5][6] |
| Accuracy (Bias) | Within ±15% | [2] |
Experimental Protocols
General Protocol for Sterol Extraction and Saponification
This protocol is a generalized procedure for extracting sterols from biological samples.[7]
-
Sample Homogenization: Homogenize the biological sample to increase the surface area for extraction.
-
Internal Standard Addition: Add a known amount of an internal standard (e.g., 5α-cholestane or a stable isotope-labeled analog) to the sample for accurate quantification.[8]
-
Saponification: Add ethanolic potassium hydroxide (KOH) solution to the sample and incubate at 60-90°C for 1-2 hours to hydrolyze sterol esters.[4][7][8]
-
Extraction: After cooling, add water and a nonpolar solvent such as n-hexane. Vortex vigorously and centrifuge to separate the phases. Collect the organic (upper) layer. Repeat the extraction two more times.[7][8]
-
Washing: Combine the organic extracts and wash with distilled water to remove residual base.
-
Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate (B86663) and then evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.
Protocol for Derivatization for GC-MS Analysis
This protocol describes the silylation of sterols to increase their volatility for GC-MS analysis.[8]
-
To the dried sterol extract, add a silylating agent, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) (99:1, v/v) in a solvent like pyridine.[8][13]
-
Seal the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injecting it into the GC-MS system.
Visualizations
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical experimental workflow for the quantification of this compound from a biological sample.
Caption: A generalized workflow for the analysis of this compound.
Logical Relationship of Method Validation Parameters
This diagram shows the key parameters that need to be assessed during analytical method validation.
Caption: Key parameters for analytical method validation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a gas chromatography-mass spectrometry method for the analysis of sterol oxidation products in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development and validation of a liquid chromatography-tandem mass spectrometry assay to quantify plasma 24(S)-hydroxycholesterol and 27-hydroxycholesterol: A new approach integrating the concept of ion ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sterols in infant formulas: validation of a gas chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. mdpi.com [mdpi.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. shimadzu.co.uk [shimadzu.co.uk]
- 16. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - BR [thermofisher.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. agilent.com [agilent.com]
- 19. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Technical Support Center: 24-Methylcholesterol Reference Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 24-Methylcholesterol (Campesterol) reference standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The primary factors that can affect the stability of this compound include temperature, light, and the presence of oxidizing agents.[1][2] As with other phytosterols, oxidation is a major cause of degradation, especially at elevated temperatures.[2][3]
Q2: What are the recommended storage conditions for solid this compound and its solutions?
A2: For optimal stability, this compound reference standards should be stored under specific conditions. Recommendations are summarized in the table below.
| Format | Storage Temperature | Duration of Stability | Additional Notes |
| Solid | -20°C | At least 4 years | Store in a dry place, protected from light.[1][4] |
| Solution | -20°C or below | Working solutions should be stored at or below -20°C.[5] | Prepare fresh or store for shorter periods. Protect from light.[1] |
| Solution (in isopropanol) | 4°C (short-term) | Weeks | Acetonitrile (B52724) is not an optimal solvent for long-term storage at high concentrations due to potential precipitation.[6] |
Q3: What are the known degradation products of this compound?
A3: The main degradation products of this compound are typically various oxidation products, often referred to as oxysterols.[1][2] Oxidation can occur at different positions on the sterol molecule, particularly with exposure to heat and air.[2][3] These can appear as unknown peaks in chromatograms during analysis.[1]
Q4: How should I prepare stock and working solutions of this compound?
A4: To prepare solutions, dissolve the crystalline solid in a suitable organic solvent. For Gas Chromatography (GC) analysis, hexane (B92381) or acetone (B3395972) are common choices.[5] For Liquid Chromatography (LC) analysis, methanol, acetonitrile, or isopropanol (B130326) are frequently used.[5][6] It is noted that at high concentrations (e.g., 10 mM), some sterols may precipitate in acetonitrile after storage at 4°C; isopropanol may be a better choice in such cases.[6] Always use high-purity, LC-MS or GC-grade solvents.
Q5: Is derivatization required for the analysis of this compound?
A5: For Gas Chromatography (GC) analysis, derivatization is necessary to increase the volatility of the sterol.[7][8] The most common method is silylation to form trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7][8] For High-Performance Liquid Chromatography (HPLC) or LC-MS analysis, derivatization is often not required.[9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Appearance of unknown peaks in chromatograms | Formation of degradation products: The unknown peaks may be oxidation products of this compound.[1] | Compare mass spectra of the unknown peaks with known campesterol (B1663852) oxides. Ensure proper storage conditions are maintained. |
| Contamination: Glassware, solvents, or reagents may be contaminated. | Run a blank injection of the solvent to check for background peaks. Use high-purity solvents and clean glassware. | |
| Carryover: Residual sample from a previous injection.[1] | Implement a thorough washing protocol for the injector and column between analytical runs.[1] | |
| Incomplete derivatization (GC analysis) | Reagent degradation: Derivatizing reagents can degrade over time, especially with exposure to moisture. | Use fresh derivatizing reagents for each batch of samples.[1] |
| Insufficient reaction time/temperature: The derivatization reaction may not have gone to completion. | Ensure the reaction is heated at the recommended temperature (e.g., 60-70°C) for the specified time (e.g., 30-60 minutes).[8] | |
| Co-elution with other sterols | Suboptimal chromatographic conditions: The analytical method may not have sufficient resolution to separate structurally similar sterols.[1] | Optimize the temperature program (for GC) or the mobile phase gradient (for HPLC) to improve separation.[7][9] Using a different column chemistry (e.g., normal-phase vs. reversed-phase HPLC) can also be beneficial.[9] |
| Precipitation of standard in solution | Low solubility in chosen solvent: The concentration of the standard may exceed its solubility in the chosen solvent, especially at lower temperatures. | Use a solvent with better solubilizing properties, such as isopropanol for high concentrations of sterols.[6] Alternatively, prepare more dilute stock solutions. |
Experimental Protocols
Protocol 1: Stability Assessment by GC-MS
This protocol outlines a general procedure for assessing the stability of this compound by monitoring its purity over time.
1. Sample Preparation (Saponification):
-
Weigh the sample containing this compound into a screw-capped tube.
-
Add an internal standard (e.g., epicoprostanol).
-
Add ethanolic potassium hydroxide (B78521) (KOH) solution (e.g., 2.0 M).[11]
-
Heat at a controlled temperature (e.g., in a boiling water bath) for 30-60 minutes to saponify any esters.[11]
2. Extraction:
-
After cooling, add distilled water.[1]
-
Extract the unsaponifiable fraction with a non-polar solvent like n-hexane or toluene.[1][11]
-
Vortex vigorously and centrifuge to separate the layers.[1]
-
Transfer the upper organic layer to a clean tube. Repeat the extraction two more times to ensure complete recovery.[8]
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.[9]
3. Derivatization:
-
To the dried extract, add a silylating agent such as 100 µL of BSTFA with 1% TMCS.[7][8]
-
Seal the vial and heat at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) ethers.[8]
-
Cool the sample to room temperature before injection.
4. GC-MS Analysis:
-
GC System: Gas chromatograph with a mass spectrometer (MS) detector.
-
Column: Use a capillary column suitable for sterol separation (e.g., DB-5MS or HP-5MS, 30 m x 0.25 mm x 0.25 µm).[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]
-
Injector Temperature: 280°C.[7]
-
Oven Program: Start at 60°C, hold for 1 minute, ramp at 15°C/min to 250°C, then at 3°C/min to 315°C, and hold for 2 minutes.[7]
-
MS System: Electron Ionization (EI) mode at 70 eV with a scan range of m/z 50-500.[7]
5. Data Analysis:
-
Identify the this compound-TMS peak based on its retention time and mass spectrum compared to a fresh, pure standard.
-
Quantify the peak area relative to the internal standard. A decrease in the relative peak area over time indicates degradation.
-
Analyze for the appearance of new peaks, which may correspond to degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Simplified oxidative degradation pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Changes of Phytosterols, Rheology, Antioxidant Activity and Emulsion Stability of Salad Dressing with Cocoa Butter During Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. caymanchem.com [caymanchem.com]
- 5. ilsi-india.org [ilsi-india.org]
- 6. jasco.ro [jasco.ro]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Preventing Phytosterol Loss During Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the loss of phytosterols (B1254722) during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of phytosterols during extraction?
A1: Phytosterols are susceptible to degradation from several factors. Due to their molecular structure, they exhibit poor stability when exposed to heat, light, oxygen, pH fluctuations, and metal ions[1]. Prolonged exposure to high temperatures, such as in Soxhlet extraction, can lead to the degradation of these heat-sensitive compounds[2][3]. Oxidation is another major degradation pathway, which can be accelerated by these environmental factors[4].
Q2: Which extraction methods are considered most effective for preserving phytosterol integrity?
A2: Modern, non-conventional extraction techniques are generally more effective at preserving phytosterols than traditional methods. Techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical CO2 (SC-CO2) extraction offer higher yields and better preservation of chemical stability by operating at lower temperatures and for shorter durations[2][3][5]. For instance, SC-CO2 extraction has been shown to yield significantly more phytosterols compared to Soxhlet extraction due to the lower processing temperatures that prevent degradation of thermolabile compounds[2][3]. UAE is also highly effective as it uses ultrasonic cavitation to disrupt cell walls, leading to high oil and phytosterol yields with enhanced oxidative stability[2].
Q3: Is saponification a necessary step in phytosterol extraction, and how can it be optimized to prevent loss?
A3: Saponification is a common and often necessary step to hydrolyze sterol esters into free sterols, which can significantly improve the extraction efficiency of total phytosterols[2][4]. However, this process is typically conducted at elevated temperatures with strong bases, which can risk the degradation of heat-sensitive compounds[2][3]. To minimize degradation, it is crucial to use the mildest effective concentration of the base (e.g., KOH or NaOH) and to control the temperature and duration of the reaction. Optimization of saponification conditions, such as reagent concentration, time, and temperature, is critical for maximizing yield while preserving the integrity of the phytosterols[6].
Q4: What role do antioxidants play in preventing phytosterol loss?
A4: Antioxidants can be added during the extraction process to protect phytosterols from oxidative degradation, especially at high temperatures[4][7]. Both natural antioxidants, such as phenolic compounds from rapeseed meal, rosemary extract, and mixed tocopherols (B72186), and synthetic antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) have been shown to be effective[4][7][8]. The choice of antioxidant may depend on the specific extraction solvent and conditions[4].
Q5: How can I accurately quantify the phytosterol content in my extracts?
A5: Accurate quantification of phytosterols requires advanced analytical techniques due to their structural similarity to other sterols[2]. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID), are the most common and reliable methods[2][9][10]. These methods provide the necessary sensitivity and resolution for precise identification and quantification[2]. For GC analysis, a derivatization step is often required, and careful selection of reagents and detector type is critical for reliable results[2]. Derivatization-free GC-MS/MS methods have also been developed for rapid analysis[2].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Phytosterol Yield | Incomplete cell wall disruption: Plant cell walls can be difficult to break, limiting the release of intracellular contents. | - Optimize physical disruption: If using methods like saponification, consider combining it with Ultrasound-Assisted Extraction (UAE) to enhance cell wall disruption and phytosterol release[2][3].- Enzyme-assisted extraction: Consider using enzymes to specifically target and break down cell wall components. |
| Inefficient extraction solvent: The polarity and type of solvent can significantly impact extraction efficiency. | - Solvent selection: Use high-purity solvents appropriate for phytosterols, such as n-hexane, petroleum ether, or ethanol[5].- Solvent optimization: Test different solvent systems and ratios to find the optimal conditions for your specific plant matrix[6]. | |
| Suboptimal extraction parameters: Factors like temperature, time, and pressure can be insufficient for complete extraction. | - Method optimization: Systematically optimize extraction parameters such as temperature, time, and pressure (for SC-CO2) to maximize yield[11][12].- Increase extraction cycles: Perform multiple extraction cycles with fresh solvent to ensure complete recovery[4]. | |
| Phytosterol Degradation | Exposure to high temperatures: Prolonged exposure to heat can degrade thermolabile phytosterols[2][3]. | - Use low-temperature methods: Employ extraction techniques like Supercritical CO2 (SC-CO2) or Ultrasound-Assisted Extraction (UAE) that operate at lower temperatures[2][3].- Optimize heating: If heating is necessary (e.g., for saponification), minimize the temperature and duration to the lowest effective levels[6][11]. |
| Oxidation: Exposure to oxygen, especially in the presence of heat and light, can lead to oxidative degradation. | - Work under an inert atmosphere: Conduct the extraction process under a nitrogen or argon atmosphere to prevent oxidation[4].- Use antioxidants: Add antioxidants like BHT, BHA, or natural extracts (e.g., rosemary extract) to the extraction solvent to stabilize the phytosterols[4][7][8]. | |
| Exposure to light: Light can promote the degradation of phytosterols. | - Protect from light: Work in a dimly lit environment or use amber-colored glassware to shield the sample from light exposure[4]. | |
| Inaccurate Quantification | Co-elution with other compounds: Structural similarities with other sterols can lead to overlapping peaks in chromatographic analysis. | - Optimize chromatographic conditions: Adjust the column type (e.g., C18 for HPLC), mobile phase composition, and temperature gradient to improve the separation of phytosterols[2].- Use high-resolution techniques: Employ Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for more specific identification and quantification[9][10][13]. |
| Loss during sample preparation: Phytosterols can be lost during derivatization or other sample workup steps. | - Optimize derivatization: Carefully select derivatization reagents and optimize reaction conditions to ensure complete and efficient derivatization for GC analysis[2].- Validate sample preparation: Perform recovery studies to identify and minimize any potential losses during the sample preparation workflow. |
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Typical Temperature | Typical Duration | Relative Phytosterol Yield | Advantages | Disadvantages |
| Soxhlet Extraction | High (Boiling point of solvent) | 6+ hours | Moderate | Well-established, simple setup | Prolonged high temperatures can cause degradation, high solvent consumption[2][3][14] |
| Maceration | Room Temperature | 24+ hours | Low to Moderate | Suitable for heat-sensitive compounds | Time-consuming, low efficiency, high solvent consumption[2][5] |
| Ultrasound-Assisted Extraction (UAE) | Low to Moderate | 15-60 minutes | High | Reduced extraction time, lower energy consumption, improved yield and oxidative stability[2][3][5] | Equipment cost |
| Microwave-Assisted Extraction (MAE) | Moderate to High | 5-30 minutes | High | Very short extraction time, reduced solvent use | Potential for localized overheating, equipment cost |
| Supercritical CO2 (SC-CO2) Extraction | Low to Moderate (e.g., 40-60°C) | 1-4 hours | Very High | Environmentally friendly (green solvent), high selectivity, preserves thermolabile compounds[2][3][12] | High initial equipment cost, requires high pressure |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Phytosterols
This protocol is adapted from methodologies that emphasize efficiency and preservation of phytosterols.
Materials:
-
Dried and ground plant material
-
n-hexane (high purity)
-
Ultrasonic bath or probe sonicator
-
Rotary evaporator
-
Filter paper
-
Glassware (beakers, flasks)
Procedure:
-
Weigh a known amount of the dried, ground plant material and place it in a flask.
-
Add a specific volume of n-hexane to achieve a desired solid-to-solvent ratio (e.g., 1:10 w/v).
-
Place the flask in an ultrasonic bath or insert the probe of a sonicator into the mixture.
-
Apply ultrasonic waves at a specified frequency and power (e.g., 40 kHz, 100 W) for a predetermined time (e.g., 30 minutes). Maintain a constant temperature, if possible, by using a cooling water bath.
-
After sonication, filter the mixture to separate the solid residue from the liquid extract.
-
Wash the solid residue with a small amount of fresh n-hexane to ensure complete recovery of the extract.
-
Combine the liquid extracts and evaporate the solvent using a rotary evaporator at a low temperature (e.g., < 40°C) to obtain the crude phytosterol-rich extract.
-
Store the extract under a nitrogen atmosphere at -20°C until further analysis.
Protocol 2: Saponification of Phytosterol Esters
This protocol is a general guideline for releasing free phytosterols from their esterified forms.
Materials:
-
Phytosterol-rich extract
-
Ethanolic potassium hydroxide (B78521) (KOH) solution (e.g., 2 M)
-
n-hexane
-
Distilled water
-
Separatory funnel
-
Heating mantle or water bath
-
pH indicator paper
Procedure:
-
Dissolve a known amount of the crude extract in a minimal amount of ethanol (B145695) in a round-bottom flask.
-
Add the ethanolic KOH solution to the flask.
-
Reflux the mixture at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 1-2 hours) with constant stirring.
-
After saponification, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add an equal volume of distilled water.
-
Extract the unsaponifiable matter (containing free phytosterols) by adding n-hexane. Shake the funnel vigorously and allow the layers to separate.
-
Collect the upper n-hexane layer.
-
Repeat the extraction of the aqueous layer with fresh n-hexane two more times to ensure complete recovery.
-
Combine all n-hexane extracts and wash them with distilled water until the washings are neutral to pH.
-
Dry the n-hexane extract over anhydrous sodium sulfate (B86663) and then evaporate the solvent using a rotary evaporator to obtain the free phytosterol fraction.
Visualizations
Caption: Workflow for Phytosterol Extraction and Analysis.
Caption: Troubleshooting Decision Tree for Phytosterol Extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and Quantitation of Phytosterols from Edible Brown Seaweeds: Optimization, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilisation of phytosterols by natural and synthetic antioxidants in high temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stabilisation of phytosterols by natural and synthetic antioxidants in high temperature conditions (2015) | Dominik Kmiecik | 58 Citations [scispace.com]
- 9. aocs.org [aocs.org]
- 10. Current methodologies for phytosterol analysis in foods | Publicación [silice.csic.es]
- 11. One-step rapid extraction of phytosterols from vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction of phytosterols and tocopherols from rapeseed oil waste by supercritical CO2 plus co-solvent: A comparison with conventional solvent extraction - PMC [pmc.ncbi.nlm.nih.gov]
addressing low signal intensity for sterols in mass spectrometry
Welcome to the technical support center for sterol analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the mass spectrometric analysis of sterols.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity for my sterol analytes consistently low in my LC-MS analysis?
A1: Low signal intensity for sterols is a common challenge due to their neutral and nonpolar nature, which leads to inefficient ionization, particularly with Electrospray Ionization (ESI).[1][2] Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are generally more effective for these types of molecules.[3][4][5] Additionally, a newer technique, Tube Plasma Ionization (TPI), has shown comparable performance to APCI and superior sensitivity to ESI for sterol analysis.[4][6] Factors such as ion suppression from the sample matrix, low analyte concentration, and sample loss during preparation can also contribute to poor signal intensity.[7][8]
Q2: What is derivatization, and how can it improve my sterol signal?
A2: Derivatization is a chemical modification of the analyte to enhance its analytical properties.[9][10] For sterols, derivatization can increase ionization efficiency, improve chromatographic separation, and enhance thermal stability, particularly for GC-MS.[9][11] By introducing a charged or easily ionizable group, the signal intensity in the mass spectrometer can be significantly increased.[9]
Q3: What are some common derivatization strategies for sterols for LC-MS and GC-MS?
A3: For LC-MS , common strategies include:
-
Picolinyl Esters: These derivatives can be readily ionized and detected as sodiated adducts.[1]
-
N-methylpyridyl Ethers: These derivatives are positively charged and can be easily detected.[12]
-
Sulfated Esters: These are best detected in negative ion mode.[1]
For GC-MS , the most common derivatization is:
-
Silylation: This process, often using reagents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), forms trimethylsilyl (B98337) (TMS) ethers, which are more volatile and thermally stable.[9][11]
Q4: I am using APCI, but my signal is still weak. What else can I optimize?
A4: Even with APCI, several factors can be optimized. Ensure your sample preparation is thorough to minimize matrix effects, which can cause ion suppression.[7] Consider using solid-phase extraction (SPE) for sample cleanup.[7] Optimization of instrument parameters is also critical. This includes the vaporizer and capillary temperatures, gas flow rates (nebulizing and drying gases), and corona discharge current. Also, ensure proper chromatographic separation to avoid co-elution with interfering compounds.[7]
Q5: How can I prevent the artificial formation of oxysterols during sample preparation?
A5: Ex vivo oxidation is a significant concern as sterols can react with atmospheric oxygen to form oxysterols.[7] To minimize this, handle samples quickly on ice and under an inert atmosphere like nitrogen or argon. The addition of antioxidants such as butylated hydroxytoluene (BHT) to the extraction solvent is also a common practice.[7] Proper storage of samples at -80°C is crucial to prevent degradation.[7]
Troubleshooting Guide: Low Signal Intensity
This guide provides a systematic approach to troubleshooting and resolving low signal intensity issues during sterol analysis by mass spectrometry.
Issue: Poor Sensitivity and Weak Signal for Sterol Analytes
Below is a decision tree to guide you through the troubleshooting process.
Quantitative Data Summary
The choice of derivatization reagent can significantly impact the limit of detection (LOD). The following table summarizes the LODs for cholesterol using different derivatization methods with MALDI-TOF MS.
| Derivatization Method | Derivative Formed | Limit of Detection (LOD) | Reference |
| Sulfation | Sulfated Esters | 0.2 µg/mL | [1] |
| Picolinic Acid | Picolinyl Esters | 1.5 µg/mL | [1] |
Experimental Protocols
Protocol 1: Derivatization of Sterols to Trimethylsilyl (TMS) Ethers for GC-MS Analysis
This protocol is adapted for the silylation of sterols to enhance their volatility and thermal stability for GC-MS analysis.[11]
Materials:
-
Dried lipid extract
-
Anhydrous pyridine (B92270)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC-MS vials
Procedure:
-
Ensure the lipid extract is completely dry under a stream of nitrogen.
-
Add 100 µL of anhydrous pyridine to the dried extract.
-
Add 50 µL of BSTFA/TMCS (99/1 v/v) to the vial.
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the mixture at 100°C for 1 hour.
-
Cool the sample to room temperature.
-
The sample is now ready for injection into the GC-MS.
Protocol 2: General Workflow for Sterol Analysis by LC-MS/MS
This protocol outlines a general workflow from sample extraction to LC-MS/MS analysis.
Detailed Steps:
-
Lipid Extraction: Utilize a robust method like the Folch or Bligh-Dyer procedure to extract total lipids from the biological matrix.[7] For tissue samples, homogenization is required prior to extraction.[7]
-
Saponification (Optional): If the goal is to measure total sterols (both free and esterified), a saponification step using ethanolic potassium hydroxide (B78521) (KOH) is necessary to hydrolyze the steryl esters.[13]
-
Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering substances and enrich the sterol fraction.[7]
-
Derivatization (Optional): If necessary, derivatize the sterols to improve ionization efficiency as described in the FAQs.
-
LC Separation: Use a suitable liquid chromatography method, such as reverse-phase HPLC with a C18 column, to separate the sterol analytes.[14]
-
MS/MS Detection: Analyze the eluent using a tandem mass spectrometer, preferably with an APCI or TPI source, operating in a mode such as Multiple Reaction Monitoring (MRM) for targeted quantification.[14][15]
-
Data Analysis: Quantify the sterols by comparing the peak areas of the endogenous compounds to those of isotopically labeled internal standards.[2]
References
- 1. Direct analysis of sterols by derivatization matrix-assisted laser desorption/ionization time-of-flight mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sterol analysis in cancer cells using atmospheric pressure ionization techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. researchgate.net [researchgate.net]
- 10. Sterol Analysis by Quantitative Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. lipidmaps.org [lipidmaps.org]
- 15. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: GC-MS vs. LC-MS for Comprehensive Phytosterol Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of phytosterols (B1254722) is paramount for unlocking their therapeutic potential and ensuring product quality. The two analytical heavyweights in this arena are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective, data-driven comparison to help you select the optimal technique for your phytosterol analysis needs.
Historically, GC-MS has been the gold standard for phytosterol analysis, offering excellent chromatographic resolution.[1][2] However, the advent of LC-MS has provided a powerful alternative, addressing some of the key limitations of GC-MS.[3][4] The choice between these two techniques hinges on a variety of factors including the specific phytosterols of interest, the sample matrix, and the desired analytical throughput.
At a Glance: Key Differences
| Feature | GC-MS | LC-MS |
| Derivatization | Generally required to increase volatility and thermal stability.[5][6] | Often not required, allowing for analysis of native phytosterols.[1] |
| Sample Throughput | Lower, due to longer run times and the mandatory derivatization step.[5] | Higher, with shorter analytical run times.[5][7] |
| Analysis of Conjugates | Requires hydrolysis to analyze esterified or glycosylated phytosterols.[8] | Can directly analyze both free and conjugated phytosterols.[7] |
| Thermal Lability | Not suitable for thermally labile phytosterols.[5] | Ideal for analyzing thermally sensitive compounds. |
| Instrumentation Cost | Generally lower.[5] | Generally higher.[5] |
| Selectivity | High, especially with MS/MS capabilities.[5] | High, with the advantage of tandem mass spectrometry (MS/MS) for complex matrices.[1][3] |
| Sensitivity | High, with low detection limits.[5] | High, often exceeding GC-MS sensitivity for specific applications. |
Quantitative Performance: A Data-Driven Comparison
The superior performance of LC-MS/MS in many aspects of sterol analysis is evident when comparing key validation parameters. The following table summarizes performance characteristics compiled from various studies.
| Analytical Method | Analyte | Linearity (R²) | Precision (%RSD) | Recovery (%) | Limit of Quantification (LOQ) | Derivatization Required | Reference |
| LC-MS/MS | Aloe Sterols | >0.999 | Intra-day: 2.6-6.4, Inter-day: 3.8-7.3 | 95-105 | 2.3-4.1 ng/mL | No | [1] |
| LC-MS/MS | Serum Non-Cholesterol Sterols | - | Intra-run: 4.7-10.3, Inter-run: 4.6-9.5 | 89.8-108.2 | 0.5-5 ng/mL | No | [1] |
| APPI-LC-MS/MS | Free & Esterified Phytosterols (Serum) | >0.999 | Within-run: 2.4-9.1, Between-run: 3.9-9.9 | 97.8-100.3 (for free) | 0.25-0.68 µg/L | No | [7] |
| GC-MS | Phytosterols (general) | - | - | - | As low as 100 ng/mL | Yes | [9] |
| GC-MS | Individual Phytosterols (Serum) | - | - | - | 0.2-1.2 µg/mL | Yes | [8] |
Experimental Protocols: A Glimpse into the Workflow
The following sections provide detailed methodologies for the key experiments cited in this guide, offering a practical understanding of the steps involved in both GC-MS and LC-MS analysis of phytosterols.
GC-MS Protocol for Phytosterol Analysis
This protocol outlines a typical workflow for phytosterol analysis by GC-MS, which includes a mandatory derivatization step.[8][10]
-
Sample Preparation and Saponification:
-
To approximately 2g of the sample, add an internal standard (e.g., 5α-cholestane).[8]
-
Add 50 mL of 20% potassium hydroxide (B78521) in ethanol.
-
Heat the mixture at 70°C for 60 minutes to hydrolyze esterified phytosterols.[10]
-
After cooling, perform a liquid-liquid extraction with a nonpolar solvent like toluene (B28343) or hexane.[10][11]
-
Evaporate the organic layer to dryness.
-
-
Derivatization:
-
To the dried residue, add a silylating agent such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) in pyridine.[6][8]
-
Heat the reaction mixture at 60-70°C for up to an hour to convert the phytosterols to their more volatile trimethylsilyl (B98337) (TMS) ethers.[8]
-
-
GC-MS Analysis:
-
GC Column: Typically a non-polar capillary column such as a TG-5MS (30 m x 0.25 mm, 0.25 µm).[12]
-
Injection: 1-2 µL of the derivatized sample is injected in splitless mode.[10][13]
-
Oven Temperature Program: Start at 150°C, hold for 1-5 minutes, then ramp at 10-50°C/min to a final temperature of 320°C and hold for 10-20 minutes.[10][12][13]
-
MS Detection: Electron Impact (EI) ionization at 70 eV is commonly used. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.[8][14]
-
LC-MS/MS Protocol for Phytosterol Analysis
This protocol provides a general workflow for the analysis of phytosterols in biological samples using LC-MS/MS, often without the need for derivatization.[5]
-
Sample Preparation and Extraction:
-
To 100 µL of plasma or tissue homogenate, add an internal standard solution (e.g., deuterated cholesterol).[5]
-
Perform a liquid-liquid extraction with a suitable organic solvent, such as a mixture of methanol (B129727) and chloroform.[12]
-
Evaporate the organic extract to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 or C8 reversed-phase column is commonly used.[15][16]
-
Mobile Phase: A gradient of methanol, acetonitrile, and/or water with additives like formic acid.[15]
-
Injection Volume: Typically 5-20 µL.[5]
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for phytosterols as it provides good ionization efficiency, typically forming [M+H-H₂O]⁺ ions.[3][4] Electrospray Ionization (ESI) can also be used, sometimes with derivatization to enhance sensitivity.[3][5]
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, providing high selectivity and sensitivity.[16]
-
-
Visualizing the Workflow and Comparison
To further clarify the processes and the key decision points, the following diagrams have been generated using Graphviz.
Caption: General workflow for phytosterol analysis comparing GC-MS and LC-MS pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. harvest.usask.ca [harvest.usask.ca]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aocs.org [aocs.org]
- 9. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 11. apps.thermoscientific.com [apps.thermoscientific.com]
- 12. myfoodresearch.com [myfoodresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
- 16. LC-MS/MS method for β-sitosterol, campesterol, stigmasterol quantitation. [wisdomlib.org]
A Comparative Guide to the Biological Activities of 24-Methylcholesterol and Campesterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 24-Methylcholesterol and its most common epimer, campesterol (B1663852). We will delve into their roles in cholesterol metabolism, anti-inflammatory effects, and anti-cancer properties, supported by experimental data and detailed protocols.
This compound is a C28 phytosterol, a steroid alcohol found in plants, with two primary stereoisomers at the C-24 position: campesterol (24R-methylcholesterol) and dihydrobrassicasterol (24S-methylcholesterol). While often used interchangeably in literature, subtle structural differences between these epimers can lead to variations in their biological effects. This guide aims to delineate these differences where data is available.
Cholesterol-Lowering Activity
One of the most well-documented biological activities of both this compound and campesterol is their ability to lower serum cholesterol levels. The primary mechanism is the inhibition of cholesterol absorption in the intestine.
In Vitro Data: Cholesterol Uptake in Caco-2 Cells
The Caco-2 cell line, a human colon adenocarcinoma cell line, is a widely used in vitro model for the intestinal barrier to study nutrient and drug absorption.
| Compound | Concentration | % Inhibition of Cholesterol Uptake | Reference |
| Campesterol | 50 µmol/L | 50% (apical uptake) | [1] |
| Sitosterol (for comparison) | 50 µmol/L | 50% (apical uptake) | [1] |
Mechanism of Action: LXR Activation
Liver X receptors (LXRs) are nuclear receptors that play a crucial role in cholesterol homeostasis. Activation of LXRα by certain oxysterols, which can be produced from cholesterol, leads to the expression of genes like ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux from cells. Some phytosterols (B1254722) have been shown to act as LXR agonists.
| Compound | Assay | EC50 | Relative Efficacy (vs. GW683965A) | Reference |
| Campesterol | Coactivator Peptide Recruitment | 10 µM | 40% | [2] |
| Sitosterol (for comparison) | Coactivator Peptide Recruitment | 10 µM | 50% | [2] |
Note: Specific EC50 values for dihydrobrassicasterol in LXR activation assays are not available in the reviewed literature.
dot
Caption: LXR signaling pathway activated by this compound.
Anti-Inflammatory Activity
Both this compound and campesterol have demonstrated anti-inflammatory properties by modulating the expression of key inflammatory mediators.
In Vitro and In Vivo Data
Quantitative data directly comparing the anti-inflammatory potency of this compound and campesterol is limited. However, studies on campesterol have shown significant effects.
| Model | Treatment | Dosage | Effect | Reference |
| CFA-induced arthritic rats | Campesterol Ester Derivatives (CED) | 50 mg/kg | Significant reduction in paw edema | [3] |
| CFA-induced arthritic rats | Campesterol Ester Derivatives (CED) | 100 mg/kg | Significant reduction in paw edema | [3] |
| CFA-induced arthritic rats | Piroxicam (positive control) | 10 mg/kg | Significant reduction in paw edema | [3] |
Campesterol derivatives have been shown to downregulate the mRNA expression of pro-inflammatory markers such as TNF-α, NF-κB, IL-6, COX-1, and COX-2 in arthritic rat models.[3]
dot
Caption: Experimental workflow for assessing anti-inflammatory effects.
Anti-Cancer Activity
Phytosterols, including campesterol, have been investigated for their potential anti-cancer properties, primarily through the induction of apoptosis and inhibition of cell proliferation.
In Vitro Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Compound | IC50 (µM) | Reference |
| Ovarian Cancer (SKOV-3) | Campesterol | ~62.5 | [4] |
| Ovarian Cancer (OVCAR-3) | Campesterol | ~62.5 | [4] |
dot
Caption: Campesterol-induced apoptosis signaling pathway.
Experimental Protocols
Protocol 1: In Vitro Cholesterol Uptake Assay using Caco-2 Cells
Objective: To determine the effect of this compound and campesterol on cholesterol absorption in an in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (0.4 µm pore size)
-
[³H]-cholesterol
-
Taurocholate, oleic acid, phosphatidylcholine
-
This compound and campesterol
-
Scintillation counter
Procedure:
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 1 x 10⁵ cells/cm².
-
Culture for 21 days to allow for differentiation into a polarized monolayer, changing the medium every 2-3 days.[5]
-
-
Preparation of Micellar Solution:
-
Prepare a micellar solution containing taurocholate, oleic acid, phosphatidylcholine, and [³H]-cholesterol in serum-free DMEM.[5]
-
-
Treatment:
-
Prepare various concentrations of this compound and campesterol in the micellar solution. A vehicle control (micellar solution without test compounds) should also be prepared.
-
-
Cholesterol Uptake Assay:
-
Wash the Caco-2 monolayers with phosphate-buffered saline (PBS).
-
Add the micellar solution containing the different concentrations of the test compounds or vehicle control to the apical side of the Transwell® inserts.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
-
Quantification:
-
After incubation, wash the cells thoroughly with cold PBS.
-
Lyse the cells and measure the radioactivity incorporated into the cells using a liquid scintillation counter.
-
Determine the protein content of the cell lysate for normalization of the cholesterol uptake data.
-
-
Data Analysis:
-
Compare the cholesterol uptake in cells treated with this compound and campesterol to the vehicle control group to determine the percentage of inhibition.
-
Protocol 2: Western Blot Analysis for iNOS and COX-2 Expression
Objective: To quantify the inhibitory effect of this compound and campesterol on the protein expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with supplements
-
Lipopolysaccharide (LPS)
-
This compound and campesterol
-
RIPA buffer with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies for iNOS, COX-2, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in supplemented DMEM.
-
Pre-treat the cells with various concentrations of this compound or campesterol for a specified time (e.g., 1 hour). Include a vehicle control.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce iNOS and COX-2 expression. A non-stimulated control group should also be included.[6]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the total protein.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.[6]
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and β-actin overnight at 4°C.[6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection and Analysis:
-
Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the band intensity of iNOS and COX-2 to the corresponding β-actin band intensity to correct for loading differences.[6]
-
Conclusion
Both this compound and its primary epimer, campesterol, exhibit promising biological activities, including cholesterol-lowering, anti-inflammatory, and anti-cancer effects. While much of the existing research has focused on campesterol or general phytosterol mixtures, the available data suggests that these compounds modulate key signaling pathways, such as LXR activation, and can influence cellular processes like cholesterol transport and apoptosis.
A significant gap in the current understanding is the lack of direct comparative studies between the different epimers of this compound, particularly campesterol and dihydrobrassicasterol. Future research should aim to provide quantitative, side-by-side comparisons of their potency in various biological assays to better elucidate their individual therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. Phytosterols reduce cholesterol absorption by inhibition of 27-hydroxycholesterol generation, liver X receptor α activation, and expression of the basolateral sterol exporter ATP-binding cassette A1 in Caco-2 enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic evaluation of antiarthritic and anti-inflammatory effect of campesterol ester derivatives in complete Freund’s adjuvant-induced arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Differentiating 24-Methylcholesterol Isomers: A Mass Spectrometric Comparison Guide
For researchers, scientists, and drug development professionals, the accurate identification and differentiation of sterol isomers are critical for understanding biological processes and ensuring the quality of phytosterol-based products. This guide provides an objective comparison of mass spectrometric approaches for distinguishing 24-methylcholesterol isomers, such as campesterol (B1663852) and 22-dihydrobrassicasterol, with a focus on supporting experimental data and detailed methodologies.
Introduction to this compound Isomers
This compound isomers are a group of phytosterols (B1254722) (plant sterols) that share the same molecular weight but differ in the stereochemistry at the C-24 position or the position of double bonds in the side chain. These subtle structural differences can be challenging to resolve but are crucial as they can lead to different biological activities. Mass spectrometry, coupled with chromatographic separation, stands as a powerful tool for the structural elucidation and differentiation of these isomers.
Comparison of Mass Spectrometric Techniques
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely employed for the analysis of this compound isomers. Each technique offers distinct advantages and challenges.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established and robust technique for sterol analysis. Due to the low volatility of sterols, a derivatization step, most commonly silylation to form trimethylsilyl (B98337) (TMS) ethers, is typically required.[1][2] Electron Ionization (EI) at 70 eV is the most common ionization method, which induces extensive fragmentation, providing a detailed fingerprint of the molecule.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS allows for the analysis of sterols in their native form, eliminating the need for derivatization.[3][4] Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are common ionization sources, with APCI often being preferred for its better ionization efficiency of relatively nonpolar sterols.[3][5] Tandem mass spectrometry (MS/MS) is essential for obtaining structural information through collision-induced dissociation (CID) of a selected precursor ion.[3][6]
Data Presentation: Quantitative Comparison of Mass Spectra
The key to differentiating this compound isomers by mass spectrometry lies in the subtle differences in their fragmentation patterns. While isomers may share many common fragment ions, the relative intensities of these ions can be diagnostic.
GC-MS Fragmentation of TMS-Derivatized Isomers
The following table summarizes the major fragment ions observed in the electron ionization mass spectra of TMS-derivatized this compound isomers.
| m/z | Proposed Fragment | Campesterol (TMS) Relative Intensity (%)[7][8] | 22-Dihydrobrassicasterol (Brassicasterol TMS) Relative Intensity (%)[9] | Key Differentiation Points |
| 472 | [M]+• | 25 | 30 | Molecular ion. |
| 457 | [M-CH3]+ | 15 | 20 | Loss of a methyl group. |
| 382 | [M-90]+• (Loss of TMSOH) | 100 | 100 | Base peak, characteristic loss of trimethylsilanol. |
| 367 | [M-90-CH3]+ | 20 | 25 | Loss of TMSOH and a methyl group. |
| 343 | [Side chain cleavage]+ | 12 | - | Potentially diagnostic for campesterol. |
| 255 | [Sterol nucleus-C3H7]+ | 30 | 35 | Fragmentation of the sterol core. |
| 129 | [TMS-O-C3H6]+ | 60 | 55 | Common fragment for TMS-derivatized sterols. |
Note: Relative intensities are approximate and can vary between instruments. Data is compiled from publicly available spectral databases and literature.
LC-MS/MS Fragmentation
In LC-MS/MS, isomers are typically differentiated by the fragmentation of the protonated molecule [M+H]+ or, more commonly, the dehydrated ion [M+H-H2O]+. The fragmentation patterns of isomers differing only at the C-24 position can be very similar, making chromatographic separation essential for their distinction.[7] However, the presence and position of double bonds in the side chain, as in stigmasterol, can lead to more distinct fragmentation patterns.
Experimental Protocols
Sample Preparation: Saponification and Extraction
This protocol is a general procedure for the extraction of total phytosterols from an oil matrix.
-
Weigh approximately 250 mg of the oil sample into a screw-capped test tube.
-
Add 5 mL of 2 M ethanolic potassium hydroxide.
-
Incubate the mixture at 60°C for 1 hour with occasional vortexing to ensure complete saponification.
-
After cooling to room temperature, add 5 mL of water and 5 mL of n-hexane.
-
Vortex vigorously for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane (B92381) layer containing the unsaponifiable matter (including sterols) to a clean tube.
-
Repeat the extraction of the aqueous layer with another 5 mL of n-hexane twice.
-
Combine the hexane extracts and wash them with 5 mL of water to remove any residual alkali.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
GC-MS Analysis Protocol
-
Derivatization: To the dried extract from the sample preparation step, add 100 µL of a silylating agent (e.g., BSTFA + 1% TMCS) and 50 µL of pyridine. Cap the vial tightly and heat at 70°C for 30 minutes.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 180°C, hold for 1 minute, ramp to 280°C at 10°C/min, then ramp to 300°C at 5°C/min and hold for 10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 50-600.
-
LC-MS/MS Analysis Protocol
-
Sample Reconstitution: Reconstitute the dried extract from the sample preparation step in 1 mL of the initial mobile phase (e.g., methanol/acetonitrile).
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to resolve the isomers of interest. For example, start at 80% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: APCI positive ion mode.
-
Precursor Ion Selection: Select the [M+H-H2O]+ ion for each isomer.
-
Collision Energy: Optimize the collision energy for each isomer to obtain characteristic product ions.
-
Mandatory Visualization
Caption: Experimental workflow for the mass spectrometric differentiation of this compound isomers.
Conclusion
The mass spectrometric differentiation of this compound isomers is a complex analytical challenge that can be effectively addressed by a combination of high-resolution chromatography and mass spectrometry. While GC-MS of TMS derivatives provides rich fragmentation patterns, LC-MS/MS offers the advantage of analyzing the native compounds. For unambiguous identification, it is crucial to use authentic reference standards, carefully optimize chromatographic and mass spectrometric conditions, and utilize spectral libraries for comparison. The choice between GC-MS and LC-MS/MS will depend on the specific isomers of interest, the sample matrix, and the available instrumentation.
References
- 1. spectrabase.com [spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl Ether-Derivatized Sterols and Coprostanol Produced via Thermochemolysis Using Tetramethylammonium Hydroxide (TMAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Campesterol, TMS derivative [webbook.nist.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Campesterol, TMS derivative [webbook.nist.gov]
- 8. hmdb.ca [hmdb.ca]
- 9. researchgate.net [researchgate.net]
cross-validation of HPLC and GC-MS data for sterol quantification
For researchers, scientists, and drug development professionals, the accurate quantification of sterols is paramount for applications ranging from pharmaceutical analysis to food science and clinical research. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive cross-validation of these methods, complete with experimental data, detailed protocols, and workflow diagrams to aid in methodological selection and implementation.
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics. Both HPLC and GC-MS demonstrate excellent linearity for sterol quantification. However, GC-MS generally offers significantly lower detection and quantification limits, indicating higher sensitivity. Both techniques provide high accuracy with excellent recovery rates and good precision.
| Performance Metric | HPLC | GC-MS | Key Observations |
| Linearity (R²) | ≥ 0.998 | > 0.998 | Both methods demonstrate excellent linearity over a range of concentrations.[1] |
| Limit of Detection (LOD) | 1.49 - 5 µg/mL | 0.19 - 1 ng/mL | GC-MS generally offers significantly lower detection limits, indicating higher sensitivity.[1] |
| Limit of Quantification (LOQ) | 2.72 - 7 µg/mL | 0.56 - 3 ng/mL | Consistent with LOD, the LOQ for GC-MS is substantially lower than for HPLC.[1] |
| Accuracy (% Recovery) | 93.33 ± 0.22% | 97.10 ± 0.13% | Both techniques provide high accuracy with excellent recovery rates.[2] |
| Precision (%RSD) | < 3% | 1.39 - 11.8% | Both methods show good precision, with intra-day and inter-day variability being low.[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative protocols for the analysis of sterols using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is well-suited for the analysis of non-volatile and thermally labile compounds like sterols, which can often be analyzed in their native form without chemical derivatization.
1. Sample Preparation (Lipid Extraction and Saponification):
-
Lipid Extraction: A modified Folch or Bligh-Dyer method is commonly used to extract lipids from the sample matrix.[4]
-
Saponification (for total sterol analysis): To hydrolyze steryl esters to free sterols, the lipid extract is subjected to alkaline hydrolysis, typically using ethanolic potassium hydroxide (B78521) (KOH) and heating.[4]
-
Extraction of Unsaponifiables: The non-saponifiable fraction containing the free sterols is then extracted using a non-polar solvent like hexane (B92381) or petroleum ether.
-
Solid-Phase Extraction (SPE): For cleaner samples, an optional SPE step using a silica (B1680970) cartridge can be employed to isolate the sterol fraction.[5]
2. HPLC-UV/MS Analysis:
-
Column: A C18 reversed-phase column is commonly used for the separation of sterols.[5]
-
Mobile Phase: A typical mobile phase involves a gradient of acetonitrile (B52724) and isopropanol (B130326) or methanol.[6]
-
Flow Rate: A flow rate of around 1.0 mL/min is often employed.[6]
-
Detection: Detection can be performed using a Diode Array Detector (DAD) or a Mass Spectrometer (MS). For UV detection, a wavelength of around 205 nm is common for cholesterol.[1] More specific and sensitive detection is achieved with MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for sterol analysis, offering high chromatographic resolution and sensitivity. However, it requires a derivatization step to increase the volatility and thermal stability of the sterols.
1. Sample Preparation (Lipid Extraction, Saponification, and Derivatization):
-
Lipid Extraction and Saponification: The initial steps of lipid extraction and saponification are similar to the HPLC protocol.
-
Derivatization: The extracted free sterols must be derivatized to make them volatile for GC analysis. Silylation is the most common method, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in a solvent like pyridine.[7][8] The mixture is typically heated to ensure complete reaction.
2. GC-MS Analysis:
-
Column: A capillary column, such as an HP-5MS, is commonly used for the separation of derivatized sterols.[8]
-
Injector: A split/splitless injector is used, with the temperature typically set around 280°C.[8]
-
Oven Temperature Program: A temperature gradient is employed to separate the different sterols. A typical program might start at a lower temperature, ramp up to a higher temperature, and then hold for a period.[8][9]
-
Carrier Gas: Helium is the most common carrier gas.[9]
-
Mass Spectrometer: The mass spectrometer is operated in either scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.[10]
Mandatory Visualizations
To better illustrate the experimental processes and the decision-making logic, the following diagrams are provided.
Experimental workflows for HPLC and GC-MS analysis of sterols.
Logical flow for choosing between HPLC and GC-MS for sterol analysis.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the quantification of sterols. The choice between them depends on the specific requirements of the study.
-
GC-MS is often the method of choice when high sensitivity and detailed structural information are paramount. Its ability to provide low limits of detection makes it ideal for analyzing trace levels of sterols in complex matrices. However, the requirement for derivatization adds a step to the sample preparation workflow and can be a source of variability if not carefully controlled.
-
HPLC , particularly when coupled with mass spectrometry, offers a more streamlined workflow by eliminating the need for derivatization. This makes it a more direct and often faster method, especially for high-throughput screening of a large number of samples. While traditionally considered less sensitive than GC-MS, modern HPLC-MS/MS systems can achieve very low detection limits.
Ultimately, a thorough cross-validation is essential when transitioning from one method to another or when comparing data from different laboratories to ensure consistency and accuracy in the analysis of sterols. Careful method development and validation are crucial, regardless of the chosen technique, to ensure accurate and reliable quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Analysis and Validation Methodologies of GC and HPLC for Analysis of Cholesterol in Meat Products [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Development of an improved and greener HPLC-DAD method for the determination of fecal sterols in sediment and water samples using ultrasonic-assisted ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04381F [pubs.rsc.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative Analysis of Sterols and Oxysterols in Foods by Gas Chromatography Coupled with Mass Spectrometry | MDPI [mdpi.com]
- 10. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of 24-Methylcholesterol and Sitosterol on Plant Growth: A Comparative Guide
A deep dive into the distinct roles of two key phytosterols (B1254722), 24-methylcholesterol and sitosterol (B1666911), reveals a delicate balance crucial for optimal plant growth and development. While this compound acts as a pivotal precursor to the growth-promoting brassinosteroid hormones, sitosterol is a primary structural component of cell membranes, influencing their fluidity and response to environmental stress. This guide provides a comprehensive comparison of their effects, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in understanding their intricate interplay.
At a Glance: this compound vs. Sitosterol
| Feature | This compound (Campesterol) | Sitosterol |
| Primary Role | Precursor to brassinosteroids, essential for cell elongation, division, and differentiation.[1] | Major structural component of cell membranes, modulating fluidity and permeability.[2] |
| Effect on Growth | Promotes growth primarily through its conversion to brassinosteroids.[1] | Essential for membrane integrity; improper ratios with other sterols can impair growth.[3] |
| Signaling Pathway | Indirectly influences growth via the well-defined brassinosteroid signaling pathway. | Primarily affects membrane-associated signaling and stress response pathways. Modulates auxin biosynthesis.[4] |
| Deficiency/Imbalance Phenotype | Reduced levels can lead to dwarfism and other developmental defects characteristic of brassinosteroid deficiency.[3] | Altered ratios with campesterol (B1663852) lead to reduced stature, increased branching, and low fertility.[3] |
The Brassinosteroid Connection: this compound's Growth-Promoting Power
The most significant impact of this compound on plant growth is its role as a direct precursor to the C28-brassinosteroids, a class of potent phytohormones.[1] Disruptions in the biosynthesis of this compound lead to classic brassinosteroid-deficient phenotypes, including dwarfism, reduced fertility, and abnormal vascular development.[1]
The signaling cascade initiated by brassinosteroids is well-established. It begins with the perception of the hormone by the cell surface receptor kinase BRI1, leading to a phosphorylation cascade that ultimately alters gene expression to promote cell growth and differentiation.
The Structural Significance of Sitosterol and the Critical Sterol Ratio
Sitosterol is the most abundant phytosterol in most higher plants and a crucial component of cellular membranes.[2] It plays a vital role in regulating membrane fluidity and permeability, which is essential for the proper function of membrane-bound proteins and transport processes.
Experimental evidence highlights the importance of the ratio of this compound (campesterol) to sitosterol for normal plant development. Studies on Arabidopsis thaliana have demonstrated that altering this ratio can have profound effects on plant growth.
-
Overexpression of SMT2 , an enzyme that promotes the conversion of campesterol precursors to sitosterol precursors, leads to an accumulation of sitosterol at the expense of campesterol. These plants exhibit reduced stature and growth, a phenotype that can be rescued by the application of brassinosteroids, indicating that the growth defect is due to a lack of brassinosteroid synthesis.[3]
-
Co-suppression of SMT2 results in a high campesterol content and a depletion of sitosterol. These plants also show reduced growth, increased branching, and low fertility. However, these defects cannot be rescued by exogenous brassinosteroids, suggesting that a proper campesterol-to-sitosterol ratio is essential for aspects of development independent of brassinosteroid signaling, likely related to membrane integrity and function.[3]
Furthermore, sitosterol has been shown to influence auxin biosynthesis, a key hormone in root development. Exogenous application of sitosterol can repress the expression of auxin biosynthesis genes and partially rescue the short-root phenotype in certain mutants with altered sterol profiles.[4]
Experimental Data Summary
The following table summarizes key findings from studies on Arabidopsis thaliana mutants with altered sterol compositions.
| Genotype/Treatment | Key Sterol Alteration | Observed Phenotype | Reference |
| Wild Type (Arabidopsis) | Normal campesterol and sitosterol levels. | Normal growth and development. | [4] |
| cpi1-1 mutant | Accumulation of cycloeucalenol, drastic reduction of sitosterol, campesterol, and stigmasterol. | Short root phenotype, altered auxin distribution. | [4] |
| cpi1-1 + Sitosterol | Exogenous application of sitosterol. | Partial rescue of the short root phenotype. | [4] |
| SMT2 Overexpression | Increased sitosterol, decreased campesterol. | Reduced stature and growth, rescuable by brassinosteroids. | [3] |
| SMT2 Co-suppression | Decreased sitosterol, increased campesterol. | Reduced growth, increased branching, low fertility, not rescuable by brassinosteroids. | [3] |
Experimental Protocols
Plant Growth and Treatment for Phenotypic Analysis
This protocol describes a general method for assessing the effects of exogenous sterol application on plant growth, adapted from studies on Arabidopsis thaliana.
Workflow:
Methodology:
-
Seed Sterilization: Surface-sterilize Arabidopsis thaliana seeds using a 70% ethanol (B145695) solution for 2 minutes, followed by a 20% bleach solution containing 0.05% Triton X-100 for 10 minutes. Rinse the seeds five times with sterile distilled water.
-
Plating: Plate the sterilized seeds on Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and solidified with 0.8% agar.
-
Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.
-
Growth Conditions: Transfer the plates to a controlled environment growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
-
Sterol Application: For treatment groups, supplement the MS medium with varying concentrations of this compound or sitosterol dissolved in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all plates, including the control group.
-
Phenotypic Analysis: After a specified growth period (e.g., 7-14 days), measure key growth parameters such as primary root length, lateral root number, fresh weight, and dry weight.
Sterol Extraction and Quantification by GC-MS
This protocol provides a general overview of the extraction and analysis of phytosterols from plant tissues.
Methodology:
-
Sample Preparation: Harvest and freeze-dry plant tissue (e.g., roots, shoots). Grind the dried tissue to a fine powder.
-
Lipid Extraction: Perform a total lipid extraction using a chloroform:methanol solvent system (e.g., 2:1, v/v).
-
Saponification: Saponify the lipid extract using a strong base (e.g., KOH in ethanol) to hydrolyze steryl esters and release free sterols.
-
Extraction of Unsaponifiables: Extract the unsaponifiable fraction, which contains the free sterols, using a non-polar solvent such as n-hexane or diethyl ether.
-
Derivatization: Silylate the extracted sterols to increase their volatility for gas chromatography. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
GC-MS Analysis: Analyze the derivatized sterol samples using a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Gas Chromatography: Separate the different sterols based on their retention times on a capillary column (e.g., DB-5ms).
-
Mass Spectrometry: Identify and quantify the individual sterols based on their mass spectra and comparison to authentic standards.
-
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Sterols in plant biology – Advances in studying membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ratio of campesterol to sitosterol that modulates growth in Arabidopsis is controlled by STEROL METHYLTRANSFERASE 2;1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Membrane Sterol Composition in Arabidopsis thaliana Affects Root Elongation via Auxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Derivatization Reagents for Sterol Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of sterols is paramount. This guide provides an objective comparison of common derivatization reagents used in sterol analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and detailed protocols to aid in methodological selection and optimization.
Sterols, a class of lipids characterized by their four-ring steroid core, play crucial roles in various biological processes. Their analysis, however, can be challenging due to their often low volatility, thermal instability, and poor ionization efficiency. Derivatization, a chemical modification process, is a critical step in overcoming these analytical hurdles, enhancing the chromatographic behavior and mass spectrometric detection of these vital molecules. This guide delves into the performance of the most widely used derivatization reagents, offering a comparative overview to inform your analytical strategy.
Silylation Reagents for GC-MS Analysis
Silylation is the most prevalent derivatization technique for preparing sterols for GC-MS analysis. This process involves the replacement of the active hydrogen in the sterol's hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This modification increases the volatility and thermal stability of the sterol, leading to improved peak shape and sensitivity. The most common silylation reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
Performance Comparison of Silylation Reagents
The choice between these reagents often depends on the specific sterol of interest and the complexity of the sample matrix. While all are effective, they exhibit nuanced differences in reactivity and the stability of the resulting derivatives.
| Feature | BSTFA (+TMCS) | MSTFA | MTBSTFA |
| Reactivity | High, especially with a catalyst like trimethylchlorosilane (TMCS) for hindered hydroxyl groups. | Generally considered one of the most reactive silylating agents, often more efficient for sterically hindered sterols than BSTFA.[1] | Forms a more stable TBDMS derivative, but may show a lower response for sterically hindered molecules compared to BSTFA or MSTFA. |
| Byproducts | Volatile and generally do not interfere with chromatography. | Byproducts are highly volatile and typically do not interfere with the analysis. | Byproducts are less volatile than those of BSTFA and MSTFA, which could potentially interfere with the chromatogram. |
| Derivative Stability | TMS derivatives can be susceptible to hydrolysis. Storage at low temperatures (-20°C) can maintain stability for up to 72 hours.[2] | TMS derivatives exhibit similar stability to those formed with BSTFA.[1] | TBDMS derivatives are significantly more stable and less prone to hydrolysis than TMS derivatives. |
| Typical Reaction | 60-70°C for 30-60 minutes.[3] | 60-70°C for 30-60 minutes. | Can require longer reaction times or higher temperatures compared to BSTFA and MSTFA. |
| GC-MS Considerations | Produces characteristic fragments [M]+, [M-15]+, and [M-89]+, with the molecular ion often being dominant.[4][5] | Often provides a better specificity/sensitivity ratio in the GC-MS analysis of sterols.[1] | TBDMS derivatives produce a prominent [M-57]+ fragment, which can be useful for identification.[4][5] |
Derivatization Reagents for LC-MS Analysis
For LC-MS analysis, derivatization aims to improve the ionization efficiency of sterols, which are notoriously difficult to ionize by electrospray ionization (ESI). Reagents that introduce a permanently charged or readily ionizable group are particularly effective.
Girard's Reagent P (GRP)
Girard's reagent P is a cationic hydrazine (B178648) that reacts with the ketone group of ketosteroids, introducing a permanently charged quaternary ammonium (B1175870) group. This "charge-tagging" dramatically enhances the sensitivity of detection in positive ion ESI-MS.
Dansyl Chloride
Dansyl chloride reacts with the hydroxyl group of sterols, introducing a dimethylamino group that is readily protonated, thus enhancing the signal in positive ion ESI-MS. This derivatization also introduces a chromophore, which can be beneficial for UV detection.
Performance Comparison of LC-MS Derivatization Reagents
| Feature | Girard's Reagent P (GRP) | Dansyl Chloride |
| Target Functionality | Ketone groups (on ketosteroids). | Hydroxyl groups. |
| Ionization Enhancement | Introduces a permanent positive charge, leading to significant signal enhancement in positive ESI-MS.[6] | Introduces a readily ionizable dimethylamino group, improving ionization efficiency in positive ESI-MS.[7] |
| Reaction Conditions | Typically 60°C for 10-60 minutes in an acidic methanolic solution.[8][9] | 40-65°C for 30-60 minutes in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[7] |
| Quantitative Performance | Enables highly sensitive quantification of ketosteroids with low limits of detection (LODs).[9] | Demonstrates good linearity (R² > 0.998) and reproducibility (%RSD = 1.2-2.7%).[7] The UV absorption intensity can be increased up to 400-fold for some stanols.[7] |
| Applicability | Specific for ketosteroids. | Applicable to a broader range of sterols containing hydroxyl groups. |
| Derivative Stability | Derivatives are generally stable for analysis. | The stability of dansylated derivatives should be evaluated for specific applications. |
Experimental Protocols
Silylation using BSTFA with TMCS for GC-MS Analysis
This protocol is a general guideline for the silylation of sterols in a dried lipid extract.
Materials:
-
Dried lipid extract containing sterols in a glass vial.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine (B92270) (anhydrous).
-
Hexane (B92381) (GC grade).
-
Nitrogen gas supply.
-
Heating block or oven.
Procedure:
-
Ensure the lipid extract is completely dry, as moisture will deactivate the silylation reagent.
-
To the dried extract, add 100 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine. The pyridine acts as a catalyst, particularly for hindered hydroxyl groups.
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial at 60-70°C for 60 minutes.
-
After cooling to room temperature, the sample can be directly injected into the GC-MS. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen, and the residue reconstituted in hexane for injection.
Derivatization of Ketosteroids with Girard's Reagent P for LC-MS Analysis
This protocol is a representative procedure for the derivatization of ketosteroids in a biological sample extract.
Materials:
-
Dried sample extract containing ketosteroids.
-
Girard's Reagent P (GRP).
-
Methanol (B129727) (LC-MS grade).
-
Water (LC-MS grade).
-
Acetic acid.
-
Nitrogen gas supply.
-
Heating block or water bath.
Procedure:
-
Reconstitute the dried extract in 200 µL of a 10% acetic acid in methanol solution.
-
Add 20 µL of a 1 mg/mL Girard's Reagent P solution in water.[8][9]
-
Vortex the mixture and incubate at 60°C for 10-60 minutes to ensure complete reaction.[8][9]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis, such as 100 µL of 50:50 methanol:water.[8][9]
Derivatization of Sterols with Dansyl Chloride for LC-MS Analysis
This protocol is based on a method developed for the derivatization of phytosterols (B1254722).[7]
Materials:
-
Dried sterol sample.
-
Dansyl chloride solution (e.g., 4 mg/mL in a suitable solvent).
-
4-dimethylaminopyridine (DMAP) solution (e.g., 8 mg/mL in a suitable solvent).
-
Dichloromethane (or other suitable solvent).
-
Heating block.
Procedure:
-
To the dried sterol sample, add the reaction solvent (e.g., dichloromethane).
-
Add the DMAP catalyst solution.
-
Add the dansyl chloride derivatizing agent solution.
-
Vortex the mixture and incubate at an optimized temperature and time (e.g., 40°C for 30 minutes).[7]
-
After the reaction, the sample may need to be further processed (e.g., evaporation and reconstitution in a mobile phase compatible solvent) before LC-MS analysis.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the typical workflows for sterol analysis using different derivatization strategies.
Caption: Workflow for sterol analysis by GC-MS using silylation.
Caption: Workflow for ketosteroid analysis by LC-MS using Girard's P.
Caption: Workflow for sterol analysis by LC-MS using Dansyl Chloride.
References
- 1. Selection of the derivatization reagent--the case of human blood cholesterol, its precursors and phytosterols GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 6. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an innovative phytosterol derivatization method to improve the HPLC-DAD analysis and the ESI-MS detection of plant sterols/stanols [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Certified Reference Materials in Phytosterol Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of phytosterols (B1254722) is paramount.[1] These plant-derived compounds are of significant interest due to their health benefits, particularly their cholesterol-lowering properties.[2][3][4] This guide provides a comparative overview of analytical methodologies for phytosterol analysis, emphasizing the critical role of Certified Reference Materials (CRMs) in ensuring data quality and traceability.
The analysis of phytosterols, naturally present in various foods and added to functional food products and dietary supplements, requires robust and validated analytical methods.[4][5][6] Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the most prevalent techniques for their determination.[1][2][3][7][8] The complexity of food matrices and the structural similarity of different phytosterols necessitate the use of CRMs to validate methods and ensure the reliability of results.[9]
Comparative Analysis of Analytical Methods
The choice of analytical technique for phytosterol analysis depends on factors such as the sample matrix, desired sensitivity, and the specific phytosterols of interest.[1] The following table summarizes the performance of common analytical methods based on published data.
| Analytical Method | Sample Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-FID | Nuts and Seeds | 0.999 | 0.01–0.12 mg/100 g | 0.04–0.40 mg/100 g | 91.4–106.0 | [10] |
| GC-MS | Milk & Yogurt | >0.99 | - | - | - | [7] |
| GC-MS | Cooked/Baked Foods | >0.99 | <0.24 mg/kg | - | 81-105.1 | [11] |
| LC-MS/MS | Edible Oils | >0.99 | 2-25 ng/mL | 10-100 ng/mL | - | [12][13] |
| LC-MS/MS | Aloe Vera Gel Powder | >0.999 | 2.3-4.1 ng/mL | - | 95-105 | [14] |
| SFC-QTOF-MS | Walnut Oil | - | 0.05–0.20 ng/mL | - | 70.61-101.44 | [12] |
Note: The reported values are highly dependent on the specific experimental conditions, sample matrix, and instrumentation. Direct comparison should be made with caution.[1]
The Role of Certified Reference Materials (CRMs)
CRMs are indispensable tools for method validation, ensuring the accuracy and traceability of analytical measurements. They are used to assess method bias, confirm the identity of analytes, and establish a benchmark for inter-laboratory comparisons. The National Institute of Standards and Technology (NIST) provides Standard Reference Materials (SRMs) for phytosterols, such as SRM 3251 for saw palmetto extract, which has certified values for campesterol, stigmasterol, and β-sitosterol.[9] Commercial suppliers like Sigma-Aldrich and ChromaDex also offer a range of phytosterol reference standards.[15][16]
The use of CRMs follows a logical workflow to ensure the quality of analytical data.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible results. The following outlines a general workflow for phytosterol analysis by GC-MS, a widely used technique.[5][7]
1. Sample Preparation (Saponification): To release free phytosterols from their esterified forms, samples are often saponified. For instance, milk or yogurt samples can be directly saponified using an ethanolic potassium hydroxide (B78521) solution.[7]
2. Extraction of Unsaponifiables: The unsaponifiable fraction, which contains the phytosterols, is then extracted from the saponified mixture using an organic solvent such as hexane (B92381) or toluene.[7][13]
3. Derivatization: For GC analysis, the hydroxyl group of the phytosterols is derivatized to increase their volatility. A common method is the formation of trimethylsilyl (B98337) (TMS) ethers.[7]
4. GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The phytosterols are separated on a capillary column and detected by the mass spectrometer, which provides both qualitative and quantitative information.[7][8]
5. Quantification: Quantification is typically performed using an internal standard, such as 5α-cholestane, and a calibration curve generated from certified reference standards.[8][17]
Alternative and Emerging Techniques
While GC-MS is a well-established method, LC-MS is gaining popularity as it often does not require a derivatization step, simplifying sample preparation.[2][3] LC-MS/MS methods have been developed for the rapid and selective quantification of phytosterols in various matrices.[13] Supercritical fluid chromatography (SFC) coupled with mass spectrometry has also shown promise, offering faster analysis times and high sensitivity without the need for derivatization.[12]
Conclusion
The accurate analysis of phytosterols is essential for research, quality control in the food and dietary supplement industries, and for substantiating health claims. The use of certified reference materials is a cornerstone of a robust quality assurance program, enabling laboratories to produce reliable and traceable results. By selecting the appropriate analytical methodology and incorporating CRMs into their validation and routine analysis workflows, researchers can ensure the integrity of their phytosterol data.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. harvest.usask.ca [harvest.usask.ca]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. fao.org [fao.org]
- 7. benchchem.com [benchchem.com]
- 8. aocs.org [aocs.org]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of methodologies for the quantification of phytosterols and phytosterol oxidation products in cooked and baked food products [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of an LC-MS/MS method for the quantitation of phytosterols derived from Aloe vera gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. standards.chromadex.com [standards.chromadex.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Measurement of 24-Methylcholesterol
This guide provides a comparative overview of analytical methodologies for the quantification of 24-methylcholesterol, a phytosterol of significant interest in biomedical and pharmaceutical research due to its role as a biomarker and its involvement in biological pathways, including the activation of Liver X Receptors (LXRs).[1] Given the absence of publicly available inter-laboratory comparison studies, this document focuses on comparing the predominant analytical techniques, providing researchers, scientists, and drug development professionals with data-driven insights to guide their methodological choices.
Data Presentation: Performance of Analytical Methods
The accurate quantification of this compound in diverse biological matrices is crucial for quality control in the food and nutraceutical industries, as well as for advanced research in metabolic disorders and oncology.[1] The two most common analytical platforms for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following tables summarize typical quantitative performance data for these methods.
Table 1: Comparison of Typical Performance Characteristics for this compound Analysis
| Parameter | GC-MS | LC-MS/MS |
| Sample Matrix | Biological tissues, oils | Plasma, serum, cerebrospinal fluid[2][3] |
| Derivatization | Required (e.g., silylation)[1][4][5] | Optional, but can be used (e.g., nicotinic acid)[2][3] |
| Typical Linearity Range | Method Dependent | 0.025 - 5 ng/mL (in CSF); 1 - 200 ng/mL (in plasma)[2][3] |
| Selectivity | High, based on retention time and mass spectrum[1][4] | Very High, using 2D-LC and tandem MS[2][3] |
| Extraction Efficiency | High | 91% - 105% (matrix dependent)[2] |
| Matrix Effects | Can be significant | Generally low with appropriate sample preparation[2] |
Note: The data presented is representative and based on validated methods for similar sterols. Actual results may vary depending on specific instrumentation and experimental conditions.[1]
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing results across different laboratories or studies. Below are generalized protocols for the analysis of this compound using GC-MS and LC-MS/MS.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to increase the volatility of this compound.[1][5]
1. Sample Preparation (Saponification and Extraction):
-
To a biological sample (e.g., homogenized tissue, oil), add an internal standard (e.g., 5α-cholestane).[1]
-
Add ethanolic KOH solution and heat at 90°C for 1 hour to saponify lipids.[1]
-
Cool the mixture and perform liquid-liquid extraction with n-hexane.[5]
-
Combine the hexane (B92381) extracts, wash with distilled water, and dry over anhydrous sodium sulfate.[5]
-
Evaporate the solvent to dryness under a stream of nitrogen.[5][6]
2. Derivatization:
-
To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][5]
-
Heat at 60-70°C for 30-60 minutes.[5]
-
Cool to room temperature before injection.[5]
3. GC-MS Conditions:
-
Injector Temperature: 280°C[1]
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 250°C at 15°C/min, then to 315°C at 3°C/min, and hold for 2 minutes.[1]
-
MS System: Electron Ionization (EI) mode at 70 eV.[1]
-
Data Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized this compound and the internal standard.[1]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.[1]
-
Quantify this compound in unknown samples by interpolation from the calibration curve.[1]
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and is suitable for complex matrices like plasma and cerebrospinal fluid (CSF).[2][3]
1. Sample Preparation (Liquid-Liquid Extraction):
-
For biological fluids like serum, add a suitable internal standard.[6]
-
Perform a liquid-liquid extraction with a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v) or methyl-tert-butyl ether (MTBE).[1][2][3][6]
-
Vortex and centrifuge to separate the layers.[6]
-
Collect the organic layer, evaporate the solvent, and reconstitute the residue in the mobile phase.[1][6]
-
For CSF, addition of 2.5% 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) can resolve nonspecific binding.[2][3]
2. LC-MS/MS Conditions (Example for a related compound, 24(S)-hydroxycholesterol):
-
Chromatography: Two-dimensional LC for enhanced separation.[2][3]
-
Mobile Phase: Gradient elution with a mixture of water, acetonitrile, and methanol containing formic acid.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for specific transitions of the analyte and internal standard.
3. Data Analysis:
-
Similar to GC-MS, quantification is achieved using a calibration curve based on the peak area ratios of the analyte to the internal standard.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a logical comparison of the analytical methods described.
Caption: General experimental workflow for this compound analysis.
Caption: Key considerations for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validating 24-Methylcholesterol as a Biomarker Against Known Standards: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 24-Methylcholesterol's performance as a biomarker against established standards in various research contexts. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the evaluation of this potential biomarker.
This compound as a Biomarker for Cholesterol Absorption
This compound, also known as campesterol (B1663852), is a well-established biomarker for intestinal cholesterol absorption. Its structural similarity to cholesterol allows it to be absorbed through the same pathways, and its levels in the blood reflect the efficiency of this process. It is often used in conjunction with other phytosterols (B1254722), such as β-sitosterol, to provide a comprehensive picture of cholesterol absorption.
Comparative Data:
| Biomarker | Mean Absorption Rate (%) | Biological Variability (Intra-individual, CVi) | Notes |
| This compound (Campesterol) | 9.6 - 24 | 11.8% | Higher absorption rate compared to sitosterol (B1666911).[1][2] Positively correlated with cholesterol absorption.[1] |
| β-Sitosterol | 4.2 - 16 | 11.8% | Commonly used alongside campesterol as a marker for cholesterol absorption.[2][3] |
| Cholesterol | 33 - 53 | - | The primary sterol absorbed by the intestine.[1][2] |
This compound in Cardiovascular Disease
The role of this compound as a direct biomarker for cardiovascular disease (CVD) is a subject of ongoing research and debate. While some studies have suggested a potential association between elevated phytosterol levels and an increased risk of CVD, particularly in individuals with the genetic disorder sitosterolemia, meta-analyses of broader population studies have not consistently found a significant association.[4][5][6] The primary established lipid biomarkers for CVD risk remain low-density lipoprotein cholesterol (LDL-C) and apolipoprotein B (ApoB).
Comparative Data (Association with CVD Risk):
| Biomarker | Association with CVD Risk | Key Findings |
| This compound (Campesterol) | Inconsistent/Debated | Some studies suggest a positive association with carotid plaques in asymptomatic individuals.[7] However, larger meta-analyses have not found a consistent link between serum campesterol levels and CVD risk.[4][5][6] |
| LDL-Cholesterol (LDL-C) | Strong, Causal | A well-established causal risk factor for atherosclerotic cardiovascular disease. Lowering LDL-C is a primary target for CVD prevention. |
| Apolipoprotein B (ApoB) | Strong, Causal | Considered by some to be a more accurate predictor of CVD risk than LDL-C as it represents the total number of atherogenic lipoprotein particles. |
| Non-HDL Cholesterol | Strong, Predictive | Represents the cholesterol content of all atherogenic lipoproteins and is considered a better predictor of major adverse cardiovascular events than LDL-C in some populations.[8] |
This compound in Neurodegenerative Diseases
Emerging research suggests a potential role for this compound and other phytosterols in the context of neurodegenerative diseases, particularly Alzheimer's disease. Altered cholesterol metabolism in the brain is a known feature of Alzheimer's, and phytosterols can cross the blood-brain barrier.[1] Studies have found associations between cerebrospinal fluid (CSF) levels of campesterol and sitosterol with markers of Alzheimer's pathology, such as tau and phosphorylated-tau (p-tau).[3] However, the established core CSF biomarkers for Alzheimer's disease remain amyloid-beta 42 (Aβ42), total tau, and p-tau.[8]
Comparative Data (Association with Alzheimer's Disease Pathology):
| Biomarker | Association with Alzheimer's Disease | Key Findings |
| This compound (Campesterol) in CSF | Associated with Tau Pathology | CSF levels of campesterol and sitosterol have been associated with levels of tau and p-tau.[3] Baseline levels of these plant sterols have also been shown to predict cognitive decline.[3] |
| Amyloid-Beta 42 (Aβ42) in CSF | Core Biomarker | Reduced levels of Aβ42 in the CSF are a hallmark of Alzheimer's disease, reflecting its aggregation into amyloid plaques in the brain.[8] |
| Total Tau in CSF | Core Biomarker | Elevated levels of total tau in the CSF are indicative of neuronal injury and degeneration.[8] |
| Phosphorylated-Tau (p-tau) in CSF | Core Biomarker | Increased levels of p-tau in the CSF are more specific to the neurofibrillary tangles characteristic of Alzheimer's disease.[8] |
Experimental Protocols
Accurate quantification of this compound is crucial for its validation as a biomarker. The following are detailed methodologies for its analysis in biological samples.
Protocol 1: Quantification of this compound in Serum/Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a widely used and robust technique for the analysis of sterols.
1. Sample Preparation (Saponification and Extraction):
-
To 200 µL of plasma or serum, add an internal standard (e.g., 5α-cholestane).
-
Add 1 M ethanolic potassium hydroxide (B78521) (KOH) and incubate at 70°C for 1 hour to saponify the sterol esters.
-
After cooling, add deionized water and extract the non-saponifiable fraction (containing free sterols) twice with n-hexane.
-
Combine the hexane (B92381) extracts and evaporate to dryness under a stream of nitrogen.[9][10]
2. Derivatization:
-
To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.
-
Heat at 60°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ethers, which increases the volatility of the sterols for GC analysis.[9]
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
- Column: A nonpolar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm x 0.25 µm).
- Injector Temperature: 280°C.
- Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp at 15°C/min to 250°C, then at 3°C/min to 315°C, and hold for 2 minutes.
-
Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the TMS-derivatized this compound and the internal standard.[11]
4. Data Analysis:
-
Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum compared to a pure standard.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the standards.
-
Quantify the amount of this compound in the sample using the calibration curve.
Protocol 2: Quantification of this compound in Serum/Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity and can often be performed with simpler sample preparation.
1. Sample Preparation (Protein Precipitation and Extraction):
-
To a small volume of plasma or serum (e.g., 10 µL), add an internal standard (e.g., cholesterol-d6).
-
Add a protein precipitation solvent such as methanol (B129727) or acetonitrile (B52724), vortex, and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a portion into the LC-MS/MS system. For higher sensitivity, a liquid-liquid extraction with a solvent like methyl tert-butyl ether can be performed.[12]
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
- Column: A C18 or C8 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
- Mobile Phase: A gradient of methanol and water or acetonitrile and water, often with a small amount of an additive like formic acid or ammonium (B1175870) formate.
- Flow Rate: 0.3 - 0.5 mL/min.
-
Tandem Mass Spectrometer (MS/MS) Conditions:
- Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
- Scan Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and the internal standard, providing high selectivity and sensitivity.[12][13]
3. Data Analysis:
-
Identify the this compound peak based on its retention time and specific MRM transition.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Calculate the concentration of this compound in the sample from the calibration curve.
Signaling Pathways and Workflows
Liver X Receptor (LXR) Signaling Pathway
This compound is known to be an agonist of the Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis.[11] Activation of LXR signaling has been shown to have beneficial effects in mitigating atherosclerotic plaques.[11]
Caption: Liver X Receptor (LXR) signaling pathway activated by this compound.
Experimental Workflow for this compound Quantification
The following diagram illustrates the general workflow for the quantification of this compound from a biological sample using either GC-MS or LC-MS/MS.
Caption: General experimental workflow for this compound quantification.
References
- 1. Phytosterols: Potential Metabolic Modulators in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of phytosterols on markers of inflammation: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol metabolites and plant sterols in cerebrospinal fluid are associated with Alzheimer's cerebral pathology and clinical disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plant sterols and cardiovascular disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant sterols and cardiovascular disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Plasma Campesterol Is Positively Associated with Carotid Plaques in Asymptomatic Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol, 24-Hydroxycholesterol, and 27-Hydroxycholesterol as Surrogate Biomarkers in Cerebrospinal Fluid in Mild Cognitive Impairment and Alzheimer’s Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jsbms.jp [jsbms.jp]
- 11. LC-MS/MS method for β-sitosterol, campesterol, stigmasterol quantitation. [wisdomlib.org]
- 12. Simultaneous determination of β-sitosterol, campesterol, and stigmasterol in rat plasma by using LC-APCI-MS/MS: Application in a pharmacokinetic study of a titrated extract of the unsaponifiable fraction of Zea mays L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
structural comparison of 24-Methylcholesterol and brassicasterol
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparative Guide
In the intricate world of phytosterols, subtle structural variations can lead to significant differences in biological activity and function. This guide provides an in-depth structural comparison of two prominent C28 phytosterols: 24-Methylcholesterol and brassicasterol (B190698). By examining their molecular architecture, physicochemical properties, and analytical differentiation, we aim to equip researchers with the foundational knowledge necessary for their work in natural product chemistry, plant biology, and drug discovery.
At a Glance: Key Structural Distinctions
The primary difference between this compound and brassicasterol lies in the saturation of their aliphatic side chains. Both possess a methyl group at the C24 position, but brassicasterol features a double bond between carbons C22 and C23, a feature absent in the saturated side chain of this compound. This seemingly minor variance has significant implications for the molecule's overall shape, flexibility, and interaction with biological systems.
It is crucial to note that the common name "this compound" can be ambiguous and often refers to a mixture of C24 epimers. The two primary epimers are campesterol (B1663852) (24R-methyl) and dihydrobrassicasterol (24S-methyl). For the purpose of this guide, we will focus on campesterol as the representative structure for this compound, as it is the more abundant and frequently studied epimer. Brassicasterol is specifically (22E,24R)-ergosta-5,22-dien-3β-ol.
Comparative Data: A Tabular Overview
The following table summarizes the key structural and physicochemical properties of campesterol (as this compound) and brassicasterol, compiled from various spectroscopic and analytical sources.
| Property | This compound (Campesterol) | Brassicasterol |
| Molecular Formula | C₂₈H₄₈O[1][2][3][4] | C₂₈H₄₆O[5][6] |
| Molecular Weight | 400.69 g/mol [1][2] | 398.67 g/mol [6] |
| IUPAC Name | (3β,24R)-Ergost-5-en-3-ol[3] | (3β,22E)-Ergosta-5,22-dien-3-ol[5] |
| Side Chain Structure | Saturated alkyl chain | Alkyl chain with a C22=C23 double bond[7][8] |
| Melting Point | 156-160 °C[1] | 150-151 °C |
| Crystal System | Not explicitly found in search results | Orthorhombic |
| ¹³C NMR (Side Chain) | Characteristic signals for a saturated side chain | Distinct signals due to the C22=C23 double bond |
Visualizing the Structural Divergence
The fundamental difference in the side chain saturation is best illustrated through their chemical structures.
Caption: Chemical structures of this compound (Campesterol) and Brassicasterol.
Experimental Protocols for Differentiation
Distinguishing between these two closely related sterols requires precise analytical techniques. Below are detailed methodologies for their separation and identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of phytosterols. The following protocol is a generalized procedure that can be optimized for specific sample matrices.
1. Sample Preparation (Saponification and Extraction):
-
Objective: To hydrolyze steryl esters and extract the free sterols.
-
Procedure:
-
Weigh approximately 100-200 mg of the sample (e.g., plant oil, dried plant material) into a screw-capped glass tube.
-
Add 5 mL of 2 M ethanolic potassium hydroxide.
-
Incubate at 60°C for 1 hour with occasional vortexing to ensure complete saponification.
-
After cooling to room temperature, add 5 mL of water and 5 mL of n-hexane.
-
Vortex vigorously for 1 minute and centrifuge at 2000 rpm for 5 minutes to separate the phases.
-
Carefully collect the upper hexane (B92381) layer containing the unsaponifiable matter (including sterols).
-
Repeat the hexane extraction two more times and pool the extracts.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
2. Derivatization:
-
Objective: To increase the volatility and thermal stability of the sterols for GC analysis.
-
Procedure:
-
To the dried extract, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Add 50 µL of anhydrous pyridine (B92270) to act as a catalyst and solvent.
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS injection.
-
3. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating sterol isomers.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp to 280°C at a rate of 10°C/minute.
-
Hold at 280°C for 20 minutes.
-
-
Injector Temperature: 290°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Identification: The trimethylsilyl (B98337) (TMS) derivatives of campesterol and brassicasterol will have different retention times and can be identified by their characteristic mass spectra. The molecular ion [M]⁺ and key fragment ions should be monitored.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the advantage of analyzing underivatized sterols, simplifying sample preparation.
1. Sample Preparation:
-
Objective: To extract the sterols from the sample matrix.
-
Procedure: Follow the saponification and liquid-liquid extraction steps as described for GC-MS. The dried extract can be reconstituted in a suitable solvent for LC analysis, such as methanol (B129727) or acetonitrile.
2. LC-MS/MS Analysis:
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of methanol, acetonitrile, and water, often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.
-
Example Gradient: Start with 80% methanol in water, ramping up to 100% methanol over 15 minutes, followed by a wash with a stronger organic solvent like isopropanol.
-
-
Flow Rate: 0.2-0.4 mL/min.
-
MS/MS Parameters:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for less polar compounds like sterols.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor-to-product ion transitions for campesterol and brassicasterol are monitored. For example, the transition from the dehydrated parent ion [M+H-H₂O]⁺ to a characteristic fragment ion is often used.[7][9]
-
Biological Significance: Precursors in the Brassinosteroid Pathway
Both this compound (as campesterol) and brassicasterol are key intermediates in the biosynthesis of brassinosteroids, a class of plant steroid hormones that regulate a wide array of physiological processes, including cell elongation, division, and stress responses.[10][11]
Caption: Simplified schematic of the role of this compound and Brassicasterol in the Brassinosteroid Biosynthesis Pathway.
The conversion of campesterol to campestanol is a critical step in the biosynthesis of many brassinosteroids. While brassicasterol can also be converted to campestanol, campesterol is generally considered a more direct and efficient precursor in many plant species. The relative flux through these pathways can vary depending on the plant species and developmental stage.
Conclusion
The structural distinction between this compound (campesterol) and brassicasterol, centered on the presence or absence of a double bond in the side chain, is a critical determinant of their physicochemical properties and biological roles. For researchers in the fields of phytochemistry, drug development, and plant sciences, a thorough understanding of these differences, coupled with robust analytical methods for their differentiation, is paramount for accurate characterization and functional studies. The experimental protocols and comparative data provided in this guide serve as a valuable resource for navigating the complexities of these important phytosterols.
References
- 1. CAMPESTEROL CAS#: 474-62-4 [m.chemicalbook.com]
- 2. CAMPESTEROL | 474-62-4 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Campesterol | C28H48O | CID 173183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Brassicasterol | C28H46O | CID 5281327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Brassicasterol | CAS 474-67-9 | Cayman Chemical | Biomol.de [biomol.com]
- 7. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Comparative Metabolomics of Plant Sterol Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of plant sterol profiles across different plant sources and under varying environmental conditions. It is designed to support researchers, scientists, and drug development professionals in understanding the nuances of plant sterol metabolism. The information presented is collated from recent experimental data and aims to provide a comprehensive overview for sourcing, formulation, and further research into the therapeutic potential of phytosterols (B1254722).
Quantitative Comparison of Phytosterol Content
The concentration and composition of phytosterols vary significantly among different plant species, tissues, and in response to environmental stimuli. The following tables summarize quantitative data from comparative metabolomics studies.
Table 1: Phytosterol Content in Various Commercially Available Vegetable Oils
| Vegetable Oil | Total Phytosterols (mg/100g) | β-Sitosterol (mg/100g) | Campesterol (mg/100g) | Stigmasterol (mg/100g) | Reference(s) |
| Corn Oil | 780 - 1110 | 435 | - | - | [1] |
| Rice Bran Oil | 1891.82 | - | - | - | [1] |
| Rapeseed Oil | 680 - 880 | - | 184 | - | [1] |
| Evening Primrose Oil | 602.48 - 1098 | 545.02 | 53.14 | 4.32 | [1] |
| Sunflower Oil | 250 - 450 | - | - | - | [1] |
| Soybean Oil | 300 - 440 | - | - | - | [1] |
| Safflower Oil | 85.69 - 143.12 | 85.69 - 143.12 (as β-sitosterol) | - | - | [1] |
| Coconut Oil | 27.23 - 61.7 | 16.79 - 33.76 | - | - | |
| Linseed Oil | 172.57 - 307.26 | 110.94 - 201.29 | 12.82 - 23.44 | 48.1 - 82.54 |
Note: Dashes (-) indicate that specific values for individual sterols were not provided in the cited sources in a comparable format. The data represents a range from multiple sources to account for variations in oil processing and analytical methods.
Table 2: Comparative Analysis of Free Sterols in Arabidopsis thaliana Tissues Under Phosphate (B84403) Deficiency
| Sterol | Leaves (+Pi) (nmol/g FW) | Leaves (-Pi) (nmol/g FW) | Roots (+Pi) (nmol/g FW) | Roots (-Pi) (nmol/g FW) |
| Campesterol | 15.2 ± 1.5 | 18.9 ± 2.1 | 4.8 ± 0.5 | 6.2 ± 0.7 |
| Stigmasterol | 25.8 ± 2.9 | 33.1 ± 3.8 | 8.1 ± 0.9 | 10.5 ± 1.2 |
| β-Sitosterol | 105.6 ± 11.2 | 128.4 ± 14.1 | 33.2 ± 3.5 | 41.8 ± 4.6 |
Data is adapted from studies on Arabidopsis thaliana, showing the differential accumulation of major free sterols in leaf and root tissues in response to phosphate availability. FW = Fresh Weight.
Table 3: Changes in Sterol Composition in Cotton Ovules (Wild-Type vs. Lintless-Fuzzless Mutant)
| Sterol | Wild-Type (XuFL) (µg/g FW) | Mutant (Xufl) (µg/g FW) | Fold Change |
| Campesterol | 12.5 ± 1.3 | 18.2 ± 2.0 | ~1.5-fold increase |
| Stigmasterol | 8.9 ± 0.9 | 13.5 ± 1.5 | ~1.5-fold increase |
| Cholesterol | 2.1 ± 0.2 | 1.2 ± 0.1 | ~0.6-fold decrease |
This table illustrates the genetic influence on sterol profiles in the ovules of cotton, highlighting the significant shifts in key sterol intermediates.[2]
Experimental Protocols
The following section details the methodologies for the key experiments cited in the comparative analysis of plant sterols.
Extraction and Saponification of Phytosterols from Plant Oils
This protocol is a standard method for the liberation of free sterols from their esterified forms in an oil matrix.
-
Sample Preparation : Weigh approximately 250 mg of the vegetable oil into a screw-cap glass tube.
-
Internal Standard Addition : Add a known amount of an internal standard (e.g., 5α-cholestane or epicoprostanol) to the sample for quantification.
-
Saponification : Add 5 mL of 2 M potassium hydroxide (B78521) (KOH) in ethanol. Cap the tube tightly and vortex. Incubate the mixture in a water bath at 60°C for 1 hour with occasional shaking. This process hydrolyzes the ester linkages of triacylglycerols and steryl esters.
-
Extraction of Unsaponifiables : After cooling to room temperature, add 5 mL of deionized water and 5 mL of n-hexane. Vortex vigorously for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the phases.
-
Collection of the Organic Phase : Carefully transfer the upper n-hexane layer, which contains the unsaponifiable fraction including the free sterols, to a new glass tube.
-
Re-extraction : Repeat the extraction of the aqueous phase two more times with 5 mL of n-hexane each time. Pool the n-hexane extracts.
-
Washing : Wash the combined n-hexane extracts with 5 mL of deionized water to remove any remaining soap. Centrifuge and discard the aqueous layer.
-
Drying : Evaporate the n-hexane extract to dryness under a gentle stream of nitrogen gas.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For analysis by GC-MS, the hydroxyl group of sterols must be derivatized to increase their volatility.
-
Reagents : N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and anhydrous pyridine (B92270).
-
Procedure : To the dried sterol extract, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Reaction : Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis : After cooling, the sample is ready for injection into the GC-MS system.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph : An Agilent GC system (or equivalent) equipped with a capillary column suitable for sterol analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection : 1 µL of the derivatized sample is injected in splitless mode.
-
Oven Temperature Program : An initial temperature of 180°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 15 minutes.
-
Mass Spectrometer : A mass selective detector operated in electron ionization (EI) mode at 70 eV.
-
Data Acquisition : Scan mode from m/z 50 to 600 for identification. For quantification, selected ion monitoring (SIM) mode is used, monitoring characteristic ions for each sterol and the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers a high-throughput alternative to GC-MS that does not require derivatization.
-
Liquid Chromatograph : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate : 0.3 mL/min.
-
Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
-
Ionization Mode : Positive ion mode.
-
Quantification : Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each phytosterol.
Visualizing Plant Sterol Metabolism
The following diagrams, generated using Graphviz, illustrate the core biosynthetic pathway for plant sterols and a typical experimental workflow for their comparative metabolomic analysis.
Caption: The plant sterol biosynthesis pathway, highlighting key intermediates and major end products.
Caption: A typical workflow for a comparative metabolomics study of plant sterols.
References
A Researcher's Guide to Selecting Chromatography Columns for Sterol Analysis
The analysis of sterols, a class of lipids characterized by a specific four-ring steroid nucleus, presents a significant analytical challenge due to their structural similarity and complex sample matrices. Effective separation is paramount for accurate identification and quantification. This guide provides a comparative overview of common chromatography columns used for sterol analysis, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Performance Comparison of Chromatography Columns
The selection of a chromatography column is critical and depends on the specific sterols being analyzed, the complexity of the sample matrix, and the analytical objective, such as speed, resolution, or sensitivity. The following table summarizes the performance of commonly used columns in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
| Column Type | Stationary Phase | Principle of Separation | Best Suited For | Resolution | Analysis Time | Key Advantages | Key Limitations |
| HPLC: C18 (Octadecyl) | Octadecylsilane | Hydrophobic Interactions | Broad range of non-polar sterols (e.g., cholesterol, phytosterols)[1][2] | High, excellent for complex mixtures[3] | Longer, due to strong retention[3] | Versatile, widely used, high resolving power[1][4] | Strong retention may require aggressive mobile phases. |
| HPLC: C8 (Octyl) | Octylsilane | Hydrophobic Interactions | Moderately polar sterols, faster analysis of less hydrophobic molecules[1][5] | Moderate, lower than C18[1] | Shorter, reduced retention times[5][6] | Faster separations, less peak tailing for some compounds[6][7] | Lower resolution for complex non-polar mixtures. |
| HPLC: Phenyl-Hexyl | Phenyl-Hexyl | Hydrophobic & π-π Interactions | Aromatic or polar sterols, compounds poorly resolved by C18/C8[8][9] | High, offers alternative selectivity[9] | Varies | Orthogonal selectivity to alkyl phases, good for method development[9][10] | More specialized, may not be the first choice for general screening. |
| GC: Polysiloxane | e.g., 5% Phenyl 95% Dimethylpolysiloxane | Volatility & Polarity | Volatile sterols (free or derivatized)[11][12] | Very High | Fast (e.g., < 9 minutes)[12] | High efficiency and resolution, established methods (AOAC)[12] | Requires sample derivatization to increase volatility[11][12] |
| SFC: Various | Silica, Diol, C18, 2-EP | Polarity & Hydrophobicity | Apolar compounds, isomers, and complex lipid mixtures[13][14] | High, excellent for isomers[15] | Very Fast | Powerful alternative to normal-phase HPLC, can be more sensitive than LC-MS[13][15] | Requires specialized instrumentation. |
Experimental Protocols
Detailed and reproducible methodologies are crucial for successful sterol analysis. Below are representative protocols for common analytical setups.
Protocol 1: HPLC-UV Analysis of Cholesterol in a Food Matrix
This protocol is adapted from methodologies for quantifying cholesterol in food products using a C18 column.
-
Sample Preparation (Saponification & Extraction):
-
Homogenize the sample.
-
Perform alkaline saponification to release free sterols from their esterified forms.
-
Extract the unsaponifiable matter containing cholesterol using a solvent like n-hexane.[16]
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18 (e.g., 2.1 × 100 mm, 3.5 μm particle size).[17]
-
Mobile Phase: Isocratic elution with Acetonitrile (B52724)/Methanol (60:40, v/v).[17]
-
Flow Rate: 0.5 mL/min.[17]
-
Column Temperature: 30 °C.[17]
-
Injection Volume: 10 µL.[17]
-
Expected Retention Time: Cholesterol typically elutes in under 10 minutes under these conditions.[17]
-
Protocol 2: LC-MS/MS Multi-Steroid Panel Analysis in Clinical Research
This protocol is based on a high-throughput method for analyzing a panel of 19 steroid hormones, demonstrating the capability of modern core-shell C18 columns.
-
Sample Preparation (Supported Liquid Extraction):
-
Precipitate proteins from a serum sample (e.g., 0.2 mL) using acetonitrile containing deuterated internal standards.[5][19]
-
Vortex and centrifuge the sample.
-
Load the supernatant onto a supported liquid extraction (SLE) plate or cartridge for purification.
-
Elute the steroids and evaporate to dryness before reconstituting for injection.
-
-
Chromatographic Conditions:
-
Column: Kinetex™ 2.6 µm C18 (e.g., 50 x 3.0 mm).[19]
-
Mobile Phase A: 0.5 mM Ammonium Fluoride in Water.[19]
-
Mobile Phase B: Methanol.[19]
-
Gradient: A time-based gradient from a low to high percentage of Mobile Phase B over approximately 8 minutes.[19]
-
Flow Rate: 0.8 mL/min.[19]
-
Column Temperature: 30 °C.[19]
-
Detection: Tandem Mass Spectrometer (MS/MS) with electrospray ionization (ESI), operating in both positive and negative ion modes to detect the full panel of analytes.[19]
-
Protocol 3: GC-MS Analysis of Phytosterols in Vegetable Oil
This protocol outlines a typical gas chromatography method for analyzing plant sterols, which requires derivatization.
-
Sample Preparation (Extraction & Derivatization):
-
Extract the lipid fraction from the oil sample.
-
Saponify the extract to hydrolyze steryl esters.
-
Extract the unsaponifiable fraction containing the free phytosterols.[12]
-
Evaporate the solvent and perform derivatization (e.g., trimethylsilylation) to increase the volatility of the sterols for GC analysis.[11]
-
-
Chromatographic Conditions:
-
Column: Rxi-5ms (95% dimethyl-5% diphenylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[12]
-
Carrier Gas: Helium.
-
Oven Program: Start at 150°C, hold for 1 min, then ramp at 10°C/min to 320°C and hold for 4 min.[20]
-
Injector Temperature: 250-300°C.[11]
-
Detection: Mass Spectrometer (MS) operated in electron ionization (EI) mode, often using Selected Ion Monitoring (SIM) for enhanced selectivity and sensitivity.[20]
-
Visualizing the Analytical Workflow
The process of analyzing sterols, from sample to result, involves several key stages. The choice of chromatographic column is a central decision point that influences the entire workflow.
Caption: General workflow for sterol analysis from sample preparation to detection.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. hawach.com [hawach.com]
- 3. Differences and Applications of C18 vs. C8 HPLC Columns - Hawach [hawachhplccolumn.com]
- 4. mdpi.com [mdpi.com]
- 5. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uhplcs.com [uhplcs.com]
- 7. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 8. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 9. agilent.com [agilent.com]
- 10. waters.com [waters.com]
- 11. aocs.org [aocs.org]
- 12. Robust 9-Minute GC Analysis of Cholesterol [restek.com]
- 13. agilent.com [agilent.com]
- 14. Lipidomics by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. an.shimadzu.com [an.shimadzu.com]
- 16. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 19. phenomenex.com [phenomenex.com]
- 20. austinpublishinggroup.com [austinpublishinggroup.com]
Campesterol Biosynthesis: A Comparative Guide to the Direct vs. Two-Step Reduction of 24-Methylenecholesterol
For Researchers, Scientists, and Drug Development Professionals
The biosynthesis of campesterol (B1663852), a key phytosterol and precursor to brassinosteroid hormones, from 24-methylenecholesterol (B1664013) is a critical step in plant steroid metabolism. Two distinct enzymatic mechanisms have been proposed and evidenced for this conversion: a direct reduction and a more commonly cited two-step mechanism. This guide provides an objective comparison of these pathways, supported by experimental data, detailed methodologies, and visual workflows to aid in understanding the nuances of sterol biochemistry.
Mechanistic Overview: Direct vs. Two-Step Reduction
The conversion of 24-methylenecholesterol to campesterol involves the reduction of the Δ24(28) double bond in the sterol side chain. The key distinction between the two proposed mechanisms lies in the presence or absence of a Δ24(25) intermediate.
-
Direct Reduction Mechanism: In this pathway, the enzyme directly reduces the exocyclic methylene (B1212753) group at C-24 to a methyl group without the formation of an intermediate. This mechanism has been notably demonstrated for the DWARF1 (DWF1) enzyme from Ajuga reptans (ArDWF1). A key characteristic of this direct conversion is the retention of the hydrogen atom at C-25 of the substrate.[1][2][3]
-
Two-Step Mechanism: This more traditionally accepted pathway involves two sequential enzymatic reactions. First, a double-bond isomerase converts the Δ24(28) double bond to a Δ24(25) double bond, forming a 24-methyldesmosterol (B1221264) intermediate. Subsequently, a reductase saturates this new double bond to yield campesterol.[4][5][6] This mechanism is supported by studies on the DWF1 enzyme from Oryza sativa (OsDWF1) and is often depicted in general plant sterol biosynthesis pathways.[1][2] A consequence of this mechanism is the elimination of the hydrogen atom at C-25.[2]
Comparative Analysis of Reaction Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key differences between the direct and two-step reduction mechanisms.
Caption: Direct reduction of 24-methylenecholesterol to campesterol.
Caption: Two-step reduction via a Δ24(25) intermediate.
Experimental Evidence and Quantitative Data
The elucidation of these pathways has been heavily reliant on genetic studies, particularly with Arabidopsis thaliana mutants, and detailed biochemical assays involving isotopic labeling.
Genetic Evidence: The dwarf1 Mutant
Studies on the Arabidopsis dwarf1 (dwf1) mutant, which is deficient in the DWF1 enzyme, provide compelling in vivo evidence for the role of this enzyme in the conversion of 24-methylenecholesterol to campesterol. Analysis of endogenous sterol levels in the dwf1 mutant compared to wild-type plants reveals a significant accumulation of the substrate and a drastic reduction in the product.
Table 1: Endogenous Sterol Levels in Wild-Type vs. dwf1 Mutant Arabidopsis
| Sterol | Wild-Type (ng/g dry weight) | dwf1-1 Mutant (ng/g dry weight) | Fold Change in dwf1-1 | Reference |
| 24-Methylenecholesterol | ~5,000 | ~60,000 | ~12-fold increase | [7][8] |
| Campesterol | ~1,500,000 | ~5,000 | ~300-fold decrease | [7][8] |
Data are approximated from published graphical representations.
These findings clearly indicate that the DWF1 enzyme is responsible for the C-24 reduction step converting 24-methylenecholesterol to campesterol.[7][8]
Isotopic Labeling Studies: Differentiating the Mechanisms
Isotopic labeling is a powerful technique to trace the fate of atoms through a biochemical pathway. Studies using deuterium (B1214612) (²H) and carbon-13 (¹³C) labeled 24-methylenecholesterol have been instrumental in distinguishing between the direct and two-step mechanisms.
A pivotal study functionally expressed DWF1 enzymes from Ajuga reptans (ArDWF1) and Oryza sativa (OsDWF1) in yeast and incubated them with a specially synthesized (23,23,25-²H₃,28-¹³C)-24-methylenecholesterol.[1][2][3] The resulting campesterol was then analyzed by ¹³C NMR and GC-MS.
Table 2: Isotopic Labeling Results for ArDWF1 and OsDWF1
| Enzyme | Substrate | Product Analysis | Conclusion | Reference |
| ArDWF1 | (23,23,25-²H₃,28-¹³C)-24-methylenecholesterol | Retention of the deuterium atom at C-25 in the resulting campesterol. | Catalyzes a direct reduction without a Δ24(25) intermediate. | [1][2][3] |
| OsDWF1 | (23,23,25-²H₃,28-¹³C)-24-methylenecholesterol | Loss of one deuterium atom, presumably from C-25, in the resulting 24-methylcholesterol. | Proceeds via the generally accepted two-step mechanism.[3] | [1][2] |
Furthermore, chiral GC-MS analysis revealed another key difference: ArDWF1 produces solely campesterol, whereas OsDWF1 produces a mixture of campesterol and its C-24 epimer, dihydrobrassicasterol.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols employed in the studies cited.
Protocol 1: Analysis of Endogenous Sterols in Arabidopsis**
-
Plant Material: Aerial parts of 5-week-old wild-type and dwf1 mutant Arabidopsis thaliana plants were used.[8]
-
Extraction: Plant tissues were lyophilized, ground, and extracted with a chloroform:methanol solvent system.
-
Purification: The crude extract was subjected to saponification and then purified using solid-phase extraction (SPE) columns.
-
Derivatization: The sterol fraction was derivatized to form trimethylsilyl (B98337) (TMS) ethers to improve volatility for gas chromatography.
-
Analysis: Quantitative analysis was performed by gas chromatography-selected ion monitoring mass spectrometry (GC-SIM), using internal standards for quantification.[8]
Protocol 2: Isotopic Labeling and Functional Expression in Yeast
-
Gene Cloning and Expression: The DWF1 genes from Ajuga reptans (ArDWF1) and Oryza sativa (OsDWF1) were cloned into a yeast expression vector. The resulting plasmids were transformed into a yeast strain (e.g., T21) suitable for sterol biosynthesis studies.[1]
-
In Vivo Assay: The transformed yeast cells were cultured in a suitable medium. The endogenous 24-methylenecholesterol produced by the yeast was converted by the expressed DWF1 enzyme.[3]
-
In Vitro Enzyme Assay with Labeled Substrate:
-
Microsomes were prepared from the transformed yeast cells.
-
The labeled substrate, (23,23,25-²H₃,28-¹³C)-24-methylenecholesterol, was incubated with the microsomal enzyme preparation.
-
-
Sterol Extraction and Analysis:
-
Sterols were extracted from the yeast cells or the in vitro reaction mixture.
-
The extract was analyzed by GC-MS to identify the products and determine the loss or retention of deuterium atoms.[3]
-
The resulting campesterol was purified and subjected to ¹³C NMR analysis to unequivocally establish the retention of the C-25 hydrogen (in the form of deuterium).[2]
-
The following diagram outlines the general workflow for using isotopic labeling to differentiate between the two mechanisms.
Caption: Workflow for differentiating biosynthetic mechanisms.
Conclusion
The conversion of 24-methylenecholesterol to campesterol can proceed through at least two distinct mechanisms. While the two-step pathway involving a Δ24(25) intermediate is widely cited, compelling evidence from studies on Ajuga reptans demonstrates a direct reduction mechanism catalyzed by the ArDWF1 enzyme. This direct pathway is characterized by the retention of the C-25 hydrogen and the stereospecific production of campesterol. In contrast, the two-step mechanism, evidenced in Oryza sativa, involves the elimination of the C-25 hydrogen and results in a mixture of C-24 epimers.
For researchers in drug development and metabolic engineering, understanding this enzymatic diversity is crucial. It highlights that assumptions about conserved reaction mechanisms across different species may not always be valid. The choice of enzyme for engineered biosynthetic pathways could, therefore, significantly impact the stereochemical purity and composition of the final phytosterol products. The experimental protocols outlined provide a robust framework for investigating sterol reductases and elucidating their precise catalytic mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Ajuga Δ24-Sterol Reductase Catalyzes the Direct Reductive Conversion of 24-Methylenecholesterol to Campesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ajuga Δ24-Sterol Reductase Catalyzes the Direct Reductive Conversion of 24-Methylenecholesterol to Campesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Studies on the Biosynthesis of Sterol Side Chain in Higher Plants [jstage.jst.go.jp]
- 6. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Arabidopsis dwarf1 mutant is defective in the conversion of 24-methylenecholesterol to campesterol in brassinosteroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Arabidopsis dwarf1 Mutant Is Defective in the Conversion of 24-Methylenecholesterol to Campesterol in Brassinosteroid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hepatic Clearance of Campesterol, Sitosterol, and Cholesterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hepatic clearance of the two most common dietary plant sterols, campesterol (B1663852) and sitosterol (B1666911), with that of endogenous cholesterol. The information presented is supported by experimental data to aid researchers in understanding the differential handling of these sterols by the liver, a critical aspect in the fields of lipid metabolism, atherosclerosis research, and the development of lipid-lowering therapies.
Quantitative Data Summary
The hepatic clearance of sterols is a key determinant of their plasma concentrations. Experimental data from a study involving healthy male volunteers reveals significant differences in how the liver processes cholesterol versus the major plant sterols.[1][2] Sitosterol is cleared from the plasma by the liver much more efficiently than campesterol, and both plant sterols are cleared at a significantly higher rate than cholesterol.[1][2]
This differential clearance is inversely related to their intestinal absorption rates, suggesting a coordinated regulatory mechanism.[1][2] While cholesterol is efficiently absorbed, its hepatic clearance is low. Conversely, plant sterols, which are poorly absorbed, are rapidly cleared by the liver if they do enter circulation.[1]
| Parameter | Campesterol | Sitosterol | Cholesterol |
| Hepatic Clearance (dL/h) | 2.11 (± 2.51) | 4.97 (± 4.70) | 0.31 (± 0.18) |
| Biliary Secretion Rate (mg/h) | 0.76 (± 0.54) | 1.23 (± 0.87) | 47.7 (± 17.5) |
| Plasma Concentration (mg/dL) | 0.50 (± 0.22) | 0.30 (± 0.10) | 167.5 (± 50) |
| Data are presented as mean (± standard deviation).[1] |
Key Observations:
-
The hepatic clearance of sitosterol is approximately 2.4 times higher than that of campesterol and 16 times higher than that of cholesterol.[1][2]
-
The hepatic clearance of campesterol is about 6.8 times higher than that of cholesterol.[2]
-
Despite lower biliary secretion rates for plant sterols compared to cholesterol, their hepatic clearance is markedly higher, indicating a highly efficient elimination process for these foreign sterols.[1]
-
The higher plasma concentration of campesterol compared to sitosterol, despite lower dietary intake, is a direct consequence of its slower hepatic clearance.[2]
Experimental Protocols
The primary experimental method cited for determining the hepatic clearance and biliary secretion rates of these sterols is the duodenal perfusion technique in human subjects.[1]
Objective: To directly measure the biliary secretion of sterols and calculate their hepatic clearance from the plasma.
Methodology:
-
Subject Preparation: Six healthy, male volunteers were studied.[1]
-
Infusion: A multi-lumen tube is positioned in the duodenum. Through this tube, a liquid formula containing deuterium-labeled sitosterol and campesterol, along with unlabeled sitostanol (B1680991) (a non-absorbable marker), is constantly infused.[1]
-
Sample Collection: Bile and plasma samples are collected hourly.[1]
-
Analysis:
-
Sterol concentrations in plasma and bile are determined using gas chromatography-mass spectrometry (GC-MS).[3] This technique allows for the separation and quantification of individual sterols.[3]
-
The use of deuterium-labeled sterols allows for the differentiation between the infused (exogenous) and endogenously secreted sterols.
-
-
Calculations:
-
Biliary Secretion Rate: This is calculated based on the ratio of the specific sterol to the non-absorbable sitostanol marker in the collected bile, multiplied by the known infusion rate of sitostanol.[2] For the labeled plant sterols, their appearance in bile relative to their infusion rate allows for the calculation of their secretion rate.[2]
-
Hepatic Clearance: This is calculated by dividing the biliary secretion rate of each sterol by its corresponding plasma concentration.
-
Signaling Pathways and Logical Relationships
The differential hepatic clearance of campesterol, sitosterol, and cholesterol is primarily regulated by the ATP-binding cassette (ABC) transporters, specifically ABCG5 and ABCG8 .[1][4][5] These two proteins form a heterodimer that is expressed on the canalicular membrane of hepatocytes and the apical membrane of enterocytes.[4][5]
In the liver, the ABCG5/ABCG8 transporter actively pumps sterols from hepatocytes into the bile for excretion.[3][5] This transporter shows a preferential affinity for plant sterols over cholesterol, with a particularly high affinity for sitosterol.[3] This preference explains the significantly higher hepatic clearance rate of sitosterol compared to campesterol, and of both plant sterols compared to cholesterol.[1][2] Mutations in the genes encoding for ABCG5 or ABCG8 lead to a rare genetic disorder called sitosterolemia, characterized by the accumulation of plant sterols in the blood and tissues.[6]
The expression of ABCG5 and ABCG8 is regulated by the Liver X Receptor (LXR), a nuclear receptor that acts as a cellular sterol sensor.[7] When intracellular sterol levels are high, LXR is activated and upregulates the expression of ABCG5/ABCG8 to promote sterol efflux into the bile.[7]
Caption: Workflow for determining sterol hepatic clearance.
Caption: ABCG5/G8 mediated hepatic sterol excretion.
Caption: Relative hepatic clearance of sterols.
References
- 1. Comparison of the hepatic clearances of campesterol, sitosterol, and cholesterol in healthy subjects suggests that efflux transporters controlling intestinal sterol absorption also regulate biliary secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gut.bmj.com [gut.bmj.com]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. The ABCs of sterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sitosterolemia - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 24-Methylcholesterol
For Immediate Use by Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 24-Methylcholesterol, a phytosterol commonly used in research. Given the absence of specific regulated disposal procedures for this compound, this guide is founded on established best practices for laboratory chemical waste management. The primary objective is to ensure the safety of all personnel and to maintain environmental compliance.
Immediate Safety and Hazard Assessment
Always wear the following Personal Protective Equipment (PPE) when handling this compound:
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Chemical Waste Profile
For proper waste management, a clear understanding of the chemical's properties is essential. The table below summarizes key information for this compound.
| Property | Value | Reference |
| Chemical Name | (3β,24ξ)-ergost-5-en-3-ol | [1] |
| Molecular Formula | C₂₈H₄₈O | [1] |
| Molecular Weight | 400.7 g/mol | [1] |
| Appearance | Solid | [2] |
| Solubility | Insoluble in water. Soluble in DMF (1 mg/ml) and Ethanol (0.25 mg/ml). | [1] |
| Hazard Classification | Not currently classified as hazardous. However, handle as a standard chemical waste. | [3][4] |
Step-by-Step Disposal Protocol
This protocol outlines the approved procedure for the collection and disposal of this compound waste within a laboratory setting.
Methodology: Chemical Waste Segregation and Collection
-
Identify Waste Type:
-
Solid Waste: Includes unused or expired this compound powder, contaminated weighing papers, and disposable labware (e.g., pipette tips, microfuge tubes).
-
Liquid Waste: Solutions containing this compound dissolved in solvents (e.g., ethanol, DMF).
-
Contaminated PPE: Gloves or other PPE that have come into direct contact with the chemical.
-
-
Segregate Waste Streams:
-
Solid Waste: Collect all solid waste in a designated, leak-proof container with a secure lid. This container should be clearly labeled for non-hazardous solid chemical waste.
-
Liquid Waste: Collect liquid waste in a separate, sealed, and chemically compatible container (e.g., a glass or polyethylene (B3416737) bottle). Label this container as "Non-Halogenated Organic Waste" if dissolved in solvents like ethanol. Never mix incompatible waste streams.
-
Contaminated PPE: Dispose of lightly contaminated PPE, such as gloves, in the regular laboratory trash, unless institutional policy requires otherwise. Grossly contaminated items should be treated as solid chemical waste.
-
-
Container Management and Labeling:
-
Integrity: Ensure all waste containers are in good condition, free from cracks or leaks.
-
Labeling: Immediately affix a "Hazardous Waste" or "Chemical Waste" label to the container, as per your institution's guidelines. The label must include:
-
The full chemical name: "this compound"
-
The solvent and approximate concentration (for liquid waste).
-
The date accumulation started.
-
The name of the principal investigator or lab group.
-
-
-
Storage:
-
Store the sealed and labeled waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used for liquid waste containers to mitigate spills.
-
-
Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[5]
-
Once the waste container is full or ready for removal, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Spill and Empty Container Procedures
Spill Cleanup:
-
In the event of a spill, ensure the area is well-ventilated.
-
Wearing appropriate PPE, collect the solid material by gently sweeping it into a suitable container for disposal.[3]
-
For liquid spills, use an absorbent material to contain and collect the waste.
-
Clean the spill area thoroughly.
Empty Container Disposal:
-
A container that held this compound must be properly decontaminated before disposal.
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol).
-
The first rinsate must be collected and disposed of as liquid chemical waste.[6]
-
After triple-rinsing and air-drying, deface or remove the original label and dispose of the container in the regular trash or glass recycling, in accordance with your facility's procedures.[7]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ruixibiotech.com [ruixibiotech.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sfasu.edu [sfasu.edu]
Personal protective equipment for handling 24-Methylcholesterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for handling 24-Methylcholesterol in a laboratory setting. It includes detailed operational procedures and disposal plans to ensure the safety of personnel and the integrity of research.
I. Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or chemical splash goggles[1][2] | Nitrile or latex gloves (double gloving is recommended)[1] | Laboratory coat[1][2] | N95 or higher-rated respirator, especially if not handled in a ventilated enclosure[1][2] |
| Dissolving and Solution Handling | Chemical splash goggles[1] | Nitrile or latex gloves[1] | Laboratory coat[1][2] | Generally not required if handled in a chemical fume hood[1][2] |
| Reaction Setup and Monitoring | Chemical splash goggles[1] | Nitrile or latex gloves[1] | Laboratory coat[1][2] | Generally not required if handled in a chemical fume hood[1] |
| Spill Cleanup | Chemical splash goggles and face shield[1] | Heavy-duty nitrile or butyl rubber gloves[1] | Chemical-resistant apron or gown over a laboratory coat[1] | Air-purifying respirator with organic vapor cartridges[1] |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles[1] | Nitrile or latex gloves[1] | Laboratory coat[1] | Generally not required |
II. Operational Plan: Step-by-Step Handling Protocol
This section outlines a standard operational workflow for handling this compound, from receiving the compound to its use in experimental procedures.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the product information on the label matches the order details.
-
Store the compound in a tightly sealed, light-resistant container at room temperature in a dry, well-ventilated place.[3]
2. Preparation and Weighing:
-
Designate a specific work area for handling this compound, preferably within a certified chemical fume hood.[2]
-
Ensure the work area is clean and free of incompatible materials.
-
Before starting, assemble all necessary equipment, such as spatulas, weighing paper, and glassware.
-
Don the appropriate PPE as detailed in Table 1.
-
To minimize dust inhalation, use a ventilated balance enclosure or conduct weighing within a fume hood.[1]
3. Dissolving the Compound:
-
This compound is soluble in solvents such as Dimethylformamide (DMF) and ethanol.[4]
-
Slowly add the solvent to the vessel containing the solid this compound to prevent splashing and aerosol formation.
-
If necessary, use sonication or gentle heating to aid dissolution, ensuring adequate ventilation.
4. Experimental Use:
-
All procedures involving this compound solutions should be conducted in a well-ventilated area or a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Keep containers tightly closed when not in use.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect unused this compound powder and any contaminated items (e.g., weighing paper, gloves, pipette tips) in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.
2. Decontamination:
-
After handling, decontaminate all work surfaces with a suitable cleaning agent (e.g., 70% ethanol), followed by a wipe-down with water.
-
Properly doff PPE to avoid cross-contamination, removing gloves first, followed by the lab coat, and then eye protection.
-
Thoroughly wash hands with soap and water after removing all PPE.
3. Final Disposal:
-
All waste materials should be disposed of in accordance with local, state, and federal regulations.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Logical Flow for Disposal of this compound Waste
Caption: Disposal workflow for this compound waste.
This document is intended to provide guidance and should be used in conjunction with your institution's specific safety protocols and the professional judgment of trained laboratory personnel. Always prioritize safety in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
